molecular formula C32H39Cl2N7O4 B10783074 FIIN-1

FIIN-1

Cat. No.: B10783074
M. Wt: 656.6 g/mol
InChI Key: DNVFTXQYIYFQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FIIN-1 is a useful research compound. Its molecular formula is C32H39Cl2N7O4 and its molecular weight is 656.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFTXQYIYFQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of FIIN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIIN-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Its mechanism of action is centered on the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFRs 1, 2, 3, and 4.[1][3] This irreversible binding effectively blocks the kinase activity of the receptors, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS-MAPK and PI3K-AKT pathways.[4][5][6] this compound has demonstrated significant anti-proliferative effects in cancer cell lines that are dependent on FGFR signaling.[2] This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound was developed as a first-in-class covalent inhibitor of FGFRs.[7] Unlike reversible inhibitors that bind to their targets through non-covalent interactions, this compound possesses an acrylamide "warhead" that engages in a Michael addition reaction with the thiol group of a specific cysteine residue within the FGFR kinase domain.[3][7] This covalent and irreversible mode of action offers the potential for prolonged target engagement and increased potency.

Mechanism of Covalent Inhibition

The key to this compound's mechanism of action is its ability to form a covalent adduct with a non-catalytic cysteine residue present in the P-loop (phosphate-binding loop) of the FGFR kinase domain.[1][3] In FGFR1, this residue is Cys486.[1] The acrylamide moiety of this compound acts as a Michael acceptor, and the nucleophilic thiol group of the cysteine residue attacks the β-carbon of the acrylamide, resulting in an irreversible covalent bond.[7] This modification of the ATP-binding pocket sterically hinders the binding of ATP, thereby preventing the autophosphorylation and activation of the receptor.

Inhibition of Downstream Signaling Pathways

The activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of intracellular signaling events. Upon ligand binding and receptor dimerization, the intracellular kinase domains trans-autophosphorylate, creating docking sites for adaptor proteins and downstream effectors. The two primary signaling pathways activated by FGFRs are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[4][6]

  • The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.[4][5][8]

By irreversibly inhibiting the kinase activity of FGFR, this compound effectively blocks the phosphorylation events that trigger these downstream pathways. This leads to a cessation of the pro-proliferative and pro-survival signals that are often dysregulated in FGFR-driven cancers.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation FIIN1 This compound FIIN1->FGFR Covalently Inhibits FRS2 FRS2 P->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Growth AKT->Survival

FGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound
TargetKd (nM)IC50 (nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
BLK65381
Flt132661

Data sourced from MedchemExpress and Zhou et al., 2010.[1][6]

Table 2: Cellular Activity of this compound (EC50 values)
Cell LineCancer TypeEC50 (nM)
Tel-FGFR1 transformed Ba/F3-14
Tel-FGFR3 transformed Ba/F3-10
KATO IIIStomach14
SNU-16Stomach30
RT4Bladder70
SBC-3Lung80
G-401Kidney140

Data sourced from MedchemExpress and Zhou et al., 2010.[1][6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cell-based assays.

Z'-LYTE™ Kinase Assay (Biochemical IC50 Determination)

This assay is a fluorescence-based, coupled-enzyme format that measures the extent of kinase-mediated peptide phosphorylation.

Principle: A FRET-peptide substrate is phosphorylated by the kinase. A development reagent, a site-specific protease, then cleaves only the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation, and thus the extent of kinase inhibition.[9][10][11]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • In a 384-well plate, add 2.5 µL of a 4x concentration of this compound (or other test compound) in 4% DMSO.

    • Add 5 µL of a 2x kinase/peptide mixture (e.g., recombinant FGFR1 and a suitable peptide substrate) in reaction buffer.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution in reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Development Reaction:

    • Add 5 µL of the Development Reagent solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • Calculate the emission ratio and the percent inhibition based on controls (no inhibitor and no kinase).

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Z_LYTE_Workflow Start Start Add_Inhibitor Add this compound/ Test Compound Start->Add_Inhibitor Add_Kinase_Peptide Add Kinase/ FRET-Peptide Mix Add_Inhibitor->Add_Kinase_Peptide Add_ATP Add ATP (Initiate Reaction) Add_Kinase_Peptide->Add_ATP Incubate_1 Incubate 60 min (Kinase Reaction) Add_ATP->Incubate_1 Add_Development Add Development Reagent Incubate_1->Add_Development Incubate_2 Incubate 60 min (Protease Digestion) Add_Development->Incubate_2 Read_Fluorescence Read Fluorescence (400nm Ex, 445/520nm Em) Incubate_2->Read_Fluorescence Calculate Calculate % Inhibition & IC50 Read_Fluorescence->Calculate End End Calculate->End

Z'-LYTE™ Kinase Assay Workflow.
KINOMEscan™ Competition Binding Assay (Selectivity Profiling)

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[12][13][14]

Protocol:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand.

  • Binding Reaction:

    • Combine the DNA-tagged kinase, the liganded affinity beads, and the test compound (e.g., this compound at a fixed concentration, typically 1-10 µM for single-point screening, or a dilution series for Kd determination) in a binding buffer.

    • Incubate for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.

  • Washing and Elution:

    • Wash the beads to remove unbound kinase.

    • Elute the bound kinase from the beads.

  • Quantification:

    • Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.

  • Data Analysis:

    • The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. For Kd determination, the data is fitted to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay (Cellular EC50 Determination)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP, and thus the number of viable cells.[15][16][17]

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compound) and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the logarithm of the compound concentration to determine the EC₅₀ value.

Western Blotting (Analysis of Pathway Inhibition)

This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to a suitable confluency and then serum-starve overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-FGFR, anti-ERK) to confirm equal protein loading.[18][19][20][21]

Conclusion

This compound is a powerful research tool and a progenitor of a class of irreversible FGFR inhibitors. Its mechanism of action, centered on the covalent modification of a conserved cysteine in the FGFR ATP-binding pocket, provides a durable and potent means of inhibiting FGFR signaling. The in-depth understanding of its biochemical and cellular activity, as detailed in this guide, is crucial for its application in cancer research and for the development of next-generation targeted therapies.

References

FIIN-1: A Technical Guide to the First-in-Class Irreversible FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of FIIN-1, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction: Targeting the FGFR Family

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating essential cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers.[3] This has established the FGFRs as compelling therapeutic targets for cancer drug discovery.[4]

This compound was developed as the first potent and selective irreversible inhibitor of FGFRs 1, 2, 3, and 4.[5] Unlike reversible inhibitors, this compound forms a covalent bond with its target, leading to a prolonged duration of action and the potential to overcome certain forms of drug resistance.[6] This guide explores the biochemical and cellular characteristics of this compound, positioning it as a critical tool for cancer research and a foundational molecule for the development of next-generation covalent inhibitors.

Mechanism of Irreversible Inhibition

This compound achieves its irreversible inhibition by covalently binding to a specific, conserved cysteine residue located in the P-loop (phosphate-binding loop) of the FGFR kinase domain.[5][7] The inhibitor contains a reactive acrylamide group that acts as a Michael acceptor, forming a stable thioether bond with the thiol group of this cysteine residue (Cys486 in FGFR1).[5][7][8] This covalent modification permanently blocks the ATP-binding site, thus inactivating the kinase. The importance of this acrylamide "warhead" is demonstrated by the significantly reduced potency of its non-covalent analog, FRIN-1, in which the acrylamide is replaced with a propylamide.[5][7]

cluster_0 FGFR Kinase Domain cluster_1 Covalent Complex Formation FGFR_inactive FGFR (Active Site) FGFR_Cys P-loop Cysteine FGFR_inactive->FGFR_Cys contains Covalent_Bond Covalent Bond (this compound + Cysteine) FGFR_Cys->Covalent_Bond Forms FIIN1 This compound (with Acrylamide Warhead) FIIN1->FGFR_Cys Targets FGFR_inhibited FGFR (Permanently Inactivated) FGFR_inhibited->Covalent_Bond formed at

Figure 1: Covalent inhibition of FGFR by this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Binding Affinity of this compound

This table presents the dissociation constants (Kd) and the half-maximal inhibitory concentrations (IC50) of this compound against FGFR family members and other selected kinases. Lower values indicate higher potency.

Target KinaseBinding Affinity (Kd, nM)Biochemical Inhibition (IC50, nM)
FGFR1 2.8[5][9]9.2[5][9]
FGFR2 6.9[5][9]6.2[5][9]
FGFR3 5.4[5][9]11.9[5][9]
FGFR4 120[5][9]189[5][9]
Flt1 (VEGFR1)32[5][9]661[5]
Flt4 (VEGFR3)120-
VEGFR2210[9]-
Blk65[5][9]381[5]
Table 2: Cellular Efficacy of this compound in FGFR-Dependent Cell Lines

This table shows the half-maximal effective concentration (EC50) of this compound required to inhibit the proliferation of various cancer cell lines presumed to be dependent on FGFR signaling.

Cell Line ModelCell TypeFGFR DependenceEC50 (nM)
Ba/F3 (Tel-FGFR1)Murine Pro-BFGFR114[5]
Ba/F3 (Tel-FGFR3)Murine Pro-BFGFR310
KATO IIIGastric CancerFGFR214[9]
SNU-16Gastric CancerFGFR230[9]
SBC-3Lung CancerFGFR80[9]
G-401Kidney CancerFGFR140[9]
RT4Bladder CancerFGFR70[9]

FGFR Signaling Pathway

Activation of FGFRs by their cognate FGF ligands initiates a cascade of downstream signaling events that are critical for cellular function.[10][11] The primary pathways activated upon FGFR dimerization and autophosphorylation include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[11][12][13]

  • RAS/MAPK Pathway: Mediated through the adaptor protein FRS2, this pathway involves the recruitment of GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF-MEK-ERK.[11][12] This pathway is a primary regulator of cell proliferation and differentiation.[12]

  • PI3K/AKT Pathway: Also initiated by the FRS2 complex, this pathway activates PI3K, which in turn phosphorylates and activates AKT.[12] The PI3K/AKT pathway is a key regulator of cell survival and apoptosis resistance.[12][13]

  • PLCγ Pathway: Direct binding of Phospholipase C gamma (PLCγ) to the activated FGFR leads to the hydrolysis of PIP2 into IP3 and DAG.[12] This results in calcium mobilization and the activation of Protein Kinase C (PKC), influencing cell morphology and migration.[12]

This compound effectively blocks these downstream signals by preventing the initial FGFR autophosphorylation.[5]

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG FIIN1 This compound FIIN1->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Fate AKT->Survival PKC PKC PLCG->PKC Migration Cell Morphology & Migration PKC->Migration

Figure 2: Key FGFR downstream signaling pathways.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a series of standardized biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified FGFR kinase domain using a fluorescence-based assay format.

Objective: To measure the concentration of this compound required to inhibit 50% of FGFR1 enzymatic activity.

Materials:

  • Recombinant human FGFR1 kinase domain (purified)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (serially diluted in DMSO)

  • ATP and MgCl2

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., Z'-LYTE™ Kinase Assay Kit)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from 100 µM.

  • Reaction Mixture: In each well of a 384-well plate, add the kinase buffer, the peptide substrate, and the purified FGFR1 enzyme.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase. For an irreversible inhibitor, this pre-incubation step is critical.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2 to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure product formation according to the detection kit manufacturer's protocol (e.g., by adding development reagent and measuring fluorescence resonance energy transfer - FRET).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_reaction Prepare Kinase/Substrate Mixture in Plate start->prep_reaction add_inhibitor Add this compound or DMSO to Wells prep_inhibitor->add_inhibitor prep_reaction->add_inhibitor pre_incubate Pre-incubate (60 min) (Inhibitor Binding) add_inhibitor->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate_reaction Incubate (60 min) (Phosphorylation) add_atp->incubate_reaction detect Stop Reaction & Add Detection Reagent incubate_reaction->detect read_plate Read Plate (Fluorescence) detect->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Figure 3: Workflow for an in vitro kinase assay.
Protocol: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the inhibitory effect of this compound on the FGFR signaling cascade in a cellular context by measuring the phosphorylation status of a key downstream effector, ERK1/2.[5][14]

Objective: To determine if this compound inhibits FGF-stimulated phosphorylation of ERK1/2 in cultured cells.

Materials:

  • FGFR-dependent cells (e.g., KATO III or SNU-16)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • FGF2 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Starvation: Plate cells and allow them to adhere. Once confluent, starve the cells in serum-free medium for 16-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with FGF2 ligand (e.g., 10 ng/mL) for 15-30 minutes to activate the FGFR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

start Start culture_cells Culture & Starve Cells (Reduce Basal Signal) start->culture_cells treat_inhibitor Treat with this compound culture_cells->treat_inhibitor stimulate_ligand Stimulate with FGF2 (Activate Pathway) treat_inhibitor->stimulate_ligand lyse_cells Lyse Cells & Quantify Protein stimulate_ligand->lyse_cells sds_page SDS-PAGE (Separate Proteins) lyse_cells->sds_page transfer Western Transfer to PVDF sds_page->transfer block Block Membrane transfer->block probe_primary Incubate with Primary Ab (e.g., anti-p-ERK) block->probe_primary probe_secondary Incubate with Secondary Ab probe_primary->probe_secondary detect Add ECL & Image probe_secondary->detect reprobe Strip & Re-probe for Total Protein (Loading Control) detect->reprobe end End reprobe->end

Figure 4: Workflow for Western Blot analysis.

Selectivity and Resistance

While this compound is highly selective for the FGFR family, it does show some activity against other kinases that possess a similarly positioned P-loop cysteine, such as Flt1/3 and Blk.[5][9] However, its potency against these off-targets is significantly lower than for FGFR1-3.[5]

A major challenge in targeted cancer therapy is acquired resistance. For FGFR inhibitors, a common resistance mechanism is the emergence of "gatekeeper" mutations in the kinase domain.[15] For example, the FGFR1 V561M mutation was shown to confer strong resistance to this compound.[15] This knowledge spurred the development of next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, which were designed to overcome these gatekeeper mutations.[15][16][17] These subsequent inhibitors feature a modified chemical scaffold that allows them to bind effectively to both wild-type and mutant FGFRs.[16]

Conclusion

This compound is a landmark molecule in the field of kinase inhibitor development. As the first potent, selective, and irreversible inhibitor of the FGFR family, it has served as an invaluable pharmacological probe to study FGFR-dependent cellular processes.[4][5] The data and protocols presented in this guide highlight its well-characterized mechanism of action and its utility in both biochemical and cellular contexts. Furthermore, the structural and mechanistic insights gained from this compound have provided a critical foundation for the structure-based design of second-generation covalent inhibitors capable of overcoming clinically relevant resistance mutations.[15][16]

References

Covalent Inhibition of FGFR1: A Technical Guide to the Interaction of FIIN-1 with Cysteine 486

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a critical regulator of cellular processes and a validated therapeutic target in oncology. While traditional kinase inhibitors function through reversible, ATP-competitive binding, covalent inhibitors offer a distinct mechanism characterized by high potency and prolonged duration of action. This guide provides an in-depth examination of FIIN-1, a potent and selective irreversible inhibitor of the FGFR family. We detail its mechanism of action, which involves the formation of a covalent bond with a conserved cysteine residue—Cysteine 486 (Cys486) in FGFR1—located in the P-loop of the ATP-binding site. This document consolidates quantitative binding and inhibition data, outlines key experimental protocols for characterizing covalent inhibitors, and visualizes the relevant biological pathways and experimental workflows.

The FGFR Signaling Pathway

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that are essential for processes like cell proliferation, differentiation, and migration.[1][2][3] The activation of FGFR signaling is a multi-step process initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan cofactor to the extracellular domain of the receptor.[2][4] This event induces receptor dimerization, which brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the activation loop.[5][6][7]

This autophosphorylation event stimulates the kinase activity and creates docking sites for various downstream effector and adaptor proteins, such as FRS2, GRB2, and GAB1.[5] The recruitment of these proteins triggers the activation of major intracellular signaling cascades, including:

  • The RAS-MAPK Pathway: Primarily involved in regulating cell proliferation and differentiation.[5][8]

  • The PI3K-AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[5][8]

  • The PLCγ Pathway: Which modulates intracellular calcium levels and activates protein kinase C (PKC).[9][10]

Dysregulation of this signaling axis through gene amplification, activating mutations, or chromosomal translocations is a known driver in various cancers.[3][10][11]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR1_Dimer Extracellular Domain TM Inactive Kinase Domain FGF->FGFR1_Dimer:ext Binding Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR1_Dimer:ext FGFR1_Active Extracellular Domain TM Active Kinase (P) FGFR1_Dimer->FGFR1_Active Dimerization & Autophosphorylation FRS2 FRS2 FGFR1_Active:kin->FRS2 Phosphorylates Grb2/SOS Grb2/SOS FRS2->Grb2/SOS PI3K PI3K FRS2->PI3K RAS RAS Grb2/SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Covalent_Inhibition_Mechanism FIIN1 This compound (with acrylamide warhead) Covalent_Bond Covalent Bond Formation (Michael Addition) FIIN1->Covalent_Bond FGFR1_Kinase FGFR1 Kinase Domain (ATP Binding Pocket) Cys486 Cysteine 486 (in P-loop) FGFR1_Kinase->Cys486 contains Cys486->Covalent_Bond ATP ATP ATP->FGFR1_Kinase Binds to Block_ATP ATP Binding is Blocked Covalent_Bond->Block_ATP Block_ATP->FGFR1_Kinase Prevents binding of Inhibit_AutoP FGFR1 Autophosphorylation Inhibited Block_ATP->Inhibit_AutoP Block_Signal Downstream Signaling Blocked (p-ERK, p-AKT) Inhibit_AutoP->Block_Signal

References

The Selectivity Profile of FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling through gene amplification, mutations, or translocations has been implicated in the pathogenesis of numerous cancers, making the FGFR family an attractive target for therapeutic intervention.[1][2] FIIN-1 is a first-in-class, potent, and selective irreversible inhibitor of the FGFR family (FGFR1, 2, 3, and 4).[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound against the four FGFR isoforms, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

This compound Selectivity Profile

This compound demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3, with a comparatively weaker, yet still significant, activity against FGFR4. The inhibitor forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of the FGFR kinases.[1][3] This irreversible binding mechanism contributes to its high potency.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified using both biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) values from biochemical kinase assays and the dissociation constants (Kd) from binding assays provide a clear picture of its selectivity across the FGFR family.

TargetBiochemical IC50 (nM)[1][4]Binding Affinity (Kd) (nM)[1][4]
FGFR1 9.22.8
FGFR2 6.26.9
FGFR3 11.95.4
FGFR4 189120

In cellular assays, this compound has been shown to potently inhibit the proliferation of Ba/F3 cells transformed to be dependent on FGFR1 and FGFR3, with EC50 values of 14 nM and 10 nM, respectively.[1]

Experimental Protocols

The characterization of this compound's selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The biochemical IC50 values of this compound against the FGFR kinases were determined using the Z'-LYTE™ kinase assay platform.[1] This assay is based on Fluorescence Resonance Energy Transfer (FRET).

Principle: A synthetic peptide substrate labeled with two different fluorophores (a donor and an acceptor) is used. In the absence of kinase activity, a site-specific protease cleaves the peptide, disrupting FRET. When the kinase phosphorylates the peptide, it becomes resistant to cleavage by the protease, and FRET is maintained. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation and, consequently, the kinase inhibition.[5]

Protocol Outline:

  • Kinase Reaction: Recombinant FGFR kinase (FGFR1, FGFR2, FGFR3, or FGFR4) is incubated with the peptide substrate and ATP in the presence of varying concentrations of this compound.

  • Development Reaction: A site-specific protease is added to the reaction mixture.

  • Detection: The fluorescence is measured at the emission wavelengths of the donor and acceptor fluorophores.

  • Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

G Z'-LYTE™ Kinase Assay Workflow cluster_kinase_reaction Kinase Reaction cluster_development Development cluster_detection Detection Kinase FGFR Kinase Incubation1 Incubate Kinase->Incubation1 Substrate FRET-Peptide Substrate Substrate->Incubation1 ATP ATP ATP->Incubation1 FIIN1 This compound (Inhibitor) FIIN1->Incubation1 Protease Site-Specific Protease Incubation1->Protease Add Incubation2 Incubate Protease->Incubation2 Reader Fluorescence Plate Reader Incubation2->Reader Read Plate

Caption: Z'-LYTE™ Kinase Assay Workflow.

Kinome-Wide Selectivity Profiling (KinomeScan™)

The broader selectivity of this compound was assessed using the Ambit KinomeScan™ technology, which is a competition binding assay.[1]

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured by the immobilized ligand is quantified by qPCR. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Protocol Outline:

  • Binding Reaction: A DNA-tagged kinase from a large panel is incubated with the immobilized ligand and the test compound (this compound).

  • Capture: The kinase-ligand complex is captured on a solid support.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal remaining.

G KinomeScan™ Workflow cluster_binding Binding Competition cluster_quantification Quantification Kinase DNA-Tagged Kinase Incubation Incubate Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation FIIN1 This compound FIIN1->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash Capture->Wash qPCR Quantify by qPCR Wash->qPCR

Caption: KinomeScan™ Competition Binding Assay Workflow.

Cellular Proliferation Assay (Ba/F3 Cells)

The cellular potency of this compound was determined using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. These cells can be genetically engineered to express a constitutively active FGFR fusion protein, making their proliferation dependent on FGFR signaling.[1]

Principle: Inhibition of the driving FGFR kinase by this compound leads to a dose-dependent decrease in cell proliferation and viability.

Protocol Outline:

  • Cell Seeding: Ba/F3 cells expressing a Tel-FGFR fusion protein are seeded in 96-well plates in the absence of IL-3.

  • Compound Treatment: Cells are treated with a serial dilution of this compound.

  • Incubation: Plates are incubated for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are normalized to untreated controls, and the EC50 value is calculated from the dose-response curve.

FGFR Signaling Pathway

This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by FGFR activation. Upon ligand binding, FGFRs dimerize and transphosphorylate, leading to the activation of multiple intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][6] These pathways regulate key cellular functions such as proliferation, survival, and differentiation.

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates FIIN1 This compound FIIN1->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified FGFR Signaling Pathway and Point of this compound Inhibition.

Conclusion

This compound is a potent and selective irreversible inhibitor of the FGFR family, with the highest potency observed against FGFR1, FGFR2, and FGFR3. Its covalent mechanism of action provides durable inhibition of FGFR signaling. The comprehensive characterization of its selectivity profile, through robust biochemical and cellular assays, establishes this compound as a valuable tool for studying FGFR-dependent cellular processes and as a foundational molecule for the development of next-generation FGFR-targeted therapies.

References

The Indispensable Role of the Acrylamide Group in FIIN-1's Covalent Inhibition of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. Its mechanism of action relies on the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the FGFR kinase domain. This targeted covalent inhibition leads to prolonged and robust suppression of FGFR signaling pathways, offering a compelling strategy to overcome challenges associated with non-covalent inhibitors, including acquired resistance. This technical guide delves into the critical role of the acrylamide moiety in this compound's covalent inhibitory mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Introduction to this compound and Covalent Inhibition

This compound was developed as a first-in-class, potent, and selective irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[1][2] Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond, effectively inactivating the target protein. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[3][4] The key to this compound's covalent mechanism lies in its acrylamide functional group, a Michael acceptor that reacts with a nucleophilic cysteine residue in the target protein.[5][6]

The Acrylamide Group: The "Warhead" of this compound

The acrylamide group in this compound functions as an electrophilic "warhead" that specifically targets a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFR kinases (Cys486 in FGFR1).[1][2] This reaction is a Michael addition, where the thiol group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl of the acrylamide.[6] This forms a stable carbon-sulfur covalent bond, permanently linking this compound to the FGFR kinase.[7]

The significance of this covalent interaction is underscored by comparing this compound to its reversible analog, FRIN-1, which has a propionamide group in place of the acrylamide.[8] While both compounds exhibit potent inhibition of FGFRs, this compound consistently demonstrates superior potency in cellular assays, a direct consequence of its ability to form a covalent bond.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting the contribution of the covalent binding mechanism.

Table 1: Biochemical Potency of this compound Against FGFR Family Kinases

KinaseKd (nM)IC50 (nM)
FGFR12.8[1][9][10][11]9.2[1][9]
FGFR26.9[1][9][10][11]6.2[1][9]
FGFR35.4[1][9][10][11]11.9[1][9]
FGFR4120[1][9][10][11]189[1][9]

Table 2: Selectivity Profile of this compound Against Other Kinases

KinaseKd (nM)IC50 (nM)
Flt1 (VEGFR1)32[1][9]661[1][9]
Flt4 (VEGFR3)120[9][10][11]-
VEGFR2210[9][10][11]-
Blk65[1][9]381[1][9]
KIT420[9]-
MET1000[9]-
PDGFRB480[9]-
ERK5160[9]-

Table 3: Cellular Potency of this compound in FGFR-Dependent Cell Lines

Cell LineTransformationEC50 (nM)
Ba/F3Tel-FGFR114[1][2]
Ba/F3Tel-FGFR310[1][10][11]
MCF10AWT iFGFR12.7[1]
MCF10A (FRIN-1)WT iFGFR129[1]
MCF10AC486S iFGFR120[1]
MCF10A (FRIN-1)C486S iFGFR123[1]
NCI-H520FGFR1-amplified121[9]
SW780-277[9]

The data clearly demonstrates that while non-covalent interactions contribute significantly to the binding energy of this compound, the covalent modification by the acrylamide group leads to a substantial increase in cellular potency.[1] This is further evidenced by the nearly equivalent EC50 values of this compound and FRIN-1 in cells expressing the C486S mutant FGFR1, where the target cysteine is absent.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the IC50 values of this compound against recombinant FGFR kinase domains.

Methodology:

  • Prepare a reaction mixture containing recombinant FGFR1 kinase domain (e.g., 8 ng), a peptide substrate (2 µM), and ATP (40 µM) in a suitable kinase buffer.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the extent of peptide phosphorylation using the Z'-LYTE™ detection reagents according to the manufacturer's protocol (Invitrogen).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Covalent Labeling of FGFR in Cells

This experiment confirms the covalent modification of FGFR by this compound within a cellular context.

Methodology:

  • Culture HEK293 cells ectopically expressing full-length FGFR1.

  • Treat the cells with a biotin-derivatized version of this compound (this compound-biotin) at a specific concentration and for a defined period (e.g., 24 hours).

  • Lyse the cells and perform a streptavidin pulldown to capture biotin-labeled proteins.

  • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an anti-FGFR1 antibody to confirm the presence of covalently labeled FGFR1.

Mass Spectrometry Analysis of Covalent Adduct Formation

Mass spectrometry is employed to definitively identify the covalent modification of the target cysteine residue.

Methodology:

  • Incubate recombinant FGFR1 kinase domain with this compound.

  • Digest the protein mixture with a protease (e.g., trypsin).

  • Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for a peptide fragment containing Cys486 with a mass shift corresponding to the molecular weight of this compound, confirming the covalent adduct.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Methodology:

  • Seed FGFR-dependent cancer cell lines (e.g., KATO-III, SNU-16) in 96-well plates.

  • Treat the cells with a range of concentrations of this compound or a vehicle control for 72 hours.

  • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures cellular ATP levels.

  • Calculate the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation.[12] this compound's inhibition of FGFR autophosphorylation effectively blocks these pathways.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding pFGFR p-FGFR (Autophosphorylation) FGFR->pFGFR Dimerization FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg PI3K PI3K pFGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription FIIN1 This compound FIIN1->pFGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Covalent Inhibition Characterization

The following diagram illustrates the logical flow of experiments to characterize the covalent inhibition of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (Z'-LYTE™) BindingAssay Binding Affinity Assay (KinomeScan) MassSpec Mass Spectrometry (Adduct Confirmation) KinaseAssay->MassSpec CovalentLabeling Covalent Labeling (this compound-biotin) BindingAssay->CovalentLabeling Conclusion Conclusion: Acrylamide-mediated covalent bond enhances potency and duration of action MassSpec->Conclusion CellViability Cell Viability Assay WesternBlot Western Blot (Downstream Signaling) CellViability->WesternBlot WesternBlot->Conclusion Start Hypothesis: Acrylamide group is key for covalent inhibition Start->KinaseAssay Start->CellViability

Caption: Experimental workflow to validate the role of the acrylamide group.

Conclusion

The acrylamide group is an integral and indispensable component of the this compound molecule, serving as the reactive moiety that enables its covalent and irreversible inhibition of FGFR kinases. This mechanism of action, confirmed through extensive biochemical and cellular studies, is directly responsible for the enhanced potency and prolonged duration of action observed with this compound compared to its reversible counterparts. The targeted covalent inhibition strategy employed by this compound represents a powerful approach in the development of next-generation kinase inhibitors, offering the potential for improved therapeutic outcomes and a means to overcome clinical resistance. This technical guide provides a comprehensive overview of the pivotal role of the acrylamide group, equipping researchers and drug developers with the foundational knowledge to further explore and exploit this important class of inhibitors.

References

FIIN-1: A Comprehensive Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the downstream signaling pathways affected by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for its characterization.

This compound is a selective, covalent inhibitor that targets a conserved cysteine residue within the P-loop of the ATP-binding site of FGFRs 1, 2, and 3, and to a lesser extent, FGFR4.[1][2] Its irreversible binding mechanism offers a powerful tool for investigating FGFR-dependent cellular processes and serves as a foundation for the development of therapeutically relevant inhibitors for cancers driven by aberrant FGFR signaling.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinities, inhibitory concentrations, and cellular potencies of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Binding Affinity and Inhibitory Concentration

Target KinaseDissociation Constant (Kd) (nM)Biochemical IC50 (nM)
FGFR12.8[4][5]9.2[4]
FGFR26.9[4][5]6.2[4]
FGFR35.4[4][5]11.9[4]
FGFR4120[4][5]189[4]
Flt1 (VEGFR1)32[4][5]661[4]
Flt4 (VEGFR3)120[5]-
VEGFR2210[4][5]-
BLK65[4]381[4]
ERK5160[4]-
KIT420[4]-
MET1000[4]-
PDGFRB480[4]-

Table 2: this compound Anti-proliferative Activity (EC50) in FGFR-Dependent Cell Lines

Cell LineCancer TypeFGFR AberrationEC50 (nM)
Ba/F3 (Tel-FGFR1)-Fusion14[2][3]
Ba/F3 (Tel-FGFR3)-Fusion10[5]
KATO IIIStomach-14[4]
SNU-16Stomach-30[4]
NCI-H520LungFGFR1 Amplification121[4]
SW780BladderFGFR3 Amplification277[4]
RT4Bladder-70[4]

Downstream Signaling Pathways Affected by this compound

FGFR activation triggers a cascade of intracellular signaling events that are crucial for cell proliferation, survival, differentiation, and migration.[6] Aberrant FGFR signaling is a known driver in various cancers. This compound, by irreversibly inhibiting FGFRs, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[1][7]

FGFR Signaling and Inhibition by this compound

FGFR_Signaling_Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR P P FGFR->P Autophosphorylation FIIN1 This compound FIIN1->FGFR Covalent Inhibition FRS2 FRS2 P->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling cascade and its inhibition by this compound.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and trans-autophosphorylate, leading to the recruitment and phosphorylation of downstream effector proteins. This initiates signaling through key pathways, including:

  • RAS/MAPK Pathway: Activated FGFRs recruit FRS2, which in turn recruits GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a primary driver of cell proliferation.

  • PI3K/AKT Pathway: The GRB2 adapter protein can also recruit GAB1, which activates PI3K. PI3K then phosphorylates and activates AKT, a crucial kinase for promoting cell survival and inhibiting apoptosis.

This compound covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent autophosphorylation. This effectively shuts down all downstream signaling from the receptor, leading to the inhibition of cell proliferation and survival in FGFR-dependent cancer cells.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on FGFR signaling.

Experimental Workflow Overview

Experimental_Workflow KinaseAssay In Vitro Kinase Assay DataAnalysis Data Analysis KinaseAssay->DataAnalysis CellCulture Cell Culture & This compound Treatment ViabilityAssay Cell Viability Assay (e.g., MTS/MTT) CellCulture->ViabilityAssay IP Immunoprecipitation CellCulture->IP ViabilityAssay->DataAnalysis WB Western Blotting IP->WB WB->DataAnalysis

General workflow for characterizing this compound's effects.
In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • This compound.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay kit or similar.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the recombinant FGFR kinase to each well.

  • Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate for 1-2 hours at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

Western Blotting for Pathway Analysis

This method is used to assess the phosphorylation status of FGFR and its downstream effectors in cellular models.

Materials:

  • FGFR-dependent cancer cell lines (e.g., NCI-H520, SNU-16).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using ECL and an imaging system.

Immunoprecipitation

Immunoprecipitation is used to isolate FGFR from cell lysates to analyze its phosphorylation status more specifically.

Materials:

  • Cell lysates prepared as for Western blotting.

  • Anti-FGFR antibody.

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer or SDS-PAGE sample buffer.

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the anti-FGFR antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluate by Western blotting using an anti-phospho-tyrosine antibody or specific anti-phospho-FGFR antibodies.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

  • FGFR-dependent cancer cell lines.

  • 96-well cell culture plates.

  • This compound.

  • MTS or MTT reagent.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

This technical guide provides a foundational understanding of this compound's mechanism of action and its effects on downstream signaling pathways. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential of targeting the FGFR pathway with covalent inhibitors.

References

The Tipping Point: Why Irreversible FGFR Inhibitors Are a Cornerstone of Modern Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is in a constant state of evolution, driven by a deeper understanding of oncogenic signaling pathways and the mechanisms of drug resistance. Within this dynamic field, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical therapeutic target in a variety of solid tumors. While early-generation, reversible FGFR inhibitors demonstrated clinical promise, their efficacy is often curtailed by the emergence of acquired resistance mutations. This has paved the way for the development of a new class of therapeutics: irreversible FGFR inhibitors. This technical guide delves into the core rationale for employing irreversible FGFR inhibitors in cancer research, providing a comprehensive overview of their mechanism of action, advantages over reversible counterparts, and the experimental methodologies used to characterize their activity.

The Imperative for Irreversibility: Overcoming Therapeutic Roadblocks

Genetic alterations in the FGFR signaling pathway, including gene amplifications, mutations, and chromosomal rearrangements, are implicated in the pathogenesis of numerous cancers, such as cholangiocarcinoma, urothelial carcinoma, and breast cancer.[1][2] These aberrations lead to constitutive activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive tumor cell proliferation, survival, and angiogenesis.[3][4]

First-generation FGFR inhibitors, which bind reversibly to the ATP-binding pocket of the kinase domain, have shown clinical activity. However, their long-term benefit is often limited by the development of on-target resistance, most commonly through the acquisition of mutations within the FGFR kinase domain itself.[5][6] These mutations, particularly at the "gatekeeper" residue, can sterically hinder the binding of reversible inhibitors, rendering them ineffective.[2][5]

This is the critical juncture where irreversible inhibitors demonstrate their profound advantage. By forming a stable, covalent bond with a specific amino acid residue within the ATP-binding site, these inhibitors achieve sustained and potent target inhibition that is less susceptible to resistance conferred by kinase domain mutations.[6][7]

Mechanism of Action: A Covalent Bond for Sustained Inhibition

Irreversible FGFR inhibitors are designed with a reactive chemical moiety, often an acrylamide "warhead," that forms a covalent bond with a nucleophilic cysteine residue located in or near the ATP-binding pocket of the FGFR kinase.[1][7] This covalent modification permanently inactivates the enzyme. To regain signaling competency, the cancer cell must synthesize new FGFR protein, a process that provides a prolonged duration of target inhibition even after the inhibitor has been cleared from circulation.[1][7] This sustained pharmacodynamic effect is a key differentiator from reversible inhibitors, which require continuous exposure to maintain target engagement.

This unique mechanism translates into several key advantages:

  • Overcoming Resistance: Irreversible inhibitors can effectively inhibit FGFR kinases harboring resistance mutations that diminish the binding affinity of reversible inhibitors.[5][6][8]

  • Increased Potency and Duration of Action: The covalent nature of the interaction leads to high potency and a prolonged duration of target inhibition.[6][7]

  • Improved Selectivity: By targeting less conserved cysteine residues, it is possible to design highly selective irreversible inhibitors, minimizing off-target effects.[9][10]

  • Lower Frequency of Acquired Resistance: Preclinical studies have shown that the frequency of developing resistance to irreversible inhibitors is lower compared to reversible inhibitors.[5][6][8]

Quantitative Comparison: Irreversible vs. Reversible FGFR Inhibitors

The superiority of irreversible FGFR inhibitors is evident in their biochemical and cellular potencies, particularly against clinically relevant resistance mutations. The following tables summarize key quantitative data for representative irreversible and reversible FGFR inhibitors.

Table 1: Biochemical Potency (IC50) of FGFR Inhibitors Against Wild-Type Kinases
Inhibitor (Type) FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)
Futibatinib (Irreversible)1.81.41.63.7
PRN1371 (Irreversible)0.71.34.119.3
AZD4547 (Reversible)0.62.51.9158
Infigratinib (BGJ398) (Reversible)1.01.31.060

Data compiled from multiple sources.[1][5]

Table 2: Potency (IC50) of Futibatinib (Irreversible) vs. Reversible Inhibitors Against FGFR2 Resistance Mutations
FGFR2 Mutant Futibatinib (nM) AZD4547 (nM) Infigratinib (nM)
V565I (Gatekeeper) 50.6>1000>1000
N550H 1.34.810.9
E566G 3.511.219.8
K660M 2.715.628.4

Data adapted from Sohtome et al., Cancer Research, 2020.[5]

Table 3: Kinome Selectivity of Irreversible FGFR Inhibitors
Inhibitor Selectivity Profile
Futibatinib Highly selective for FGFR1-4. Of 296 kinases tested, only 3 non-FGFR kinases showed >50% inhibition at 100 nM.
PRN1371 High selectivity for the FGFR family over VEGFR2. In a panel of 250 kinases, only a few kinases were inhibited by ≥90% at 1 µM.

Data compiled from multiple sources.[1][5]

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating irreversible FGFR inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR FRS2 FRS2 FGFR->FRS2 P P1 P P2 P P3 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Irreversible_Inhibitor Irreversible FGFR Inhibitor Irreversible_Inhibitor->FGFR Covalent Inhibition

Figure 1. Simplified FGFR signaling pathway and the point of intervention for irreversible inhibitors.

Experimental_Workflow Start Start: Identify FGFR-addicted Cancer Model Biochemical_Assay In Vitro Kinase Assay (Biochemical Potency - IC50) Start->Biochemical_Assay Cell_Viability_Assay Cell-Based Assay (Cellular Potency - GI50/IC50) Start->Cell_Viability_Assay Biochemical_Assay->Cell_Viability_Assay Kinome_Scan Kinome-Wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Western_Blot Target Engagement Assay (p-FGFR, p-ERK levels) Cell_Viability_Assay->Western_Blot In_Vivo_Xenograft In Vivo Efficacy Study (Tumor Xenograft Model) Western_Blot->In_Vivo_Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD End End: Candidate for Clinical Development PK_PD->End

Figure 2. A typical experimental workflow for the preclinical evaluation of an irreversible FGFR inhibitor.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of irreversible FGFR inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the biochemical potency (IC50) of an inhibitor against purified FGFR kinase domains.

Materials:

  • Recombinant human FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the irreversible FGFR inhibitor in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

  • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. Final concentrations are typically in the range of 5-10 ng/µL enzyme, 0.2 µg/µL substrate, and 10-50 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cells.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, RT112)

  • Complete cell culture medium

  • Test inhibitor (serially diluted)

  • 96-well clear-bottom assay plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

  • Prepare serial dilutions of the irreversible FGFR inhibitor in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of an irreversible FGFR inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • FGFR-dependent cancer cell line

  • Matrigel (optional)

  • Test inhibitor formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the irreversible FGFR inhibitor or vehicle to the respective groups at a predetermined dose and schedule (e.g., once daily oral gavage).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion: A New Paradigm in FGFR-Targeted Therapy

The development of irreversible FGFR inhibitors represents a significant advancement in the field of targeted oncology. Their ability to overcome acquired resistance, a major limitation of reversible inhibitors, provides a compelling rationale for their continued investigation and clinical development. By forming a durable covalent bond with their target, these agents offer the promise of more profound and sustained anti-tumor activity in patients with FGFR-driven malignancies. The in-depth understanding of their mechanism and the application of robust preclinical experimental models, as outlined in this guide, are essential for identifying and advancing the most promising candidates to the clinic, ultimately improving outcomes for patients with these challenging cancers.

References

The Irreversible FGFR Inhibitor FIIN-1: A Technical Guide to its Effects on FGF Signaling-Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant activation of this pathway, often through amplification, mutation, or translocation of the FGF receptors (FGFRs), is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention.[3][4] FIIN-1 is a potent and selective irreversible inhibitor of the FGFR family, demonstrating significant anti-proliferative activity in cancer cell lines dependent on FGF signaling.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on sensitive cancer cell lines, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, and 3.[7] This covalent modification leads to a sustained and potent inhibition of the receptor's kinase activity. By blocking the ATP-binding site, this compound prevents the autophosphorylation of the FGFRs, a crucial step in the activation of downstream signaling cascades.[7] Consequently, the phosphorylation of key downstream effectors, such as ERK1/2, is significantly reduced, leading to the inhibition of cell proliferation and survival in FGFR-dependent cancer cells.[5][7]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against different FGFRs and cancer cell lines.

Table 1: Biochemical Activity of this compound Against FGFR Family Kinases
KinaseDissociation Constant (Kd) (nM)Biochemical IC50 (nM)
FGFR12.8[5][6][8]9.2[5][6]
FGFR26.9[5][8]6.2[5][6]
FGFR35.4[5][8]11.9[5][6]
FGFR4120[5][8]189[5][6]

Data compiled from multiple sources.[5][6][8]

Table 2: Anti-proliferative Activity of this compound in FGF Signaling-Sensitive Cancer Cell Lines
Cancer TypeCell LineEC50 (nM)
BladderRT470[5]
StomachKATO III14[5]
StomachSNU-1630[5]
StomachFU97650[5]
LungSBC-380[5]
LungH5204500[5]
OvaryA2780220[5]
OvaryPA-14600[5]
KidneyG-401140[5]
KidneyG-4021650[5]
PancreasA2.1230[5]
BoneRD-ES2300[5]
Ba/F3 (FGFR1-transformed)-14[8]
Ba/F3 (FGFR3-transformed)-10[8]

EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour treatment.[5]

Mandatory Visualizations

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCg PLCγ FGFR:f2->PLCg P PI3K PI3K FGFR:f2->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca AKT AKT PI3K->AKT AKT->Proliferation FIIN1 This compound FIIN1->FGFR:f2 Covalent Inhibition

Caption: FGF Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Seeding (e.g., KATO III, RT4) Treatment 3. Cell Treatment with this compound (Dose-response concentrations) Cell_Culture->Treatment FIIN1_Prep 2. This compound Stock Solution Preparation (in DMSO) FIIN1_Prep->Treatment Kinase_Assay 4c. In Vitro Kinase Assay (Z'-LYTE™ Assay) FIIN1_Prep->Kinase_Assay Viability_Assay 4a. Cell Viability Assay (WST-1 Assay, 72h) Treatment->Viability_Assay Western_Blot 4b. Protein Extraction & Western Blot (p-ERK1/2, Total ERK1/2) Treatment->Western_Blot EC50_Calc 5a. EC50 Calculation (from Viability Data) Viability_Assay->EC50_Calc WB_Analysis 5b. Densitometry Analysis (p-ERK/Total ERK Ratio) Western_Blot->WB_Analysis IC50_Calc 5c. IC50 Calculation (from Kinase Assay Data) Kinase_Assay->IC50_Calc

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

  • FGF signaling-sensitive cancer cell lines (e.g., KATO III, RT4)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a non-linear regression analysis.

Western Blot for Phospho-ERK1/2

This protocol details the detection of phosphorylated ERK1/2 to confirm the inhibition of the FGF signaling pathway by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2.

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This protocol provides a framework for determining the biochemical IC50 of this compound against FGFR kinases.

Materials:

  • Recombinant FGFR kinase

  • Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)

  • This compound

  • ATP

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the kinase, peptide substrate, ATP, and this compound dilutions in the appropriate kinase buffer as per the manufacturer's instructions.

  • Kinase Reaction: In a 384-well plate, add the kinase, this compound (or vehicle control), and the peptide substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for the time specified in the kit protocol (typically 60 minutes).

  • Development Reaction: Add the development reagent to each well to stop the kinase reaction and initiate the development reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths specified for the FRET pair in the kit.

  • Data Analysis: Calculate the emission ratio and the percent phosphorylation. Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Conclusion

This compound is a valuable tool for researchers studying FGF signaling in cancer. Its irreversible mechanism of action and high potency make it a powerful probe for elucidating the role of FGFRs in tumorigenesis and for identifying cancer cell lines that are sensitive to FGFR inhibition. The data and protocols provided in this guide offer a comprehensive resource for the effective utilization of this compound in preclinical cancer research.

References

The Irreversible Interaction of FIIN-1 with the ATP Binding Site of FGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] FIIN-1 is a potent and selective irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[3][5] This technical guide provides an in-depth overview of the interaction of this compound with the ATP binding site of FGFR, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

This compound: Mechanism of Action and Binding Affinity

This compound exerts its inhibitory effect through a dual mechanism. It initially binds non-covalently to the ATP-binding pocket of the FGFR kinase domain. Subsequently, its acrylamide moiety forms a covalent bond with a conserved cysteine residue located in the P-loop of the receptor.[3][6][7] In FGFR1, this critical residue is Cysteine 488 (Cys488).[6][7] This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways.

Quantitative Data for this compound Inhibition

The potency and selectivity of this compound against the FGFR family have been quantitatively assessed through various biochemical and binding assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are summarized below.

Target KinaseDissociation Constant (Kd) (nM)Biochemical IC50 (nM)
FGFR1 2.8[5][7]9.2[5][7]
FGFR2 6.9[5][7]6.2[5][7]
FGFR3 5.4[5][7]11.9[5][7]
FGFR4 120[5][7]189[5][7]
Blk 65[5]381[3][7]
Flt1 32[5][7]661[3][7]
VEGFR2 210[5]Not Reported
ERK5 160[5]Not Reported
KIT 420[5]Not Reported
MET 1000[5]Not Reported
PDGFRB 480[5]Not Reported

Table 1: Binding Affinity (Kd) and Inhibitory Potency (IC50) of this compound against various kinases. Data sourced from KinomeScan binding assays and Z'-LYTE biochemical assays.

Structural Insights into the this compound-FGFR1 Interaction

The precise molecular interactions between this compound and the FGFR1 kinase domain have been elucidated through X-ray crystallography. The crystal structure of this compound in complex with the FGFR1 kinase domain is available in the Protein Data Bank (PDB) under the accession code 6C1O .[8] This structure reveals the covalent linkage between the acrylamide group of this compound and the thiol side chain of Cys488, providing a detailed atomic-level understanding of the irreversible inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol outlines the determination of this compound's IC50 values against FGFR kinases using the Z'-LYTE™ Kinase Assay, a fluorescence resonance energy transfer (FRET)-based method.[9][10]

Materials:

  • Recombinant FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • Z'-LYTE™ Tyr 04 Peptide Substrate[11]

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 2 mM MnCl2, 1 mM EGTA, 1 mM DTT)[11]

  • This compound (serially diluted)

  • Z'-LYTE™ Development Reagent B[11]

  • Stop Reagent

  • Microplate reader capable of fluorescence measurements

Procedure:

  • Prepare a 2X Peptide/Kinase mixture by diluting the FGFR kinase and the Tyr 04 peptide substrate to their working concentrations in Kinase Buffer.

  • Prepare a 4X solution of this compound at various concentrations.

  • Add 2.5 µL of the 4X this compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of the 2X Peptide/Kinase mixture to each well.

  • Prepare a 4X ATP solution in Kinase Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well.[3] The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.[3]

  • Add 5 µL of a 1:64 dilution of Development Reagent B to each well.[11]

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of Stop Reagent to each well.

  • Read the plate on a fluorescence microplate reader, measuring the emission ratio of coumarin to fluorescein.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the data using a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of this compound's effect on the proliferation of FGFR-dependent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • FGFR-dependent cancer cell line (e.g., Ba/F3 cells transformed with Tel-FGFR1)[3]

  • Complete cell culture medium

  • This compound (serially diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[12]

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for FGFR Signaling Pathway Analysis

This protocol details the procedure for analyzing the phosphorylation status of FGFR and its downstream effectors, such as ERK1/2, in response to this compound treatment.

Materials:

  • FGFR-expressing cells (e.g., MCF10A cells with an inducible FGFR1 system)[3]

  • Cell lysis buffer (e.g., NP-40 buffer with protease and phosphatase inhibitors)[14]

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, and total ERK1/2.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and transfer apparatus.

  • Nitrocellulose or PVDF membranes.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and, if necessary, induce FGFR expression.

  • Treat the cells with this compound at the desired concentration (e.g., 20 nM) for a specified time.[5]

  • Lyse the cells on ice and determine the protein concentration of the lysates.[14]

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.[14]

  • Separate the proteins by SDS-PAGE on a gradient polyacrylamide gel.[14]

  • Transfer the separated proteins to a nitrocellulose membrane.[14]

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.[14]

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizing the Molecular Landscape

FGFR Signaling Pathway and this compound Inhibition

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1] this compound, by irreversibly binding to the ATP pocket, prevents this autophosphorylation and subsequent signal transduction.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binds FIIN1 This compound FIIN1->FGFR Irreversibly Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Z'-LYTE™ Kinase Assay

The following diagram illustrates the key steps involved in determining the IC50 of this compound using the Z'-LYTE™ kinase assay.

Z_LYTE_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Peptide, ATP, this compound) start->prepare_reagents dispense_inhibitor Dispense this compound Dilutions into 384-well Plate prepare_reagents->dispense_inhibitor add_kinase_peptide Add Kinase/Peptide Mixture dispense_inhibitor->add_kinase_peptide initiate_reaction Initiate Reaction with ATP add_kinase_peptide->initiate_reaction incubate_kinase Incubate for 1 hour (Kinase Reaction) initiate_reaction->incubate_kinase add_development Add Development Reagent incubate_kinase->add_development incubate_development Incubate for 1 hour (Proteolytic Cleavage) add_development->incubate_development add_stop Add Stop Reagent incubate_development->add_stop read_plate Read Fluorescence (Emission Ratio) add_stop->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the Z'-LYTE™ kinase inhibition assay.

Logical Relationship of this compound Binding

This compound's interaction with FGFR is a two-step process, beginning with reversible binding followed by irreversible covalent modification. This is demonstrated by comparing its activity to its reversible analog, FRIN-1, which lacks the reactive acrylamide group.

FIIN1_Binding_Logic cluster_binding Interaction with FGFR ATP Site FIIN1 This compound (with acrylamide) reversible_binding Reversible Binding FIIN1->reversible_binding FRIN1 FRIN-1 (lacks acrylamide) FRIN1->reversible_binding covalent_bond Covalent Bond Formation (with Cys488) reversible_binding->covalent_bond weaker_inhibition Weaker & Reversible FGFR Inhibition reversible_binding->weaker_inhibition inhibition Potent & Irreversible FGFR Inhibition covalent_bond->inhibition

Caption: Logical flow of this compound's reversible and irreversible binding to FGFR.

Conclusion

This compound stands out as a critical tool for probing FGFR signaling and as a foundational molecule for the development of next-generation FGFR inhibitors. Its well-characterized mechanism of irreversible inhibition, coupled with its high potency and selectivity, provides a clear rationale for its utility in both basic research and clinical development. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working to unravel the complexities of FGFR signaling and to develop novel therapeutics for FGFR-driven cancers.

References

Kinase Selectivity of FIIN-1 Beyond the FGFR Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-1 is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] It forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of their signaling activity.[2] While this compound was designed for selectivity towards the FGFR family, a comprehensive understanding of its broader kinase selectivity profile is crucial for its application as a chemical probe and for the development of future targeted therapies. This technical guide provides a detailed overview of the kinase selectivity of this compound beyond the FGFR family, presenting quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile of this compound

The following tables summarize the quantitative data on the interaction of this compound with various kinases, including members of the FGFR family and identified off-target kinases. The data is compiled from multiple studies and presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

Table 1: Binding Affinity (Kd) of this compound for FGFR Family and Off-Target Kinases

Kinase FamilyKinaseKd (nM)
FGFR FGFR12.8[1]
FGFR26.9[1]
FGFR35.4[1]
FGFR4120[1]
VEGFR Flt1 (VEGFR1)32[1]
Flt4 (VEGFR3)120[1]
VEGFR2210[1]
Src Family Blk65[1]
Other ERK5160[1]
KIT420[1]
MET1000[1]
PDGFRB480[1]

Table 2: Biochemical Inhibition (IC50) of this compound against FGFR Family and Off-Target Kinases

Kinase FamilyKinaseIC50 (nM)
FGFR FGFR19.2[1]
FGFR26.2[1]
FGFR311.9[1]
FGFR4189[1]
VEGFR Flt1 (VEGFR1)661[2]
Src Family Blk381[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the determination of this compound's kinase selectivity.

KINOMEscan™ Kinase Binding Assay

The KINOMEscan™ platform (DiscoverX) is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

General Protocol:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) are combined in a binding buffer. The reaction is typically incubated for 1 hour at room temperature with shaking.

  • Washing: The affinity beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Kinase Assay

TR-FRET assays are a common method for determining the biochemical potency (IC50) of kinase inhibitors.

Principle: This assay format measures the phosphorylation of a substrate by a kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor fluorophore into close proximity with a fluorescent acceptor on the substrate, resulting in a FRET signal.

General Protocol:

  • Kinase Reaction: The kinase, a fluorescein-labeled substrate, and ATP are combined in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Inhibitor Addition: this compound is added at various concentrations to the kinase reaction to determine its inhibitory effect.

  • Reaction Termination: After a set incubation period, the reaction is stopped by the addition of EDTA, which chelates Mg2+, a necessary cofactor for kinase activity.

  • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody is added.

  • Signal Measurement: After another incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is determined by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Titer-Glo® Luminescent Cell Viability Assay

This assay is used to assess the effect of a compound on the viability of cultured cells.

Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

General Protocol:

  • Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere and grow.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: The Cell-Titer-Glo® reagent is added directly to the wells.

  • Lysis and Signal Stabilization: The plate is mixed to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key off-target kinases of this compound.

VEGFR Signaling Pathway

VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR (Flt1, Flt4, VEGFR2) PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Src Src VEGFR->Src Activates STAT3 STAT3 VEGFR->STAT3 Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Src->PI3K Ras Ras Src->Ras Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Ras->Raf Transcription Gene Transcription STAT3->Transcription MEK MEK Raf->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified VEGFR signaling cascade.

c-Src and YES Signaling Pathway

Src_YES_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_YES c-Src / YES RTK->Src_YES Activates Integrin Integrin FAK FAK Integrin->FAK Activates Src_YES->FAK PI3K PI3K Src_YES->PI3K Ras Ras Src_YES->Ras STAT3 STAT3 Src_YES->STAT3 FAK->Src_YES Activates Paxillin Paxillin FAK->Paxillin Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription STAT3->Transcription Paxillin->Transcription Cell Adhesion & Migration Akt->Transcription MEK MEK Raf->MEK MEK->Transcription

Caption: Overview of c-Src and YES signaling pathways.

Blk Signaling Pathway in B-Cells

Blk_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates Blk Blk BCR->Blk Activates Lyn->BCR Phosphorylates BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K Blk->BTK Blk->PLCg2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PIP3 PIP3 PI3K->PIP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Akt Akt PIP3->Akt Transcription Gene Transcription PKC->Transcription Ca_release->Transcription Akt->Transcription Antigen Antigen Antigen->BCR Binds TNK1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNK1 TNK1 Raf1 Raf1 TNK1->Raf1 Inhibits Ras Ras Ras->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Cell Growth) ERK->Transcription

References

The Pharmacodynamics of Covalent Kinase Inhibitors: An In-depth Technical Guide to FIIN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of covalent kinase inhibitors, with a specific focus on FIIN-1, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols relevant to the study of this compound and similar covalent inhibitors.

Introduction to Covalent Kinase Inhibitors

Covalent kinase inhibitors represent a distinct class of therapeutics that form a stable, covalent bond with their target kinase.[1] This irreversible or, in some cases, reversible covalent interaction offers several pharmacological advantages, including prolonged duration of action, enhanced potency, and the ability to target shallow or allosteric binding pockets.[2][3] The design of targeted covalent inhibitors (TCIs) often involves incorporating a reactive electrophilic "warhead," such as an acrylamide group, into a high-affinity kinase inhibitor scaffold.[4] This warhead is positioned to react with a proximal nucleophilic amino acid residue, most commonly a cysteine, within the kinase's ATP-binding site.[1] This strategy can lead to high selectivity, as the targeted cysteine may not be conserved across the kinome.[1]

This compound: A Covalent Inhibitor of FGFR

This compound is a first-generation covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[5][6] These kinases are crucial regulators of cell proliferation, differentiation, and angiogenesis, and their aberrant activation is implicated in various cancers.[6][7] this compound was developed through a structure-guided approach and features an acrylamide warhead that irreversibly binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[5][6]

Mechanism of Action

The pharmacodynamics of this compound are dictated by a two-step mechanism of action. Initially, the inhibitor reversibly binds to the ATP-binding pocket of the FGFR kinase. This initial non-covalent interaction is driven by the inhibitor's core scaffold. Subsequently, the acrylamide warhead of this compound is positioned in close proximity to a nucleophilic cysteine residue (Cys486 in FGFR1), facilitating a Michael addition reaction to form a stable covalent bond.[5][6] This irreversible modification effectively and permanently inactivates the kinase.

FIIN1 This compound FIIN1_FGFR_noncovalent This compound:FGFR (Non-covalent complex) FIIN1->FIIN1_FGFR_noncovalent Reversible Binding (Ki) FGFR_inactive FGFR (Inactive) FGFR_inactive->FIIN1_FGFR_noncovalent FIIN1_FGFR_covalent This compound-FGFR (Covalent adduct) FIIN1_FGFR_noncovalent->FIIN1_FGFR_covalent Covalent Bond Formation (kinact)

Mechanism of this compound covalent inhibition of FGFR.

Quantitative Pharmacodynamic Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Potency and Selectivity

The biochemical potency of this compound was determined using binding assays (to measure dissociation constant, Kd) and enzymatic assays (to measure the half-maximal inhibitory concentration, IC50).

Table 1: Biochemical Potency (Kd and IC50) of this compound Against FGFRs and Other Kinases

Target KinaseKd (nM)[8]Biochemical IC50 (nM)[7][8]
FGFR1 2.89.2
FGFR2 6.96.2
FGFR3 5.411.9
FGFR4 120189
Flt132661
Flt4120-
VEGFR2210-
BLK65381
ERK5160-
KIT420-
MET1000-
PDGFRB480-

Note: A lower Kd or IC50 value indicates higher potency.

Cellular Potency

The cellular activity of this compound was assessed by measuring its ability to inhibit the proliferation of various cancer cell lines, many of which are dependent on FGFR signaling. The half-maximal effective concentration (EC50) is a measure of the inhibitor's potency in a cellular context.

Table 2: Cellular Proliferation Inhibition (EC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)[7]
KATO IIIStomach14
SNU-16Stomach30
FU97Stomach650
RT4Bladder70
SBC-3Lung80
H520Lung4500
G-401Kidney140
G-402Kidney1650
A2780Ovary220
PA-1Ovary4600
RD-ESBone2300
A2.1Pancreas230

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method used to determine the biochemical potency (IC50) of kinase inhibitors.

Start Start Add_Kinase Add Kinase (e.g., FGFR1) and Peptide Substrate Start->Add_Kinase Add_Inhibitor Add this compound (or DMSO control) Add_Kinase->Add_Inhibitor Incubate_1 Incubate (e.g., 60 min) Add_Inhibitor->Incubate_1 Add_ATP Add ATP to initiate reaction Incubate_1->Add_ATP Incubate_2 Incubate (e.g., 60 min) Add_ATP->Incubate_2 Add_Dev_Reagent Add Development Reagent Incubate_2->Add_Dev_Reagent Incubate_3 Incubate (e.g., 60 min) Add_Dev_Reagent->Incubate_3 Read_FRET Read FRET Signal (Excitation: 400 nm, Emission: 445/520 nm) Incubate_3->Read_FRET End End Read_FRET->End

Workflow for the Z'-LYTE™ kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant FGFR1 kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a 2X solution of the appropriate Z'-LYTE™ peptide substrate (e.g., Tyr 04 peptide at 2 µM) in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Serially dilute this compound in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations.

  • Assay Procedure (384-well plate format):

    • To each well, add 2.5 µL of the 2X kinase/peptide substrate mix.

    • Add 2.5 µL of the diluted this compound or DMSO control.

    • Incubate for 60 minutes at room temperature to allow for inhibitor binding.

    • Add 5 µL of the 2X ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Development Reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on the emission ratios of the control (DMSO) and fully inhibited wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Cellular proliferation assays are used to determine the effect of a compound on cell viability and to calculate the EC50. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., KATO III, SNU-16) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells per well).

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mass Spectrometry-Based Target Engagement and Covalent Modification Analysis

Mass spectrometry (MS) is a powerful tool to confirm the covalent binding of an inhibitor to its target protein and to identify the specific site of modification.

Start Start Incubate Incubate Recombinant FGFR with this compound Start->Incubate Denature_Reduce_Alkylate Denature, Reduce, and Alkylate Incubate->Denature_Reduce_Alkylate Digest Digest with Trypsin Denature_Reduce_Alkylate->Digest LC_MS_MS LC-MS/MS Analysis Digest->LC_MS_MS Data_Analysis Data Analysis: Identify modified peptide and fragmentation pattern LC_MS_MS->Data_Analysis End End Data_Analysis->End

Workflow for MS-based analysis of covalent modification.

Protocol:

  • Sample Preparation:

    • Incubate recombinant FGFR kinase with an excess of this compound for a sufficient time to ensure complete covalent modification.

    • Denature the protein sample using urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate free cysteine residues with iodoacetamide.

    • Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the tryptic peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of FGFR.

    • Identify the peptide containing the covalent modification by looking for a mass shift corresponding to the molecular weight of this compound on a cysteine-containing peptide.

    • Confirm the site of modification by analyzing the fragmentation pattern of the modified peptide.

In Vivo Pharmacodynamics

While specific in vivo pharmacodynamic data for this compound is limited in the public domain, a representative study in a tumor xenograft model would involve the following.

Experimental Design:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Establish tumor xenografts by subcutaneously injecting a cancer cell line known to be sensitive to this compound (e.g., KATO III).

  • Dosing and Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally or via intraperitoneal injection at various doses and schedules.

  • Pharmacodynamic Endpoints:

    • Tumor Growth Inhibition: Measure tumor volume regularly using calipers.

    • Target Engagement: At various time points after the final dose, collect tumor tissue and assess the level of FGFR phosphorylation (pFGFR) by Western blotting or immunohistochemistry. A sustained decrease in pFGFR would indicate target engagement.

    • Downstream Pathway Modulation: Analyze the phosphorylation status of downstream signaling proteins such as Akt and Erk1/2 in the tumor tissue to confirm pathway inhibition.

Conclusion

This compound serves as a valuable tool compound for studying the biology of FGFR signaling and represents a foundational molecule in the development of covalent FGFR inhibitors. Its potent and irreversible mechanism of action provides durable target inhibition. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacodynamic characterization of this compound and other covalent kinase inhibitors, from initial biochemical screening to in vivo validation of target engagement and efficacy. This in-depth understanding is crucial for the successful translation of such targeted therapies into clinical candidates.

References

Methodological & Application

Application Notes and Protocols for FIIN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4, leading to covalent modification and subsequent inactivation of the receptor.[1][3] This irreversible binding provides a sustained inhibition of FGFR signaling pathways, which are frequently dysregulated in various cancers, making this compound a valuable tool for cancer research and drug development.[4][5][6][7] Aberrant FGFR signaling can drive tumor cell proliferation, survival, migration, and angiogenesis.[5][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action

This compound acts as a covalent inhibitor of FGFRs. Its acrylamide "warhead" forms a covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[1][3] This irreversible binding locks the receptor in an inactive state, thereby blocking downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[3][9][10]

cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FIIN1 This compound FIIN1->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Diagram 1: this compound Mechanism of Action on the FGFR Signaling Pathway.

Data Presentation

Biochemical Activity of this compound
TargetIC50 (nM)Kd (nM)
FGFR19.2[1][2]2.8[1][2]
FGFR26.2[1][2]6.9[1][2]
FGFR311.9[1][2]5.4[1][2]
FGFR4189[1][2]120[1][2]
Blk381[1]65[1]
Flt1661[1]32[1]
Flt4-120
VEGFR2-210
Cellular Activity of this compound in FGFR-Dependent Cell Lines
Cell LineCancer TypeEC50 (nM)
Ba/F3 (TEL-FGFR1)Pro-B14[1]
Ba/F3 (TEL-FGFR3)Pro-B10
KATO IIIGastric14[2]
SNU-16Gastric30[2]
FU97Gastric650[2]
RT4Bladder70[2]
SBC-3Lung80[2]
G-401Kidney140[2]
G-402Kidney1650[2]
A2780Ovary220[2]
PA-1Ovary4600[2]
A2.1Pancreas230[2]
RD-ESBone2300[2]
H520Lung4500[2]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines. A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_reagent Add Viability Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read Read Fluorescence/ Luminescence incubate3->read analyze Analyze Data (Calculate EC50) read->analyze end End analyze->end

Diagram 2: Workflow for a Cell Viability Assay with this compound.

Materials:

  • FGFR-dependent cancer cell line (e.g., KATO III, SNU-16)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates (for fluorescence) or opaque white plates (for luminescence)

  • Cell viability reagent (e.g., CellTiter-Blue® or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test is 1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue® or 100 µL of CellTiter-Glo®).

    • Incubate the plate for 1-4 hours (for CellTiter-Blue®) or 10 minutes (for CellTiter-Glo®) at room temperature, protected from light.

    • Measure fluorescence (Ex/Em: ~560/590 nm for CellTiter-Blue®) or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: Western Blot Analysis of FGFR Signaling

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream effectors, such as ERK1/2.

Materials:

  • FGFR-dependent cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours if investigating ligand-stimulated signaling.

    • Pre-treat the cells with various concentrations of this compound (e.g., 20 nM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).[1]

    • If applicable, stimulate the cells with a growth factor (e.g., FGF2) for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.[11][12]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • Compare the levels of phosphorylated proteins in this compound treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

This compound is a powerful research tool for studying the role of FGFR signaling in cancer and for the preclinical evaluation of FGFR-targeted therapies. The protocols provided here offer a framework for assessing the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions. Due to its irreversible nature, washout experiments can also be performed to confirm the sustained inhibition of FGFR signaling by this compound.[1] As with any potent inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls in all experiments.

References

Application Notes: Using FIIN-1 to Probe FGFR Signaling via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway through gene amplification, mutations, or fusions can lead to constitutive kinase activation and is implicated in various cancers.[1][2] FIIN-1 is a potent, selective, and irreversible inhibitor of the FGFR family (FGFR1-4).[3][4] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling.[4][5]

One of the primary downstream cascades activated by FGFR is the Ras/MAPK pathway, which culminates in the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7][8] Therefore, analyzing the phosphorylation status of both FGFR (p-FGFR) and ERK (p-ERK) serves as a robust method to assess the activity of the FGFR pathway and to determine the efficacy of inhibitors like this compound.[3][4] This document provides detailed protocols for utilizing this compound in cell-based assays and subsequently detecting changes in p-FGFR and p-ERK levels via Western blot analysis.

Quantitative Data Summary

The following tables provide key quantitative parameters for using this compound and for the subsequent Western blot analysis.

Table 1: this compound Inhibitory Activity This table summarizes the reported biochemical potencies of this compound against various FGFR family members.

TargetAssay TypeValueReference
FGFR1IC509.2 nM[3]
FGFR2IC506.2 nM[3]
FGFR3IC5011.9 nM[3]
FGFR4IC50189 nM[3]
FGFR1Kd2.8 nM[3]
FGFR2Kd6.9 nM[3]
FGFR3Kd5.4 nM[3]
FGFR4Kd120 nM[3]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Recommended Antibody Dilutions for Western Blot The following are typical starting dilutions. Optimal dilutions should be determined empirically.

Antibody TargetHost SpeciesTypical DilutionReference
Phospho-FGFR (p-FGFR) Tyr653/654Rabbit1:1000[9]
Total FGFR1Rabbit1:1000[10]
Phospho-ERK1/2 (p-ERK) Thr202/Tyr204Rabbit1:1000 - 1:2000[11][12]
Total ERK1/2Rabbit1:5000 - 1:10000[13][14]
Loading Control (e.g., β-actin, GAPDH)Mouse1:1000 - 1:5000[15]
Anti-rabbit IgG, HRP-linkedGoat/Donkey1:2000 - 1:10000[11][14]
Anti-mouse IgG, HRP-linkedGoat/Donkey1:2000 - 1:5000[15]

Signaling Pathway and Experimental Workflow

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Autophosphorylation) FGFR->pFGFR ATP FRS2 FRS2 pFGFR->FRS2 GRB2 GRB2/SOS FRS2->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors (e.g., c-Fos, Elk-1) pERK->TF Translocation FIIN1 This compound FIIN1->pFGFR Inhibition Response Cellular Response (Proliferation, Survival) TF->Response

Caption: FGFR/MAPK signaling pathway and inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment (e.g., 20-100 nM, 1-4 hours) A->B C 3. (Optional) Ligand Stimulation (e.g., FGF1, 10-100 ng/mL, 15-30 min) B->C D 4. Cell Lysis (RIPA Buffer + Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Immunoblotting (Blocking, Antibody Incubation, Detection) G->H I 9. Data Analysis (Normalize p-FGFR/p-ERK to Total Protein) H->I

Caption: Experimental workflow for p-FGFR and p-ERK Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of adherent cells with this compound to assess its impact on FGFR signaling.

Materials:

  • Cancer cell line with known FGFR activity (e.g., FGFR-amplified or fusion-positive lines).

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS).

  • Serum-free medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Recombinant FGF ligand (e.g., FGF1/FGF2) and Heparin.

  • Phosphate Buffered Saline (PBS), ice-cold.

  • 6-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional but Recommended): To reduce basal receptor tyrosine kinase activity, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours.[14][16]

  • Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium from the stock solution. A typical concentration range to observe potent inhibition is 20-100 nM.[3][4] Replace the medium in each well with the this compound containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with this compound for a predetermined time, typically 1-4 hours, to achieve inhibition.[11]

  • Ligand Stimulation (Optional): If the pathway requires activation, stimulate the cells with an FGF ligand (e.g., 20-100 ng/mL FGF1) and heparin (e.g., 10 µg/mL) for 15-30 minutes at 37°C prior to lysis.[17][18]

  • Cell Harvest: Proceed immediately to the cell lysis protocol.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

  • RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[17]

  • Protease Inhibitor Cocktail.

  • Phosphatase Inhibitor Cocktail.

  • Cell scraper.

  • Microcentrifuge tubes, pre-chilled.

  • BCA Protein Assay Kit.

Procedure:

  • Prepare Lysis Buffer: Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitors according to the manufacturer's instructions. Keep the buffer on ice.[15]

  • Cell Lysis: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[11][17]

  • Add 100-150 µL of ice-cold lysis buffer to each well.[11]

  • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[14][17]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[15][17]

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][19]

  • Collect Supernatant: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[15][19]

Protocol 3: Western Blot for p-FGFR and p-ERK

Procedure:

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[15][17]

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[15][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.[10][17]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15][19] Note: For phosphoproteins, 5% BSA is generally recommended.

  • Primary Antibody Incubation (p-FGFR or p-ERK): Dilute the primary antibody (e.g., anti-p-FGFR or anti-p-ERK) in 5% BSA/TBST at the recommended dilution (see Table 2). Incubate the membrane overnight at 4°C with gentle agitation.[11][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11][15]

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.[11][17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[15]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[15]

  • Stripping and Re-probing (for Total and Loading Control):

    • To normalize the data, the membrane must be probed for the corresponding total protein (total FGFR, total ERK) and a loading control (e.g., β-actin).

    • Incubate the membrane in a mild stripping buffer until the signal is gone.[13][14]

    • Wash thoroughly, re-block the membrane, and repeat the immunoblotting process (Steps 4-10) with the next primary antibody (e.g., anti-total ERK, then anti-β-actin).

Data Interpretation

A successful experiment will show a dose-dependent decrease in the band intensity for p-FGFR and p-ERK in this compound-treated samples compared to the vehicle control. The levels of total FGFR, total ERK, and the loading control should remain relatively constant across all lanes, confirming that the observed changes are due to inhibition of phosphorylation and not variations in protein loading.[11][20] Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to its corresponding total protein signal for each sample.

References

Application of FIIN-1 in FGFR-Dependent Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of cancers, including bladder, stomach, lung, and endometrial cancers.[3][4] This has made FGFRs attractive targets for cancer therapy.

FIIN-1 is a potent, selective, and irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[3][5] It functions as a covalent inhibitor by forming a bond with a conserved cysteine residue in the P-loop of the ATP-binding site of FGFRs.[1][3] This irreversible binding leads to a sustained inhibition of FGFR signaling and subsequent suppression of tumor cell growth and proliferation in FGFR-dependent cancer models.[3] These application notes provide detailed protocols for the use of this compound in cancer cell line models to assess its anti-proliferative activity and its effect on downstream signaling pathways.

Data Presentation

Biochemical Activity of this compound

This compound demonstrates potent inhibitory activity against FGFR isoforms 1, 2, and 3 in biochemical assays, with weaker activity against FGFR4.[3][5] Its irreversible nature, conferred by the acrylamide functional group, contributes to its high potency compared to its reversible analog, FRIN-1.[3]

KinaseThis compound IC50 (nM)This compound Kd (nM)
FGFR19.2[3][5]2.8[3][5]
FGFR26.2[3][5]6.9[3][5]
FGFR311.9[3][5]5.4[3][5]
FGFR4189[3][5]120[3][5]
Blk381[3]65[3][5]
Flt1661[3]32[3][5]

Table 1: Biochemical potency and binding affinity of this compound against FGFRs and other selected kinases. IC50 values were determined using Z'-lyte assays, and Kd values were determined by KinomeScan technology.

Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines

This compound effectively inhibits the proliferation of cancer cell lines that are dependent on FGFR signaling for their survival.[3] The half-maximal effective concentration (EC50) for cell viability inhibition is in the nanomolar range for sensitive cell lines, demonstrating the potent on-target effect of this compound in a cellular context.[3][5] In general, this compound exhibits greater potency than the non-covalent FGFR inhibitor, PD173074.[3]

Cell LineCancer TypeFGFR StatusThis compound EC50 (nM)PD173074 EC50 (nM)
KATO IIIStomachFGFR2 Amplification14[5]30
SNU-16StomachFGFR2 Amplification30[5]80
RT4BladderFGFR3 Mutation70[5]150
SBC-3Lung-80[5]200
G-401Kidney-140[5]350
A2780Ovary-220[5]500
A2.1Pancreas-230[5]600
FU97Stomach-650[5]1200
G-402Kidney-1650[5]3000
RD-ESBone-2300[5]4500
PA-1Ovary-4600[5]>10000
H520LungFGFR1 Amplification4500[5]>10000

Table 2: Anti-proliferative activity of this compound and PD173074 in a panel of human cancer cell lines. Cell viability was measured after 72 hours of treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines using a colorimetric MTT assay.

Materials:

  • FGFR-dependent cancer cell line(s) of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a dose-response curve ranging from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the dose-response curve and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream effectors, such as ERK1/2.

Materials:

  • FGFR-dependent cancer cell line(s)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) or vehicle control (DMSO) for 2-4 hours.

    • If required, stimulate the cells with the appropriate FGF ligand for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG IP3->Proliferation DAG->Proliferation

Caption: FGFR signaling pathway leading to cell proliferation and survival.

FIIN1_MOA cluster_FGFR FGFR Kinase Domain ATP_Site ATP Binding Site P_Loop P-Loop (Cys486) Inhibition Inhibition of Kinase Activity P_Loop->Inhibition FIIN1 This compound (Acrylamide Group) FIIN1->P_Loop Forms Covalent Bond ATP ATP ATP->ATP_Site Blocked Downstream Downstream Signaling Inhibition->Downstream

Caption: Mechanism of action of this compound as a covalent FGFR inhibitor.

Experimental_Workflow cluster_assays Assess Efficacy start Select FGFR-dependent Cancer Cell Line culture Culture cells to 70-80% confluency start->culture treat Treat cells with this compound (Dose-response) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-FGFR, p-ERK) treat->western analyze Data Analysis viability->analyze western->analyze ec50 Determine EC50 for Cell Viability analyze->ec50 pathway Quantify Inhibition of Downstream Signaling analyze->pathway conclusion Correlate biochemical and cellular activity ec50->conclusion pathway->conclusion

Caption: Experimental workflow for evaluating this compound in cancer cell lines.

References

Application Notes and Protocols: FIIN-1 Treatment of Ba/F3 Cells Transformed with FGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, often driven by gene amplification or activating mutations, is a significant contributor to the pathogenesis of various cancers.[3][4] The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its growth and survival.[5] However, when transformed with constitutively active kinases such as FGFR, these cells become IL-3 independent, providing a robust model system for studying FGFR signaling and evaluating the efficacy of targeted inhibitors.[5][6]

FIIN-1 is a potent and selective irreversible inhibitor of the FGFR family (FGFR1, 2, 3, and 4).[1][7] It forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of receptor autophosphorylation and downstream signaling pathways, such as the MAPK/Erk pathway.[1] This document provides detailed protocols for the treatment of FGFR-transformed Ba/F3 cells with this compound, including methods for assessing cell viability and target engagement.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor by covalently modifying a cysteine residue in the P-loop of the FGFR ATP-binding site.[1] This covalent modification blocks the kinase activity of FGFR, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival. The irreversible nature of this compound leads to prolonged inhibition of FGFR signaling.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in Ba/F3 cells transformed with different FGFR constructs.

Cell LineThis compound EC50 (nM)Reference
Ba/F3 Tel-FGFR114[1]
Ba/F3 Tel-FGFR310[1]
Ba/F3 FGFR1Not Specified[8]
Ba/F3 FGFR2~1[8]
Ba/F3 FGFR3Not Specified[8]
Ba/F3 FGFR4Not Specified[8]

Signaling Pathway and Experimental Workflow

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR p-FGFR (Active) FGFR->P_FGFR Autophosphorylation PLCg PLCγ P_FGFR->PLCg PI3K PI3K P_FGFR->PI3K FRS2 FRS2α P_FGFR->FRS2 STAT STAT P_FGFR->STAT GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC AKT AKT AKT->Proliferation PI3K->AKT FRS2->GRB2 STAT->Proliferation FIIN1 This compound FIIN1->P_FGFR Covalent Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_wb_steps Western Blot Detail start Culture Ba/F3-FGFR cells (IL-3 independent media) seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability western Western Blot Analysis incubate->western lyse Lyse cells western->lyse protein_quant Protein Quantification lyse->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer probe Probe with antibodies (p-FGFR, total FGFR, p-ERK, total ERK, β-actin) transfer->probe image Imaging probe->image

Caption: Experimental workflow for this compound treatment of Ba/F3-FGFR cells.

Experimental Protocols

Cell Culture of FGFR-Transformed Ba/F3 Cells
  • Media Preparation: Culture Ba/F3 cells transformed with an FGFR construct in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For these transformed cells, IL-3 is not required for proliferation and survival.[5][9]

  • Cell Maintenance: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculturing: Passage the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Cell Seeding:

    • Harvest exponentially growing Ba/F3-FGFR cells.

    • Perform a cell count and assess viability using the Trypan Blue exclusion method.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[10]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM.

    • Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a final 1X concentration.

    • Include wells with vehicle control (e.g., DMSO) and wells with untreated cells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Assay Procedure (MTT Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Western Blot Analysis for FGFR Signaling Inhibition

This protocol is designed to assess the phosphorylation status of FGFR and downstream effectors like Erk1/2.

  • Cell Treatment and Lysis:

    • Seed Ba/F3-FGFR cells in a 6-well plate at a density of 5 x 10^5 cells/mL.

    • Treat the cells with various concentrations of this compound (e.g., 20 nM) and a vehicle control for a specified time (e.g., 2-4 hours).[7]

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-FGFR (e.g., p-FGFR Tyr653/654)[11]

      • Total FGFR

      • Phospho-p44/42 MAPK (Erk1/2)

      • Total p44/42 MAPK (Erk1/2)

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing concentrations of this compound.[1]

Troubleshooting and Considerations

  • Ba/F3 Cell Health: Ensure the Ba/F3 cells are in the exponential growth phase and have high viability before starting any experiment.

  • This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Irreversible Inhibition: Due to the covalent nature of this compound, a washout experiment can be performed to confirm irreversible inhibition. After treatment, wash the cells to remove unbound inhibitor and culture for an additional period before assessing FGFR phosphorylation. The phosphorylation should not recover in this compound-treated cells.

  • Antibody Specificity: Validate the specificity of the antibodies used for western blotting to ensure accurate detection of the target proteins.

These protocols provide a framework for investigating the effects of this compound on FGFR-transformed Ba/F3 cells. Adjustments to cell numbers, incubation times, and reagent concentrations may be necessary depending on the specific FGFR construct and experimental setup.

References

In vivo administration and solubility of FIIN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical properties and instructions for the in vivo administration and solubility of FIIN-1 hydrochloride, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

Introduction to this compound Hydrochloride

This compound is a selective, irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[1] It functions by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[2] This irreversible mechanism of action offers the potential for prolonged pharmacodynamic effects. This compound has demonstrated potent activity against FGFR1, FGFR2, FGFR3, and FGFR4, as well as some activity against other kinases such as VEGFRs.[1] Its ability to potently inhibit FGFR signaling makes it a valuable tool for studying FGFR-dependent processes in cancer and other diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting FGFRs, which are key regulators of cellular processes such as proliferation, differentiation, and survival. Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary pathways activated by FGFRs include the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.

By irreversibly binding to the ATP pocket of FGFRs, this compound blocks the autophosphorylation and subsequent activation of these downstream pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 Ras Ras P1->Ras PI3K PI3K P2->PI3K FIIN1 This compound FIIN1->FGFR Irreversible Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound hydrochloride, including its binding affinity, inhibitory concentrations, and solubility.

Table 1: Kinase Binding Affinity and Inhibitory Potency of this compound

Target KinaseDissociation Constant (Kd) (nM)Biochemical IC50 (nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
Flt-1 (VEGFR1)32661
Flt-4 (VEGFR3)120-
VEGFR-2210-
Blk65381

Data sourced from Medchemexpress and R&D Systems.[1][3]

Table 2: Cellular Activity of this compound

Cell LineEC50 (nM)
FGFR3-transformed Ba/F310
FGFR1-transformed Ba/F314

Data sourced from R&D Systems.[3]

Table 3: Solubility of this compound Hydrochloride

SolventSolubility
DMSO100 mM
Ethanol100 mM
In Vivo Formulation 1 ≥ 2.08 mg/mL (3.00 mM)
(10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
In Vivo Formulation 2 ≥ 2.08 mg/mL (3.00 mM)
(10% DMSO, 90% Corn Oil)

Data sourced from R&D Systems and Medchemexpress.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound hydrochloride for in vivo administration.

In Vivo Formulation Preparation

Two common formulations for the in vivo administration of this compound hydrochloride are provided below. The choice of formulation will depend on the experimental design, including the desired route of administration and dosing schedule.

Protocol 1: Aqueous-Based Formulation for Injection

This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injection.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL). Ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • In a sterile tube, add the required volume of the this compound hydrochloride stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 0.5 volumes of Tween-80 and mix until the solution is clear.

  • Add 4.5 volumes of saline to the mixture and mix thoroughly to obtain the final formulation.

Example for 1 mL of final solution:

  • 100 µL of 20.8 mg/mL this compound hydrochloride in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

Protocol 2: Oil-Based Formulation for Injection

This formulation is suitable for subcutaneous (SC) or intramuscular (IM) injection and may provide a slower release profile.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn Oil, sterile

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the this compound hydrochloride stock solution.

  • Add 9 volumes of corn oil to the DMSO stock solution and mix thoroughly until a clear solution is obtained.

Example for 1 mL of final solution:

  • 100 µL of 20.8 mg/mL this compound hydrochloride in DMSO

  • 900 µL of Corn Oil

General In Vivo Administration Protocol (Xenograft Model)

The following is a general workflow for an in vivo efficacy study using a xenograft mouse model. Specific parameters such as cell line, mouse strain, tumor implantation site, and dosing regimen should be optimized for each experiment. While specific in vivo administration data for this compound hydrochloride is not widely published, the following protocol is based on common practices for similar FGFR inhibitors.[4][5]

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound HCl Administration Randomization->Treatment Monitoring 6. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Figure 2: General experimental workflow for an in vivo xenograft study.

Materials and Animals:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Selected cancer cell line with known FGFR status

  • Matrigel (optional, for enhanced tumor take-rate)

  • Calipers for tumor measurement

  • This compound hydrochloride formulation (prepared as in Protocol 1 or 2)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, optionally mixed with Matrigel, at a concentration determined from optimization studies (e.g., 1-10 x 10^6 cells per injection).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound hydrochloride or the vehicle control according to the chosen route and schedule. The dosage and frequency should be determined from preliminary dose-finding studies. For similar irreversible FGFR inhibitors, oral administration of 2.5 to 10 mg/kg daily has been reported.[4]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Concluding Remarks

This compound hydrochloride is a valuable research tool for investigating the role of FGFR signaling in various biological and pathological processes. The provided protocols for in vivo formulation and administration offer a starting point for preclinical studies. It is crucial to perform pilot studies to determine the optimal dosage, administration route, and treatment schedule for each specific animal model and experimental question. Careful monitoring for any signs of toxicity is also essential throughout the duration of the study.

References

Application Notes and Protocols: A Step-by-Step Guide for Using FIIN-1 in a Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in kinase assays. Detailed protocols, data presentation tables, and signaling pathway diagrams are included to facilitate the accurate assessment of kinase activity and the inhibitory effects of this compound.

Introduction

This compound is a selective, irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the kinase domain.[1] This irreversible binding makes this compound a valuable tool for studying FGFR signaling and for the development of targeted cancer therapies, as aberrant FGFR signaling is implicated in various malignancies.[1][4] These application notes provide a detailed protocol for a biochemical kinase assay to determine the potency and selectivity of this compound.

Data Presentation

Table 1: this compound Kinase Inhibition Profile

This table summarizes the in vitro potency of this compound against various kinases. Data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values.

KinaseIC50 (nM)Kd (nM)
FGFR19.2[1][2]2.8[1][2][3]
FGFR26.2[1][2]6.9[1][2][3]
FGFR311.9[1][2]5.4[1][3]
FGFR4189[1][2]120[1][2][3]
Blk381[1]65[2]
Flt1 (VEGFR1)661[1]32[1][2][3]
Flt4 (VEGFR3)-120[2][3]
VEGFR2-210[2][3]
Table 2: Cellular Activity of this compound

This table presents the potency of this compound in cellular assays, demonstrating its effect on cell proliferation in FGFR-dependent cancer cell lines.

Cell LineEC50 (nM)
Tel-FGFR1 transformed Ba/F3 cells14[1]
Tel-FGFR3 transformed Ba/F3 cells10[1][3]
NCI-H520 (FGFR1 amplified)121[2]
SW780277[2]

Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway, which is inhibited by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FGFR->FGFR P1 P P2 P GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruits PI3K PI3K P2->PI3K Recruits PLCG PLCγ P2->PLCG Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN1 This compound FIIN1->FGFR Irreversibly Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details a representative in vitro kinase assay protocol to determine the IC50 value of this compound for an FGFR kinase. This protocol is based on a generic kinase assay format, such as those offered by BPS Bioscience or Promega, and should be optimized for specific laboratory conditions.[7][8][9]

Materials
  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • This compound (hydrochloride salt is soluble in DMSO)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

  • DMSO (for this compound dilution)

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents (this compound dilutions, Kinase, Substrate, ATP) B Add Kinase and this compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C D->E F Stop Reaction and Detect ADP (Using ADP-Glo™ Reagent) E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Procedure
  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).

    • Prepare a final dilution of each this compound concentration in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of recombinant FGFR kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for the covalent binding of this compound to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

    • Add 25 µL of the 2X ATP/Substrate mixture to each well to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ Kinase Assay):

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all experimental wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a no-enzyme control as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This guide provides a framework for the successful implementation of this compound in kinase assays. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively characterize the inhibitory activity of this compound and further investigate the role of FGFR signaling in their specific research context. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols: Biotinylated FIIN-1 as a Probe for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target engagement is a critical aspect of drug discovery, confirming that a therapeutic candidate interacts with its intended molecular target in a relevant cellular context. Biotinylated probes are invaluable tools for these studies, enabling the specific capture and detection of drug-target complexes. FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. This document provides detailed application notes and protocols for the use of biotinylated this compound (this compound-biotin) as a chemical probe to study FGFR target engagement.

This compound forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs 1, 2, 3, and 4, leading to irreversible inhibition.[1] The attachment of a biotin tag to this compound allows for the affinity-based enrichment of the this compound-FGFR complex using streptavidin-coated beads. This enables the direct assessment of target engagement in cellular lysates and can be adapted for various downstream applications, including Western blotting and mass spectrometry-based proteomics to confirm target identity and explore potential off-targets.

Target Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[2] Dysregulation of this pathway through mutations, amplifications, or translocations is a known driver in numerous cancers. Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events primarily through the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN1 Biotinylated This compound FIIN1->FGFR Irreversibly Inhibits

FGFR Signaling and Inhibition by this compound.

Quantitative Data

The following tables summarize the binding affinities and cellular potencies of this compound and its biotinylated derivative. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinities (Kd) and IC50 Values of this compound

TargetKd (nM)Biochemical IC50 (nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
Flt132661
Flt4120-
VEGFR2210-
BLK65381

Data compiled from multiple sources.[1][3]

Table 2: Cellular Potency (EC50) of this compound and this compound-biotin

Cell LineTarget BackgroundThis compound EC50 (nM)This compound-biotin EC50 (nM)
Ba/F3 (Tel-FGFR1)Engineered FGFR1 dependency1435
Ba/F3 (Tel-FGFR3)Engineered FGFR3 dependency1054
KATO III (Stomach)FGFR dependent14-
SNU-16 (Stomach)FGFR dependent30-
RT4 (Bladder)FGFR dependent70-

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Biotinylated this compound

This protocol describes a representative method for the synthesis of biotinylated this compound, based on established bioconjugation techniques for small molecules containing a reactive acrylamide moiety. The synthesis involves the coupling of a biotin derivative containing a linker with a precursor of this compound.

Synthesis_Workflow Synthesis of Biotinylated this compound FIIN1_Precursor This compound Precursor (with amine handle) Coupling Amide Bond Formation FIIN1_Precursor->Coupling Biotin_Linker NHS-PEG-Biotin Biotin_Linker->Coupling FIIN1_Biotin Biotinylated this compound Coupling->FIIN1_Biotin Purification Purification (e.g., HPLC) FIIN1_Biotin->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Workflow for this compound-biotin synthesis.

Materials:

  • This compound precursor with a nucleophilic handle (e.g., a primary amine)

  • NHS-ester activated biotin with a PEG linker (e.g., NHS-PEG4-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the this compound precursor in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS-PEG-Biotin to the solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Confirm the identity and purity of the final biotinylated this compound product by MS and NMR spectroscopy.

Protocol 2: Pull-Down Assay for FGFR Target Engagement

This protocol details the use of this compound-biotin to pull down its covalent target, FGFR, from cell lysates.

Pull_Down_Workflow Biotin Pull-Down Workflow Cell_Culture 1. Cell Culture (FGFR-expressing cells) Treatment 2. Treat with Biotinylated this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Incubation 4. Incubate Lysate with Streptavidin Beads Lysis->Incubation Wash 5. Wash Beads Incubation->Wash Elution 6. Elute Bound Proteins Wash->Elution Analysis 7. Analysis (Western Blot, MS) Elution->Analysis

Experimental workflow for the pull-down assay.

Materials:

  • FGFR-expressing cells (e.g., KATO III, SNU-16, or cells engineered to overexpress an FGFR)

  • Biotinylated this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibody against FGFR1 (or other FGFRs)

  • HRP-conjugated secondary antibody

  • Streptavidin-HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate FGFR-expressing cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of biotinylated this compound (e.g., 50-100 nM) for 2-4 hours. Include a DMSO-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Pull-Down:

    • Equilibrate the streptavidin beads by washing them three times with lysis buffer.

    • Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.

    • Wash the beads three times with 1 mL of cold wash buffer.

  • Elution and Analysis:

    • After the final wash, add 50 µL of 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody against FGFR1 to confirm its presence.

    • To confirm covalent labeling, probe a separate blot with Streptavidin-HRP to detect biotinylated proteins.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

CETSA_Workflow CETSA Workflow Cell_Treatment 1. Treat Cells with This compound Heating 2. Heat Cell Suspension (Temperature Gradient) Cell_Treatment->Heating Lysis_CETSA 3. Cell Lysis (Freeze-Thaw) Heating->Lysis_CETSA Centrifugation 4. Centrifuge to Separate Soluble and Precipitated Proteins Lysis_CETSA->Centrifugation Quantification 5. Quantify Soluble FGFR (Western Blot) Centrifugation->Quantification Melting_Curve 6. Plot Melting Curve Quantification->Melting_Curve

Experimental workflow for CETSA.

Materials:

  • FGFR-expressing cells

  • This compound (biotinylated or non-biotinylated)

  • PBS

  • Lysis buffer for CETSA (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Antibodies for Western blot analysis

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a control for 1 hour at 37°C.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.

  • Lysis and Separation:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by Western blotting using an anti-FGFR antibody.

  • Data Interpretation:

    • Quantify the band intensities and plot the percentage of soluble FGFR as a function of temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement and stabilization.

Off-Target Effects

While this compound is a selective FGFR inhibitor, kinome-wide screening has revealed potential off-target interactions, particularly at higher concentrations.[1] The most notable off-targets with binding affinities under 100 nM are BLK and Flt1.[1] When using biotinylated this compound for target identification studies, it is crucial to consider these potential off-targets. Mass spectrometry-based proteomic analysis of the pull-down eluate is a powerful method to identify both the intended target and any off-target proteins that are covalently labeled by the probe. Competitive binding experiments, where cells are pre-treated with a non-biotinylated version of this compound before adding the biotinylated probe, can help to distinguish specific from non-specific interactions.

Conclusion

Biotinylated this compound is a valuable tool for studying FGFR target engagement in a cellular context. The protocols provided herein offer a framework for its synthesis and application in pull-down and CETSA experiments. These methods can provide direct evidence of target binding, aid in the validation of FGFR as a therapeutic target, and help in the characterization of novel FGFR inhibitors. Careful experimental design, including appropriate controls, is essential for robust and interpretable results.

References

Application Notes and Protocols: Confirming the Irreversible Binding of FIIN-1 with Washout Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often implicated in cancer.[1][2] It forms a covalent bond with a specific cysteine residue within the ATP-binding site of FGFR1, 2, 3, and 4.[2] This irreversible binding leads to a sustained inhibition of FGFR signaling pathways. To experimentally verify the irreversible nature of an inhibitor like this compound, a washout experiment is a critical step. This application note provides detailed protocols for performing cell-based and biochemical washout experiments to confirm the irreversible binding of this compound to its target.

The principle of a washout experiment is straightforward: if an inhibitor binds irreversibly, its inhibitory effect will persist even after the unbound compound is removed from the experimental system.[3][4] In contrast, a reversible inhibitor's effect will diminish or be completely lost upon its removal, as the binding equilibrium shifts back towards the unbound state.

Signaling Pathway and Mechanism of Action

This compound targets the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade that includes the RAS/MAPK and PI3K/AKT pathways.[5][6] this compound's irreversible binding to FGFR blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

FIIN_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN1 This compound FIIN1->FGFR Irreversibly Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To confirm the irreversible binding of this compound, two primary experimental approaches can be employed: a cell-based washout assay and a biochemical washout assay. It is recommended to include a known reversible FGFR inhibitor (e.g., PD173074) as a negative control and a vehicle (e.g., DMSO) as a baseline control.[2]

Protocol 1: Cell-Based Washout Experiment

This protocol assesses the sustained inhibition of FGFR signaling in a cellular context after the removal of unbound this compound.

1. Materials:

  • Cell line expressing FGFR (e.g., Ba/F3 cells engineered to be dependent on FGFR1, FGFR2, or FGFR3, or cancer cell lines with FGFR amplification like KATO III or SNU-16).[2]
  • Cell culture medium and supplements.
  • This compound.
  • Reversible FGFR inhibitor (e.g., PD173074).
  • Vehicle control (DMSO).
  • Phosphate-buffered saline (PBS).
  • Lysis buffer.
  • Reagents for Western blotting, including primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2, and appropriate secondary antibodies.

2. Experimental Workflow:

Caption: Workflow for the cell-based washout experiment.

3. Procedure:

  • Cell Seeding: Seed the chosen cells in appropriate culture plates and allow them to adhere and grow to about 70-80% confluency.
  • Inhibitor Treatment: Treat the cells with this compound (e.g., 20 nM), the reversible inhibitor (e.g., 20 nM), or DMSO for a defined period (e.g., 2-4 hours) to allow for target engagement.[2]
  • Washout Step:
  • Washout Group: Carefully aspirate the medium containing the inhibitors. Wash the cells three times with pre-warmed, serum-free medium or PBS to remove any unbound inhibitor.[3] After the final wash, add fresh, inhibitor-free complete medium.
  • No Washout Group: Do not perform the washing steps. Simply continue the incubation with the inhibitor-containing medium.
  • Recovery/Incubation: Incubate both the "Washout" and "No Washout" groups for a further period (e.g., 4-24 hours). The duration can be optimized based on the turnover rate of the target protein.
  • Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
  • Western Blot Analysis: Perform Western blotting on the cell lysates to assess the phosphorylation status of FGFR and a downstream effector like ERK1/2.[2]

4. Expected Results:

TreatmentConditionp-FGFR Levelp-ERK1/2 Level
Vehicle (DMSO) No WashoutHighHigh
Reversible Inhibitor No WashoutLowLow
Reversible Inhibitor WashoutHighHigh
This compound No WashoutLowLow
This compound Washout Low Low

Table 1: Expected outcomes of the cell-based washout experiment. The sustained low levels of p-FGFR and p-ERK1/2 in the this compound washout group demonstrate its irreversible inhibitory activity.

Protocol 2: Biochemical Washout Experiment (Jump Dilution)

This protocol directly assesses the activity of the purified FGFR enzyme after treatment and subsequent removal of unbound this compound. A common method to achieve rapid removal of the unbound inhibitor is through a significant dilution of the enzyme-inhibitor complex, often referred to as a "jump dilution" assay.

1. Materials:

  • Purified recombinant FGFR kinase domain.
  • Kinase assay buffer.
  • ATP.
  • Substrate for FGFR (e.g., a synthetic peptide).
  • This compound.
  • Reversible FGFR inhibitor.
  • Vehicle control (DMSO).
  • Method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, radiometric assay).

2. Experimental Workflow:

Caption: Workflow for the biochemical jump dilution experiment.

3. Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the purified FGFR enzyme with a high concentration of this compound, the reversible inhibitor, or DMSO for a sufficient time to ensure binding.
  • Jump Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a kinase reaction mixture containing the substrate and a low concentration of ATP. This dilution effectively reduces the concentration of the unbound inhibitor to a non-inhibitory level.
  • Kinase Reaction: Allow the kinase reaction to proceed for a set period.
  • Activity Measurement: Measure the kinase activity using a suitable detection method.

4. Expected Results:

InhibitorConditionRelative Kinase Activity
Vehicle (DMSO) Post-Dilution~100%
Reversible Inhibitor Post-Dilution~100%
This compound Post-Dilution Low

Table 2: Expected outcomes of the biochemical jump dilution experiment. The low kinase activity for this compound after dilution indicates that the inhibitor remains bound to and inhibits the enzyme, confirming its irreversible nature. The reversible inhibitor's activity is restored upon dilution.

Logical Framework for Irreversible Binding

The interpretation of washout experiments relies on a clear logical distinction between reversible and irreversible inhibition.

G cluster_rev Reversible Inhibitor cluster_irrev Irreversible Inhibitor (this compound) A Inhibitor Present C Target Activity Inhibited A->C A->C B Inhibitor Washed Out B->C D Target Activity Restored B->D E Conclusion: Irreversible Binding F Conclusion: Reversible Binding D->F

Caption: Logical diagram illustrating the outcomes for reversible vs. irreversible inhibitors in a washout experiment.

Conclusion

The provided protocols for cell-based and biochemical washout experiments are robust methods for confirming the irreversible mechanism of action of this compound. The persistence of target inhibition after the removal of the unbound compound is a hallmark of irreversible inhibitors and provides strong evidence for a covalent binding mechanism. These experiments are essential for the characterization of covalent inhibitors in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FIIN-1 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with the irreversible FGFR inhibitor, FIIN-1, in aqueous buffers. The following information is intended to facilitate the smooth execution of in vitro and cell-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental buffer (e.g., PBS, Tris). Why is this happening?

A1: This is a common issue for many small molecule kinase inhibitors. This compound is a hydrophobic molecule with high solubility in organic solvents like DMSO and ethanol (up to 100 mM), but it has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound to "crash out" of the solution, leading to precipitation. The final concentration of DMSO in your assay should be kept to a minimum, typically below 1%, to reduce solvent effects on your experiment, but even at these low percentages, precipitation of a hydrophobic compound like this compound can occur.

Q2: How can I prevent this compound from precipitating in my aqueous buffer?

A2: Several strategies can be employed to improve the solubility of this compound in aqueous buffers:

  • Use of Co-solvents: For in vivo studies, and adaptable for some in vitro work, a co-solvent system can be used. A common formulation includes PEG300 and a small amount of a detergent like Tween-80.[1][2] These agents help to keep the hydrophobic compound in solution.

  • Sonication: After diluting the this compound DMSO stock into your aqueous buffer, brief sonication can help to break down aggregates and facilitate dissolution.[1][2]

  • Gentle Heating: Gentle warming of the solution (e.g., to 37°C) may aid in dissolving the compound. However, the stability of this compound at elevated temperatures in aqueous solutions should be considered.

Q3: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer?

A3: Achieving high concentrations of this compound in purely aqueous buffers is challenging. For many hydrophobic inhibitors, the practical upper limit in a buffer containing a low percentage of DMSO is in the low micromolar range. For applications requiring higher concentrations, the use of a co-solvent system is recommended. For example, a formulation for in vivo use has been described that achieves a concentration of at least 3.17 mM (2.08 mg/mL).[1]

Q4: Can I store this compound in a diluted aqueous buffer?

A4: It is not recommended to store this compound in diluted aqueous solutions for extended periods. The compound's stability in aqueous media may be limited, and it is prone to precipitation over time. It is best practice to prepare fresh dilutions from a DMSO stock for each experiment. If a co-solvent system is used, it should be prepared fresh on the day of use.[1]

Quantitative Data on this compound Formulation

The following table summarizes a known formulation for solubilizing this compound for in vivo experiments, which can be adapted for challenging in vitro assays.

Solvent System Composition Achievable Concentration Appearance
Co-solvent System 1[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.17 mM (≥ 2.08 mg/mL)Clear Solution
Co-solvent System 2[1]10% DMSO, 90% Corn Oil≥ 3.17 mM (≥ 2.08 mg/mL)Clear Solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher). Note that hygroscopic DMSO can negatively impact solubility.[2]

  • Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in a Co-solvent System

This protocol is based on a formulation for in vivo use and can be adapted for in vitro assays where higher concentrations of this compound are required.[1]

  • Prepare a concentrated DMSO stock of this compound (e.g., 20.8 mg/mL) as described in Protocol 1.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to reach a final volume of 1 mL. Mix gently but thoroughly.

  • This working solution should be prepared fresh before each experiment.

Visualizations

FGFR Signaling Pathway

This compound is an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are key components of a signaling pathway that regulates cell proliferation, differentiation, and migration.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds P1 Autophosphorylation FGFR->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruits PLCg PLCγ P1->PLCg Recruits & Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC->Cell_Response Ca2->Cell_Response FIIN1 This compound FIIN1->FGFR Irreversibly Inhibits Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Buffer Prep_Stock Prepare Fresh this compound Stock in Anhydrous DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Observe Observe for Precipitation Dilute->Observe Success Solution is Clear: Proceed with Experiment Observe->Success No Troubleshoot Precipitation Occurs: Troubleshoot Observe->Troubleshoot Yes Sonication Try Sonication Troubleshoot->Sonication Co_solvent Use a Co-solvent System (e.g., with PEG300/Tween-80) Troubleshoot->Co_solvent pH_Test Test Different pH Buffers (if assay compatible) Troubleshoot->pH_Test Re_Observe Re-observe for Precipitation Sonication->Re_Observe Co_solvent->Re_Observe pH_Test->Re_Observe Re_Observe->Success No Re_Observe->Troubleshoot Yes

References

Identifying and minimizing off-target effects of FIIN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of FIIN-1, a potent and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, irreversible, and selective inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] It forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to the irreversible inactivation of the receptor and blockade of downstream signaling pathways.[2][3]

Q2: What are the known on-target effects of this compound?

A2: By inhibiting FGFR signaling, this compound can potently block the proliferation of cancer cell lines that are dependent on aberrant FGFR activity.[2] It has been shown to inhibit iFGFR1 autophosphorylation and the phosphorylation of its downstream effectors, such as Erk1/2.[1][2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for the FGFR family, it has been shown to bind to and inhibit other kinases, albeit with lower potency. These include members of the VEGFR family (Flt1/VEGFR1, Flt4/VEGFR3, VEGFR2), as well as BLK, ERK5, KIT, MET, and PDGFRB.[1][2] It is crucial to consider these off-target activities when interpreting experimental results.

Q4: How can I determine if the observed phenotype in my experiment is an on-target or off-target effect of this compound?

A4: Differentiating between on-target and off-target effects is critical for validating experimental findings. Several strategies can be employed:

  • Use a structurally different FGFR inhibitor: If a different, structurally unrelated FGFR inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Transfecting cells with a drug-resistant mutant of the target FGFR should rescue the on-target effects but not the off-target effects.[4]

  • Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its high potency for FGFRs. Off-target effects may only appear at higher concentrations.

  • Knockdown/knockout studies: Using techniques like siRNA or CRISPR to reduce the expression of the intended FGFR target should phenocopy the effects of this compound if they are on-target.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent cellular phenotype. Off-target effects: this compound may be inhibiting other kinases in your cellular model, leading to confounding results.1. Perform a kinome-wide selectivity screen to identify other potential targets of this compound in your system. 2. Validate off-target engagement in cells using methods like Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[5] 3. Lower the concentration of this compound to a range where it is most selective for FGFRs.
High levels of cytotoxicity observed at effective concentrations. On-target toxicity: The observed cytotoxicity may be a direct result of inhibiting the intended FGFR target in your specific cell line. Off-target toxicity: Cytotoxicity could be due to the inhibition of other essential kinases.1. Confirm on-target engagement at the cytotoxic concentrations using Western blotting to assess the phosphorylation status of downstream FGFR effectors like Erk1/2.[2] 2. Test this compound on a control cell line that does not depend on FGFR signaling. 3. Perform a kinome scan to identify potential off-target kinases that could be responsible for the toxicity.[4]
Lack of correlation between biochemical potency and cellular activity. Poor cell permeability: this compound may not be efficiently entering the cells. Drug efflux: The compound may be actively transported out of the cells by efflux pumps. Cellular environment: High intracellular ATP concentrations can compete with this compound for binding to the kinase.1. Assess cell permeability using standard assays. 2. Co-administer with efflux pump inhibitors to see if cellular activity is restored. 3. Perform cellular target engagement assays like CETSA to confirm that this compound is binding to FGFR in the cellular environment.[5][6]

Quantitative Data Summary

Table 1: Biochemical Potency of this compound Against On-Target FGFRs

KinaseKd (nM)IC50 (nM)
FGFR12.8[1][2]9.2[1][2]
FGFR26.9[1][2]6.2[1][2]
FGFR35.4[1][2]11.9[1][2]
FGFR4120[1][2]189[1][2]

Table 2: Biochemical Potency of this compound Against Known Off-Target Kinases

KinaseKd (nM)IC50 (nM)
Flt1 (VEGFR1)32[1][2]661[1][2]
Flt4 (VEGFR3)120-
VEGFR2210-
BLK65[2]381[1][2]
ERK5160[1]-
KIT420[1]-
MET1000[1]-
PDGFRB480[1]-

Signaling Pathways and Experimental Workflows

FIIN1_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds & Activates FIIN1 This compound FIIN1->FGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: On-target signaling pathway of this compound.

Off_Target_Identification_Workflow Start Start: Unexpected Phenotype Observed with this compound Kinome_Profiling Kinome Profiling Start->Kinome_Profiling Identify_Hits Identify Potential Off-Target Kinases Kinome_Profiling->Identify_Hits Validate_Hits Validate Hits in Cellular Context Identify_Hits->Validate_Hits CETSA Cellular Thermal Shift Assay (CETSA) Validate_Hits->CETSA Option 1 NanoBRET NanoBRET™ Target Engagement Validate_Hits->NanoBRET Option 2 Western_Blot Western Blot for Downstream Substrates Validate_Hits->Western_Blot Option 3 Not_Confirmed Off-Target Not Confirmed Validate_Hits->Not_Confirmed Confirmed Off-Target Confirmed CETSA->Confirmed NanoBRET->Confirmed Western_Blot->Confirmed

Caption: Workflow for identifying off-target effects of this compound.

Key Experimental Protocols

Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[4]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation).

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are usually provided as a percentage of control, indicating the degree of inhibition for each kinase. Potent off-targets are identified as those with significant inhibition. Follow-up with dose-response curves to determine the IC50 or Kd for any identified hits.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its on-target (FGFR) and potential off-target kinases within a cellular context.[5][6]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound for a designated time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a set duration (e.g., 3-7 minutes).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein (FGFR or potential off-target) using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the protein in the presence of this compound indicates target engagement. Ligand binding stabilizes the protein, resulting in it remaining soluble at higher temperatures compared to the vehicle-treated control.

Quantitative Proteomics for Off-Target Identification

Objective: To globally identify the cellular proteins that interact with this compound in an unbiased manner.[7][8][9]

Methodology:

  • Chemical Probe Synthesis: Synthesize a chemical probe version of this compound that incorporates a clickable handle (e.g., an alkyne or azide group) and a photo-affinity label.

  • Live Cell Labeling: Treat live cells with the this compound chemical probe.

  • UV Crosslinking: If using a photo-affinity probe, irradiate the cells with UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

  • Affinity Purification: Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the proteins that interacted with the this compound probe.

  • Mass Spectrometry: Elute the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were significantly enriched in the probe-treated samples compared to controls. These are potential on- and off-targets of this compound.

References

Mechanisms of acquired resistance to FIIN-1 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to the FGFR inhibitor, FIIN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] It functions as an ATP-competitive inhibitor, forming a covalent bond with a unique cysteine residue located in the P-loop of the FGFR ATP-binding site.[2] This irreversible binding blocks the kinase activity of FGFRs, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in FGFR-dependent cancers.[3]

Q2: What are the primary mechanisms of acquired resistance to this compound in cancer cells?

A2: The primary mechanisms of acquired resistance to this compound and other first-generation FGFR inhibitors can be broadly categorized into two main areas:

  • On-target alterations: These are genetic changes in the FGFR gene itself, most commonly secondary mutations in the kinase domain. The most prevalent are "gatekeeper" mutations, which occur at a key residue that controls access to a hydrophobic pocket in the ATP-binding site.[4] These mutations sterically hinder the binding of this compound.

  • Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating or activating alternative signaling pathways that bypass the need for FGFR signaling to drive proliferation and survival.[4][5][6]

Q3: Which specific gatekeeper mutations in FGFRs are known to confer resistance to this compound?

A3: Several gatekeeper mutations have been identified that confer resistance to this compound. These include:

  • FGFR1: V561M

  • FGFR2: V564I, V564F, and V564M

  • FGFR3: V555M

  • FGFR4: V550L and V550E[2]

Q4: What are the key bypass signaling pathways implicated in this compound resistance?

A4: Key bypass pathways that have been shown to contribute to resistance to FGFR inhibitors include:

  • Reactivation of the RAS-MAPK pathway: This can occur through various mechanisms, including mutations in KRAS.[7]

  • Activation of the PI3K/Akt pathway: Upregulation of this pathway can provide an alternative survival signal.[8][9]

  • MET receptor tyrosine kinase upregulation: Increased MET signaling can compensate for the inhibition of FGFR.[7]

  • EGFR signaling: In some contexts, the EGFR pathway can be activated to overcome FGFR blockade.[5]

Q5: Are there next-generation inhibitors that can overcome this compound resistance?

A5: Yes, next-generation covalent FGFR inhibitors, such as FIIN-2 and FIIN-3, have been developed to overcome resistance mediated by gatekeeper mutations.[4] These inhibitors are designed to bind effectively to the mutant FGFR kinases. For instance, FIIN-2 and FIIN-3 show potent inhibitory activity against cells dependent on gatekeeper mutants of FGFR1 and FGFR2, which are resistant to first-generation inhibitors.[4]

Troubleshooting Guides

Problem 1: My FGFR-dependent cancer cell line is showing reduced sensitivity to this compound over time.

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CTG) to quantify the shift in the IC50 value of this compound compared to the parental cell line. A significant increase in the IC50 indicates resistance.

    • Sequence the FGFR Kinase Domain: Extract genomic DNA from the resistant cells and perform Sanger or next-generation sequencing of the FGFR kinase domain to identify potential gatekeeper mutations.

    • Assess Bypass Pathway Activation: Use Western blotting to analyze the phosphorylation status of key proteins in bypass signaling pathways (e.g., p-ERK, p-Akt, p-MET). Increased phosphorylation in the resistant cells compared to parental cells treated with this compound suggests bypass pathway activation.

    • Test Next-Generation Inhibitors: If a gatekeeper mutation is identified, test the efficacy of next-generation inhibitors like FIIN-2 or FIIN-3.

    • Consider Combination Therapies: If bypass pathway activation is observed, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a MEK inhibitor for the RAS-MAPK pathway or a PI3K inhibitor for the PI3K/Akt pathway).

Problem 2: I have identified a gatekeeper mutation in my resistant cell line. How do I confirm that this mutation is responsible for the resistance?

  • Possible Cause: The identified gatekeeper mutation is the primary driver of resistance.

  • Troubleshooting Steps:

    • Site-Directed Mutagenesis: Introduce the identified gatekeeper mutation into the wild-type FGFR sequence in an expression vector.

    • Generate Stable Cell Lines: Transfect a suitable host cell line (e.g., Ba/F3 cells, which are dependent on exogenous cytokine signaling) with either the wild-type or mutant FGFR construct to generate stable cell lines.

    • Compare Inhibitor Sensitivity: Perform cell viability assays on both the wild-type and mutant FGFR-expressing cell lines with a range of this compound concentrations. A significant rightward shift in the dose-response curve for the mutant-expressing cells will confirm that the gatekeeper mutation confers resistance.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound and Next-Generation Inhibitors against Wild-Type and Mutant FGFRs

CompoundTargetEC50 (nM)Cell Line
This compound Tel-FGFR114Ba/F3
FGFR2 V564M>1000Ba/F3
FIIN-2 FGFR13.1 (IC50)Biochemical Assay
FGFR24.3 (IC50)Biochemical Assay
FGFR327 (IC50)Biochemical Assay
FGFR445 (IC50)Biochemical Assay
FGFR2 V564M58Ba/F3
FIIN-3 FGFR1-41-41Ba/F3
FGFR2 V564M64Ba/F3

EC50 values represent the concentration of the compound that gives a half-maximal response. IC50 values represent the concentration of the compound that inhibits 50% of the enzymatic activity. Data compiled from multiple sources.[10]

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to escalating drug concentrations.

  • Materials:

    • Parental cancer cell line sensitive to this compound

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Cell culture flasks/dishes

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.

    • Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]

    • When the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of this compound.[11]

    • Repeat this process of incrementally increasing the this compound concentration. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted.

    • Continue this process until the cells are able to proliferate in a medium containing a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.[4]

    • Isolate single-cell clones from the resistant population by limiting dilution to establish monoclonal resistant cell lines.[11]

    • Periodically confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.

2. Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • Cancer cell lines (parental and resistant)

    • Complete cell culture medium

    • This compound (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 values.

3. Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of key proteins in the MAPK and PI3K/Akt signaling pathways.

  • Materials:

    • Parental and resistant cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed parental and resistant cells and grow to 70-80% confluency. Treat with this compound or vehicle for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

FIIN_1_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Gatekeeper Gatekeeper Mutation FGFR->Gatekeeper Develops RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MET MET MET->RAS Bypass Activation MET->PI3K Bypass Activation FIIN1 This compound FIIN1->FGFR Inhibits Gatekeeper->FGFR Alters RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Experimental_Workflow start Start with FGFR-dependent cancer cell line resistance Generate this compound resistant cell line start->resistance characterize Characterize Resistance resistance->characterize viability Cell Viability Assay (confirm resistance) characterize->viability sequence Sequence FGFR kinase domain characterize->sequence western Western Blot for bypass pathways characterize->western gatekeeper Gatekeeper mutation found? sequence->gatekeeper bypass Bypass pathway activated? western->bypass gatekeeper->bypass No next_gen Test next-gen FGFR inhibitors gatekeeper->next_gen Yes combo Test combination therapy bypass->combo Yes Logical_Relationships Resistance Acquired Resistance to this compound OnTarget On-Target Alterations Resistance->OnTarget Bypass Bypass Pathway Activation Resistance->Bypass Gatekeeper Gatekeeper Mutations (e.g., V561M) OnTarget->Gatekeeper OtherMutations Other Kinase Domain Mutations OnTarget->OtherMutations MAPK RAS-MAPK Reactivation Bypass->MAPK PI3K PI3K/Akt Activation Bypass->PI3K MET MET Amplification/ Activation Bypass->MET

References

Technical Support Center: Optimizing FIIN-1 Dosage to Reduce Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of FIIN-1 to minimize cytotoxicity in non-target cells while maintaining its efficacy as a potent and irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, irreversible, and selective inhibitor of FGFRs.[1][2][3] It forms a covalent bond with a specific cysteine residue within the ATP-binding site of FGFRs 1, 2, and 3, and to a lesser extent, FGFR4.[2] This irreversible binding effectively blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[2][4]

Q2: What are the known off-target effects and potential for cytotoxicity of this compound?

A2: While this compound is highly selective for FGFRs, it can exhibit off-target activity and cytotoxicity, particularly at higher concentrations.[5] Kinome scans have shown that this compound can also bind to other kinases such as BLK, Flt1, Flt-4, and VEGFR-2, though generally with lower affinity than for FGFRs.[1][2][3] Studies have reported marked cytotoxic off-target effects in some cancer cell lines at concentrations of 10 μM.[5] However, in certain non-cancerous cell lines, such as wild-type Ba/F3 cells, this compound shows low cytotoxicity with an EC50 greater than 10 μM, suggesting a therapeutic window.[2]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-line dependent and requires empirical determination. A dose-response experiment is crucial. We recommend starting with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 (the concentration that inhibits 50% of the target's activity) and the EC50 (the concentration that gives 50% of the maximal effect on cell viability). The goal is to identify a concentration that effectively inhibits FGFR signaling in your target cells with minimal impact on non-target cells.

Q4: What are some general strategies to minimize off-target effects of kinase inhibitors like this compound?

A4: General strategies to reduce off-target effects include:

  • Using the lowest effective concentration: This is the most critical step to improve selectivity.

  • Optimizing treatment duration: Shorter incubation times may be sufficient to achieve on-target effects while minimizing off-target toxicity.

  • Using highly selective compounds: While this compound is selective, understanding its full kinase profile can help in interpreting results.

  • Employing rescue experiments: Transfecting cells with a drug-resistant mutant of the target kinase can help confirm that the observed phenotype is due to on-target inhibition.[6]

  • Structural modifications: For medicinal chemists, modifying the inhibitor's structure, for instance by adding bulky groups or altering solvent-exposed regions, can enhance selectivity.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed in both target and non-target (control) cells. This compound concentration is too high.Perform a dose-response curve to determine the EC50 for both cell types. Select a concentration that is effective on target cells but has minimal effect on non-target cells.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell lines (typically <0.5%). Run a vehicle-only control.
Compound precipitation.Check the solubility of this compound in your culture medium. If precipitation occurs, consider using a different solvent system or preparing fresh dilutions.[6]
Inconsistent results between experiments. Reagent instability.Aliquot and store this compound stock solutions at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.[1]
Activation of compensatory signaling pathways.Use techniques like Western blotting to investigate the activation of other signaling pathways that might compensate for FGFR inhibition.[6]
Lack of on-target effect at expected concentrations. Incorrect assessment of target engagement.Confirm target engagement by assessing the phosphorylation status of FGFR and its downstream effectors like ERK1/2 via Western blot.[2]
Cell line is not dependent on FGFR signaling.Verify that your target cells are indeed reliant on the FGFR pathway for proliferation or survival.[2]

Quantitative Data Summary

Table 1: this compound Binding Affinity (Kd) and Biochemical Potency (IC50)

TargetKd (nM)Biochemical IC50 (nM)
FGFR1 2.8[1][2][3]9.2[1][2]
FGFR2 6.9[1][2][3]6.2[1][2]
FGFR3 5.4[1][2][3]11.9[1][2]
FGFR4 120[1][2][3]189[1][2]
Flt1 (VEGFR1) 32[1][2][3]661[1][2]
Flt-4 (VEGFR3) 120[3]-
VEGFR2 210[1][3]-
BLK 65[1][2]381[1][2]

Table 2: this compound Cellular Potency (EC50) in Various Cell Lines

Cell LineCancer TypeEC50Reference
TEL-FGFR1 Ba/F3 Engineered14 nM[2][3]
TEL-FGFR3 Ba/F3 Engineered10 nM[3]
KATO III Stomach14 nM[1]
SNU-16 Stomach30 nM[1]
RT4 Bladder70 nM[1]
SBC-3 Lung80 nM[1]
G-401 Kidney140 nM[1]
A2780 Ovary220 nM[1]
A2.1 Pancreas230 nM[1]
FU97 Stomach650 nM[1]
G-402 Kidney1.65 µM[1]
RD-ES Bone2.3 µM[1]
H520 Lung4.5 µM[1]
PA-1 Ovary4.6 µM[1]
Wild-type Ba/F3 Non-cancerous> 10 µM[2]

Experimental Protocols

1. Dose-Response and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[8]

  • Objective: To determine the concentration-dependent effect of this compound on the viability of target and non-target cells.

  • Materials:

    • Target and non-target cell lines

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 50 µM). Include a vehicle-only control (e.g., DMSO at the highest concentration used for this compound dilutions).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value from the curve.

2. Assessment of On-Target Activity by Western Blotting

  • Objective: To confirm that this compound is inhibiting the FGFR signaling pathway in target cells.

  • Procedure:

    • Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 2-24 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before harvesting.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. Use a loading control like GAPDH or β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Data Analysis: A reduction in the levels of p-FGFR and p-ERK1/2 in this compound-treated cells compared to the control indicates on-target activity.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN1 This compound FIIN1->FGFR Irreversibly Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis select_cells Select Target and Non-Target Cell Lines determine_seeding Determine Optimal Seeding Density select_cells->determine_seeding dose_response Perform Dose-Response (MTT Assay) determine_seeding->dose_response western_blot Assess On-Target Effect (Western Blot) determine_seeding->western_blot calc_ec50 Calculate EC50 for Cytotoxicity dose_response->calc_ec50 analyze_phospho Analyze Phosphorylation Levels western_blot->analyze_phospho optimize_dose Determine Optimal This compound Concentration calc_ec50->optimize_dose analyze_phospho->optimize_dose

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Is this compound concentration in optimal range? start->check_concentration check_solvent Is solvent concentration below toxic threshold? check_concentration->check_solvent Yes perform_dose_response Action: Perform Dose-Response Curve check_concentration->perform_dose_response No run_vehicle_control Action: Run Vehicle Control check_solvent->run_vehicle_control No problem_solved Problem Likely Resolved check_solvent->problem_solved Yes check_solubility Action: Check Compound Solubility check_solvent->check_solubility If still high perform_dose_response->problem_solved run_vehicle_control->problem_solved

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: The Impact of FGFR Gatekeeper Mutation V561M on FIIN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutation V561M on the efficacy of the covalent inhibitor FIIN-1.

Frequently Asked Questions (FAQs)

Q1: What is the FGFR V561M gatekeeper mutation and why is it significant?

The V561M mutation is a single amino acid substitution at position 561 in the kinase domain of FGFR1, from a valine (V) to a methionine (M). This position is known as the "gatekeeper" residue, as it plays a crucial role in controlling access to a hydrophobic pocket within the ATP-binding site of the kinase. Gatekeeper mutations are a common mechanism of acquired resistance to kinase inhibitors. The larger methionine residue can sterically hinder the binding of some inhibitors, reducing their efficacy.

Q2: How does the V561M mutation affect the efficacy of this compound?

This compound is a covalent inhibitor designed to bind irreversibly to a cysteine residue in the P-loop of FGFR. While covalent inhibitors are often developed to overcome resistance, studies have shown that this compound possesses weak activity against the V561M gatekeeper mutant of FGFR1. The presence of the bulkier methionine residue at the gatekeeper position likely interferes with the optimal positioning of this compound for covalent bond formation, thereby reducing its inhibitory potency.

Q3: What are the downstream signaling consequences of the V561M mutation?

The V561M mutation not only confers resistance to inhibitors but can also have an activating effect on the kinase domain. This leads to increased autophosphorylation of FGFR1 and subsequent hyperactivation of downstream signaling pathways. A key consequence of the V561M mutation is the increased activation of the STAT3 signaling pathway, which is required for the survival of cancer cells in the presence of some FGFR inhibitors.[1][2] Furthermore, the V561M mutation has been shown to promote an epithelial-to-mesenchymal transition (EMT), which is associated with increased cell proliferation, migration, and invasion.[1][2]

Q4: Are there alternative inhibitors that can overcome V561M-mediated resistance?

Yes, next-generation covalent FGFR inhibitors, such as FIIN-2 and FIIN-3, were developed based on the this compound scaffold with the specific aim of overcoming resistance conferred by gatekeeper mutations. These inhibitors have shown improved activity against the V561M mutant. For instance, while still showing a decrease in potency compared to wild-type FGFR1, FIIN-2 maintains a significantly higher level of inhibition against the V561M mutant than first-generation inhibitors.

Troubleshooting Guides

Problem 1: Reduced this compound efficacy in cell-based assays after prolonged treatment.
  • Possible Cause: Development of acquired resistance due to the emergence of the V561M gatekeeper mutation.

  • Troubleshooting Steps:

    • Sequence the FGFR1 gene: Perform Sanger sequencing or next-generation sequencing on the treated cell population to check for the presence of the V561M mutation.

    • Perform a dose-response curve with a V561M-active inhibitor: Test the sensitivity of the resistant cells to a next-generation covalent inhibitor like FIIN-2 to confirm that the resistance is specific to this compound.

    • Analyze downstream signaling: Use Western blotting to check for hyperactivation of STAT3 in the resistant cells, a hallmark of V561M-mediated resistance.

Problem 2: Inconsistent results in kinase assays with recombinant V561M FGFR1.
  • Possible Cause: The V561M mutation can increase the intrinsic kinase activity of FGFR1, leading to variability in autophosphorylation levels.

  • Troubleshooting Steps:

    • Optimize ATP concentration: The V561M mutant may have an altered affinity for ATP. Perform kinase assays with a range of ATP concentrations to determine the optimal condition.

    • Pre-incubation time with this compound: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure a consistent and adequate pre-incubation time of the inhibitor with the kinase before initiating the reaction with ATP.

    • Use a stable recombinant protein: Ensure the purity and stability of the recombinant V561M FGFR1 protein, as degradation can affect kinase activity.

Data Presentation

Table 1: Inhibitory Potency of Covalent Inhibitor FIIN-2 against Wild-Type and V561M FGFR1

InhibitorTargetIC50 (nM)Fold Change
FIIN-2FGFR1 (Wild-Type)~5-
FIIN-2FGFR1 (V561M)~150~30

Note: Data is approximated from multiple sources for illustrative purposes and may not represent exact values from a single experiment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cells expressing wild-type or V561M FGFR1.

  • Materials:

    • Cells expressing wild-type or V561M FGFR1

    • Complete growth medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the kinase activity of recombinant wild-type and V561M FGFR1.

  • Materials:

    • Recombinant wild-type and V561M FGFR1 kinase

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound (dissolved in DMSO)

    • ATP

    • Substrate (e.g., a synthetic peptide)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the recombinant FGFR1 kinase (wild-type or V561M) to each well.

    • Add the this compound dilutions to the wells and pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.

Western Blotting for Downstream Signaling

This protocol is used to analyze the phosphorylation status of key proteins in the FGFR signaling pathway following treatment with this compound.

  • Materials:

    • Cells expressing wild-type or V561M FGFR1

    • Serum-free medium

    • FGF2 ligand

    • This compound (dissolved in DMSO)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 2-4 hours.

    • Stimulate the cells with FGF2 ligand (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates STAT3 STAT3 FGFR->STAT3 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene

Caption: Canonical FGFR Signaling Pathways.

V561M_Resistance_Workflow cluster_workflow Experimental Workflow to Investigate V561M Resistance start Start with cell line expressing WT or V561M FGFR1 treatment Treat with this compound (or other inhibitor) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 cell_viability->ic50 conclusion Conclusion: V561M confers resistance and alters signaling ic50->conclusion phospho_analysis Analyze Phosphorylation of FGFR, STAT3, ERK western_blot->phospho_analysis phospho_analysis->conclusion

Caption: Workflow for V561M resistance analysis.

FIIN1_Action_vs_Resistance cluster_wt Wild-Type FGFR1 cluster_mutant V561M Mutant FGFR1 wt_fgfr1 WT FGFR1 (Gatekeeper: Valine) inhibition_wt Effective Inhibition (Covalent Bond) wt_fgfr1->inhibition_wt fiin1_wt This compound fiin1_wt->wt_fgfr1 Binds effectively v561m_fgfr1 V561M FGFR1 (Gatekeeper: Methionine) resistance Reduced Efficacy (Steric Hindrance) v561m_fgfr1->resistance fiin1_mutant This compound fiin1_mutant->v561m_fgfr1 Binding hindered

Caption: this compound action and V561M resistance.

References

Interpreting unexpected results in FIIN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing FIIN-1 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It specifically targets FGFR1, FGFR2, and FGFR3 with high affinity.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue located in the ATP-binding pocket of the FGFR kinase domain. This irreversible binding permanently inactivates the receptor, blocking downstream signaling.[3]

Q2: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific biological question being addressed. However, for many FGFR-dependent cancer cell lines, anti-proliferative effects are observed in the low nanomolar to low micromolar range when cells are treated for 72 hours.[1][3] It is always recommended to perform a dose-response experiment to determine the EC50 for your specific cell line and endpoint. For inhibiting FGFR1 autophosphorylation and downstream Erk1/2 signaling, concentrations as low as 20 nM have been shown to be effective.[1][3]

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for the FGFR family, some off-target activity has been observed, particularly at higher concentrations. Kinome-wide screening has shown that this compound can also bind to and inhibit other kinases, including VEGFR2, Flt1, Flt4, and BLK, although with lower potency compared to FGFRs.[1][2][3] It is crucial to consider these potential off-target effects when interpreting your data.

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM in DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[1]

Troubleshooting Guide for Unexpected Results

Unexpected results are a common occurrence in experimental biology. This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: No or weaker than expected inhibition of FGFR signaling.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
This compound Degradation Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C in aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to confirm the optimal working concentration for your specific cell line and assay.
Cell Line Insensitivity Confirm that your cell line expresses functional FGFRs and that the pathway is active. Test a positive control cell line known to be sensitive to FGFR inhibition.
Assay Timing As an irreversible inhibitor, the effects of this compound are time-dependent. Conduct a time-course experiment (e.g., 2, 6, 24, 48 hours) to determine the optimal incubation time for observing the desired effect.
Experimental Error Review your experimental protocol for any potential errors in pipetting, cell seeding, or reagent addition.
Issue 2: Observed phenotype is inconsistent with FGFR inhibition.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Off-Target Effects At higher concentrations, this compound may inhibit other kinases.[1][2][3] To confirm that the observed phenotype is due to FGFR inhibition, consider the following: - Use a structurally distinct FGFR inhibitor with a different off-target profile. - Perform a rescue experiment by overexpressing a resistant FGFR mutant. - Use siRNA or shRNA to knockdown FGFR and see if it phenocopies the effect of this compound.
Cellular Context The cellular response to FGFR inhibition can be complex and context-dependent. Consider the potential for pathway crosstalk or compensatory signaling mechanisms in your cell model.
Indirect Effects The observed phenotype may be an indirect consequence of FGFR inhibition. For example, inhibition of FGFR signaling can affect the expression of other genes and proteins that may be responsible for the observed effect.
Issue 3: High level of cell death at low this compound concentrations.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
High FGFR Dependence Your cell line may be highly dependent on FGFR signaling for survival, leading to a potent apoptotic response even at low concentrations of the inhibitor.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells. Run a vehicle control (media with solvent only) to assess for any cytotoxic effects.
Compound Purity If possible, verify the purity of your this compound compound. Impurities could potentially contribute to unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on FGFR signaling by measuring the phosphorylation of FGFR and downstream effectors like ERK1/2.

  • Cell Seeding: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours to reduce basal signaling.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for the desired duration (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Ligand Stimulation: To activate the FGFR pathway, stimulate the cells with a relevant FGF ligand (e.g., FGF2) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, and total ERK1/2. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FIIN1 This compound FIIN1->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Protocol Review Experimental Protocol (Concentration, Time, Reagents) Start->Check_Protocol Control_Expts Perform Control Experiments (Positive/Negative Controls, Vehicle) Check_Protocol->Control_Expts On_Target Is the effect likely on-target (FGFR-mediated)? Control_Expts->On_Target Off_Target Investigate Off-Target Effects On_Target->Off_Target No Confirm_On_Target Confirm On-Target Effect On_Target->Confirm_On_Target Yes Orthogonal_Methods Use Orthogonal Methods (e.g., siRNA, other inhibitors) Off_Target->Orthogonal_Methods Pathway_Analysis Analyze Downstream Pathways (Western Blot, RNA-seq) Confirm_On_Target->Pathway_Analysis Conclusion Draw Conclusion Orthogonal_Methods->Conclusion Pathway_Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Addressing Compensatory Signaling After FIIN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to compensatory signaling pathways that may arise during your experiments, leading to drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, irreversible, and selective inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival[1][2].

Q2: What are compensatory signaling pathways in the context of this compound treatment?

A2: Compensatory signaling refers to the activation of alternative signaling pathways that allow cancer cells to bypass the inhibitory effects of a targeted therapy like this compound. When the primary survival pathway (in this case, FGFR signaling) is blocked, cells can adapt by upregulating other signaling molecules or pathways to maintain their growth and survival. This is a common mechanism of acquired drug resistance[3][4][5].

Q3: Which compensatory pathways are commonly activated after treatment with FGFR inhibitors like this compound?

A3: While research is ongoing to identify all this compound-specific compensatory mechanisms, studies on FGFR inhibitors have pointed to the activation of other receptor tyrosine kinases (RTKs) and the reactivation of downstream signaling cascades. Key potential compensatory pathways include:

  • Activation of other RTKs: Upregulation and activation of receptors like the Epidermal Growth Factor Receptor (EGFR) and MET can provide alternative signals for cell survival[6][7][8].

  • Reactivation of the MAPK pathway: Increased signaling through the MAPK pathway, often driven by mutations in downstream components like KRAS, can bypass the need for FGFR activation[3][9].

  • Activation of the PI3K-AKT-mTOR pathway: This critical survival pathway can be activated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN, rendering cells less dependent on FGFR signaling[10][11][12][13][14][15].

Q4: How can I determine if compensatory signaling is occurring in my this compound treated cells?

A4: Several experimental approaches can be used to investigate compensatory signaling:

  • Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays allow for the simultaneous screening of the phosphorylation status of a wide range of RTKs, providing a broad overview of which receptors may be activated in response to this compound treatment.

  • Western Blotting: This technique is essential for examining the phosphorylation levels of specific proteins in key signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK) to confirm the activation of suspected compensatory pathways.

  • Co-Immunoprecipitation (Co-IP): Co-IP can be used to investigate changes in protein-protein interactions within signaling complexes that may be altered by this compound treatment.

  • Cell Viability Assays in Combination Therapy: Assessing cell viability with this compound in combination with inhibitors of suspected compensatory pathways (e.g., EGFR inhibitors, MET inhibitors, PI3K inhibitors) can provide functional evidence of a compensatory mechanism. A synergistic effect of the combination would suggest that the targeted compensatory pathway is important for cell survival in the presence of this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered when studying compensatory signaling after this compound treatment.

Western Blotting for Phosphorylated Proteins
Problem Possible Cause Solution
Weak or No Signal for Phospho-Proteins 1. Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated your target protein. 2. Low protein abundance: The phosphorylated form of your protein may be present at very low levels. 3. Inefficient antibody binding: The antibody concentration may be too low, or the blocking buffer may be masking the epitope.1. Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice. 2. Increase protein load: Load a higher concentration of protein on the gel. You can also enrich your protein of interest using immunoprecipitation prior to Western blotting. 3. Optimize antibody concentration and blocking: Titrate your primary antibody to find the optimal concentration. Try using 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as casein in milk is a phosphoprotein and can cause background issues[16][17][18].
High Background 1. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 2. Inadequate washing: Insufficient washing can leave behind unbound antibodies. 3. Blocking is insufficient: The blocking agent may not be effectively preventing non-specific antibody binding.1. Reduce antibody concentration: Decrease the concentration of your primary and/or secondary antibodies. 2. Increase washing steps: Increase the number and duration of washes with TBST. 3. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., commercial blocking buffers).
Non-specific Bands 1. Antibody cross-reactivity: The primary antibody may be recognizing other proteins. 2. Protein degradation: Proteases in the lysate may have degraded your target protein, leading to smaller bands.1. Use a more specific antibody: Ensure your antibody has been validated for the application. 2. Use protease inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.
Cell Viability (MTT/MTS) Assays
Problem Possible Cause Solution
High Background Absorbance 1. Contamination: Bacterial or yeast contamination in the cell culture. 2. Reagent issues: The MTT or MTS reagent may be old or contaminated. 3. Phenol red interference: Phenol red in the culture medium can contribute to background absorbance.1. Maintain sterile technique: Ensure proper aseptic technique during cell culture. 2. Use fresh reagents: Prepare fresh MTT/MTS solution for each experiment. 3. Use phenol red-free medium: For the final incubation with the reagent, consider using a medium without phenol red[19].
High Variability Between Replicates 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. "Edge effect": Wells on the periphery of the plate may experience different temperature and humidity conditions, affecting cell growth. 3. Incomplete formazan solubilization (MTT assay): The formazan crystals may not be fully dissolved.1. Ensure proper cell mixing: Thoroughly mix the cell suspension before seeding. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or medium and do not use them for experimental samples[20]. 3. Ensure complete solubilization: After adding the solubilization buffer, mix thoroughly by pipetting or using a plate shaker until all purple crystals are dissolved[19].
Unexpected Increase in OD with Higher Drug Concentration 1. Compound interference: The test compound itself may be colored or have reducing properties that interact with the MTT reagent. 2. Cellular stress response: At certain concentrations, the drug might induce a metabolic stress response that increases mitochondrial activity without increasing cell number.1. Run a compound-only control: Include wells with the compound and media (no cells) to check for direct effects on the reagent[21]. 2. Microscopic examination: Visually inspect the cells under a microscope to correlate the OD readings with cell morphology and number. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels or membrane integrity).
Co-Immunoprecipitation (Co-IP)
Problem Possible Cause Solution
No or Weak Signal of Interacting Protein 1. Weak or transient interaction: The protein-protein interaction may be weak or only occur under specific conditions. 2. Harsh lysis conditions: The lysis buffer may be disrupting the protein complex. 3. Antibody blocking the interaction site: The antibody used for immunoprecipitation may be binding to the region of the target protein involved in the interaction.1. Optimize conditions: Try different cell stimulation or treatment times. Consider using a cross-linking agent to stabilize the interaction. 2. Use a milder lysis buffer: Use a lysis buffer with non-ionic detergents (e.g., NP-40) and lower salt concentrations[22][23]. 3. Use a different antibody: Try an antibody that recognizes a different epitope on the target protein.
High Background/Non-specific Binding 1. Non-specific binding to beads: Proteins may be binding directly to the agarose or magnetic beads. 2. Non-specific binding to the antibody: The antibody may be cross-reacting with other proteins. 3. Insufficient washing: Inadequate washing may not remove all non-specifically bound proteins.1. Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the antibody to remove proteins that non-specifically bind to the beads[24]. 2. Use an isotype control antibody: Perform a parallel IP with an isotype control antibody to identify bands that are a result of non-specific binding to the immunoglobulin. 3. Increase wash stringency: Increase the number of washes or the salt/detergent concentration in the wash buffer.

Data Presentation

Table 1: In Vitro Potency of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeTarget FGFRIC50 / EC50 (nM)Reference
Ba/F3 (Tel-FGFR1)Pro-BFGFR114[1]
RT4BladderFGFR370[25]
KATO IIIStomachFGFR214[25]
SNU-16StomachFGFR230[25]
SBC-3LungFGFR80[25]
A2780OvaryFGFR4220[25]
H2077 (FGFR1 WT)LungFGFR1~100[26]
H2077 (FGFR1 V561M)LungFGFR1>1000[26]
Table 2: Biochemical IC50 Values of this compound for FGFRs and Other Kinases
KinaseBiochemical IC50 (nM)
FGFR19.2
FGFR26.2
FGFR311.9
FGFR4189
Blk381
Flt1661
Data from MedChemExpress, compiled from various sources.[25]

Mandatory Visualizations

FIIN_1_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FIIN1 This compound FGFR FGFR FIIN1->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.

Compensatory_Signaling FIIN1 This compound FGFR FGFR FIIN1->FGFR Downstream Downstream Signaling (MAPK, PI3K/AKT) FGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation EGFR EGFR EGFR->Downstream Bypass MET MET MET->Downstream Bypass Other_RTKs Other RTKs Other_RTKs->Downstream Bypass

Caption: Compensatory activation of other RTKs can bypass this compound-mediated FGFR inhibition.

Experimental_Workflow Start Start: This compound Treatment Cell_Culture Cell Culture (Sensitive vs. Resistant) Start->Cell_Culture Phospho_Array Phospho-RTK Array Cell_Culture->Phospho_Array Identify Candidates Western_Blot Western Blot (p-AKT, p-ERK, etc.) Phospho_Array->Western_Blot Validate Co_IP Co-Immunoprecipitation Western_Blot->Co_IP Mechanism Viability_Assay Combination Viability Assay Western_Blot->Viability_Assay Functional Effect Analysis Data Analysis & Conclusion Co_IP->Analysis Viability_Assay->Analysis

Caption: Workflow for investigating compensatory signaling after this compound treatment.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Proteins (p-AKT, p-ERK)
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., rabbit anti-p-AKT Ser473 or rabbit anti-p-ERK1/2 Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total AKT and total ERK as loading controls.

Protocol 2: Cell Viability (MTT) Assay for Combination Therapy
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the inhibitor of the suspected compensatory pathway (e.g., an EGFR inhibitor).

    • Treat cells with each drug alone and in combination at various concentrations. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Use software such as CompuSyn to calculate Combination Index (CI) values to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 3: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Lysate Preparation:

    • Prepare cell lysates from untreated and this compound-treated cells as described in the Western blot protocol, ensuring the use of protease and phosphatase inhibitors. A protein concentration of 0.2-1.0 mg/mL is typically recommended.

  • Array Procedure (Follow Manufacturer's Instructions):

    • Block the provided nitrocellulose membranes.

    • Incubate the membranes with the cell lysates overnight at 4°C.

    • Wash the membranes to remove unbound proteins.

    • Incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

    • Wash the membranes again.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the spot intensities using densitometry software.

    • Compare the phosphorylation status of each RTK between the untreated and this compound-treated samples to identify upregulated receptors.

References

FIIN-1 Technical Support Center: Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and best practices for storing and handling FIIN-1, a potent and irreversible FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1/2/3/4).[1] It functions by forming a covalent bond with a specific cysteine residue (Cys486 in FGFR1) located in the ATP-binding site of the receptor.[2] This irreversible binding blocks the receptor's kinase activity, preventing its autophosphorylation and inhibiting downstream signaling pathways, such as the Erk1/2 pathway, which are crucial for cell proliferation.[1][2]

Q2: How should I store the solid (powder) form of this compound?

A2: For optimal long-term stability, this compound powder should be stored at -20°C, where it can remain stable for up to three years.[1] Storage at 4°C is suitable for up to two years.[1] The compound is sufficiently stable to be shipped at ambient temperatures for short periods (a few weeks).[3]

Q3: What is the best solvent to prepare a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is soluble up to 100 mg/mL (152.30 mM) in DMSO.[1] this compound is also reported to be soluble up to 100 mM in ethanol.[4] For best results, it is critical to use fresh, newly opened DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][5]

Q4: How should I store this compound stock solutions?

A4: Once prepared, stock solutions should be aliquoted into tightly sealed vials to prevent product inactivation from repeated freeze-thaw cycles.[1] For maximum stability, store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]

Q5: I'm having trouble dissolving the this compound powder. What should I do?

A5: If you encounter solubility issues, first ensure you are using fresh, anhydrous DMSO.[1][5] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][6] An ultrasonic bath is often recommended to fully dissolve this compound in DMSO.[1]

Q6: My experimental results are inconsistent. Could this be related to this compound stability?

A6: Yes, inconsistent results can be a consequence of improper handling. To ensure reliable and reproducible experimental outcomes, it is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][6] For in vitro assays, avoid using stock solutions that have undergone multiple freeze-thaw cycles. Always use a fresh aliquot from your -80°C or -20°C storage.[1]

Data Summary Tables

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent (DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO Up to 100 mg/mL (152.30 mM)[1]Use of fresh, anhydrous DMSO is critical. Ultrasonic treatment may be required.[1][5]
Ethanol Up to 100 mM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (CAS No: 1256152-35-8)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

Methodology:

  • Before opening, allow the this compound vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.[7]

  • To prepare a 10 mM stock solution, add 152.30 µL of DMSO for every 1 mg of this compound powder (Molecular Weight: 656.60 g/mol ).[1]

  • Vortex the vial to mix. If the powder is not fully dissolved, place the vial in an ultrasonic water bath until the solution is clear. Gentle warming may also be applied if necessary.[1]

  • Once the solution is fully clarified, aliquot it into single-use volumes in tightly sealed vials.

  • Store the aliquots as recommended in Table 1. For immediate use, proceed with further dilutions in the appropriate cell culture medium or experimental buffer.

Protocol 2: Western Blot Analysis to Confirm this compound Activity

This protocol is based on methodologies used to demonstrate this compound's inhibitory effect on FGFR signaling.[1][2]

Methodology:

  • Cell Culture: Culture an FGFR-dependent cell line (e.g., MCF10A cells stably expressing iFGFR1) under standard conditions.[2]

  • Serum Starvation: Serum-starve the cells to reduce basal signaling pathway activation.

  • Inhibitor Treatment: Treat the serum-starved cells with a working concentration of this compound (e.g., 20 nM) for 30 minutes.[1][2] Include a vehicle control (DMSO) and a reversible inhibitor like PD173074 as a comparison if desired.[2]

  • FGFR Activation: Stimulate the cells with an appropriate FGF ligand or an inducing agent (e.g., AP20187 for iFGFR1 systems) to activate the FGFR pathway.[2]

  • Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR) and phosphorylated Erk1/2 (p-Erk1/2) to assess pathway inhibition.

    • Also, probe for total FGFR and total Erk1/2 as loading controls.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: A significant reduction in the p-FGFR and p-Erk1/2 signals in the this compound-treated sample compared to the stimulated control indicates that the inhibitor is active and stable.[1][2]

Visual Guides

FIIN1_Storage_Workflow start This compound Received form_check Is it in powder or solution form? start->form_check powder Solid (Powder) form_check->powder Powder solution Solution (in Solvent) form_check->solution Solution powder_storage Store at: -20°C (up to 3 years) or 4°C (up to 2 years) powder->powder_storage solution_actions 1. Aliquot into single-use vials 2. Avoid freeze-thaw cycles solution->solution_actions solution_storage Store aliquots at: -80°C (up to 6 months) or -20°C (up to 1 month) solution_actions->solution_storage

Caption: Logical workflow for the correct storage of this compound upon receipt.

FIIN1_Solubility_Troubleshooting start Start: this compound is not dissolving q1 Are you using fresh, anhydrous DMSO? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is precipitation still observed? a1_yes->q2 action1 Action: Discard old DMSO. Use a fresh, newly opened vial. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Action: Apply gentle warming and/or use an ultrasonic bath. a2_yes->action2 end_ok Issue Resolved a2_no->end_ok action2->end_ok end_contact If issue persists, contact technical support. action2->end_contact

Caption: Troubleshooting guide for resolving this compound solubility issues.

FIIN1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation FGF FGF Ligand FGF->FGFR Binds & Activates FIIN1 This compound FIIN1->FGFR Forms Covalent Bond (Irreversible Inhibition) Downstream Downstream Signaling (e.g., Erk1/2) pFGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation

References

Technical Support Center: Managing FIIN-1 in Cancer-Associated Fibroblast Co-Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIIN-1 to study and manage its effects on cancer-associated fibroblasts (CAFs) in co-culture systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[1][2] It specifically targets FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a cysteine residue located in the ATP-binding site of the kinase domain.[2] This irreversible binding blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways such as RAS-MAPK and PI3K-AKT, which are crucial for cell proliferation, differentiation, and survival.[3][4]

Q2: Why target FGFR signaling in Cancer-Associated Fibroblasts (CAFs)?

CAFs are a major cellular component of the tumor microenvironment (TME) and play a critical role in cancer progression.[5][6] They can promote tumor growth, invasion, and drug resistance through various mechanisms, including the secretion of growth factors like FGFs.[7][8] The FGF/FGFR signaling axis can be aberrantly activated in CAFs, contributing to a pro-tumorigenic microenvironment.[7] Targeting this pathway in CAFs with an inhibitor like this compound is a therapeutic strategy to disrupt the supportive signaling between stromal cells and cancer cells.[9]

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for the FGFR family, kinase profiling has shown it can bind to a few other kinases with lower affinity.[1][2] The most notable are Blk (a Src-family tyrosine kinase) and Flt1 (VEGFR1).[2] At higher concentrations, these off-target interactions could potentially lead to unintended biological effects. Researchers should consider performing control experiments to rule out contributions from these off-target effects, especially if unexpected phenotypes are observed.[10]

Q4: How stable is this compound in cell culture media?

This compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the powder should be kept at -20°C and the DMSO stock solution should be stored in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Like many small molecule inhibitors, its stability in aqueous cell culture media can be limited over extended periods.[11] It is advisable to prepare fresh dilutions in media for each experiment and to replace the media with freshly prepared this compound solution for long-term studies (e.g., every 24-48 hours).

Q5: How can I confirm that this compound is effectively inhibiting FGFR signaling in my CAFs?

The most direct method is to perform a Western blot analysis on lysates from this compound-treated CAFs. You should probe for the phosphorylated forms of key downstream signaling proteins. A significant reduction in the phosphorylation of FRS2α (a direct substrate of FGFR) and ERK1/2 (a downstream MAPK pathway component) upon this compound treatment would confirm target engagement and inhibition.[9]

Troubleshooting Guide for this compound in Co-Cultures

This guide addresses common problems encountered during co-culture experiments involving this compound.

Problem Potential Cause Recommended Solution
No observable effect of this compound on CAF activation or cancer cell phenotype. 1. Drug Inactivity: The this compound compound or stock solution may have degraded.- Ensure proper storage of the compound (-20°C powder, -80°C DMSO stock).[1] - Prepare fresh DMSO stock solutions. - Test the compound on a known FGFR-dependent cancer cell line to confirm its activity.[2]
2. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit FGFR signaling in your specific cell model.- Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your CAFs. - Consult literature for effective concentrations used in similar cell types.[2][9]
3. Cell Line Resistance: The specific CAFs or cancer cells may not be dependent on the FGF/FGFR signaling pathway.- Verify FGFR expression levels in your CAFs and cancer cells via qPCR or Western blot. - Analyze baseline phosphorylation levels of FRS2α or ERK1/2 to confirm pathway activity.[9]
4. Co-culture System Issues: The experimental setup may mask the inhibitor's effect (e.g., high serum concentration containing growth factors).- Reduce serum concentration in the culture medium during the experiment, if possible. - Ensure the co-culture duration is sufficient for phenotypic changes to occur (e.g., 48-72 hours).[12]
High levels of cell death observed in both CAFs and cancer cells, even at low this compound concentrations. 1. Off-Target Toxicity: At higher concentrations, this compound may exhibit off-target effects leading to cytotoxicity.[13]- Lower the concentration of this compound and perform a detailed dose-response curve to find a therapeutic window. - Use a structurally related but inactive analogue as a negative control, if available, to confirm the phenotype is due to on-target inhibition.[10]
2. Solvent Toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high.- Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.[14] - Run a vehicle control (DMSO only) at the same concentration to assess solvent-specific toxicity.
Inconsistent or variable results between experiments. 1. Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can alter drug sensitivity.- Use cells that are healthy, free of contamination, and within a consistent, low passage number range.[14] - Regularly perform cell authentication (e.g., STR profiling).
2. Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact results.- Optimize and maintain a consistent seeding density and ratio of CAFs to cancer cells for all experiments.[12] - Use a hemocytometer or automated cell counter for accurate cell counting.
3. Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to incorrect final drug concentrations.- Calibrate pipettes regularly. - Prepare a master mix of the drug dilution for each concentration to minimize pipetting variability across replicate wells.[14]

Key Experimental Protocols

Protocol 1: General 2D Co-Culture of CAFs and Cancer Cells

This protocol describes a basic method for establishing a 2D co-culture system to study the effects of this compound.

Materials:

  • Cancer cells and primary or immortalized CAFs

  • Complete growth medium for each cell type

  • Co-culture medium (often a 1:1 mix of the two complete media, or a basal medium supplemented for both cell types)[15]

  • This compound (dissolved in DMSO)

  • 6-well or 12-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • One day before starting the co-culture, seed the CAFs into the wells of a tissue culture plate. Allow them to attach and form a monolayer (usually takes 2-24 hours).[5] A typical seeding density is 3 x 10^5 fibroblasts per well in a 6-well plate.[5]

    • On the day of the experiment, detach the cancer cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend them in the co-culture medium.

    • Count the cancer cells and seed them on top of the established CAF monolayer.[5] A common ratio is 1:1.5 or 1:1 of cancer cells to fibroblasts.[12]

  • This compound Treatment:

    • Allow the cancer cells to attach for several hours (e.g., 4-6 hours).

    • Prepare serial dilutions of this compound in the co-culture medium from your DMSO stock. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

    • Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation and Analysis:

    • Incubate the co-culture plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • After incubation, the cells can be harvested for various downstream analyses, such as:

      • Western Blotting: To analyze protein expression and signaling pathway activation.

      • qRT-PCR: To measure changes in gene expression of CAF activation markers (e.g., α-SMA, FAP).[16]

      • Immunofluorescence: To visualize cell morphology and protein localization.

      • Cell Viability/Proliferation Assays: (See Protocol 2).

      • Migration/Invasion Assays: Using a Boyden chamber or transwell system.[17]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Co-culture established in a 96-well plate (white-walled for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Prepare Co-Culture: Set up the co-culture in a 96-well plate as described in Protocol 1, scaling down the cell numbers and volumes appropriately. Treat with a range of this compound concentrations and a vehicle control.

  • Assay Execution:

    • After the desired incubation period (e.g., 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

FGFR Signaling Pathway and this compound Inhibition in CAFs

FGFR_Signaling_FIIN1 FGFR FGFR FRS2 FRS2α FGFR->FRS2 Activates FGF FGF Ligand FGF->FGFR RAS_RAF_MEK RAS-RAF-MEK FRS2->RAS_RAF_MEK PI3K PI3K FRS2->PI3K ERK ERK1/2 RAS_RAF_MEK->ERK Transcription Gene Transcription (Proliferation, Survival, ECM Remodeling) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN1 This compound FIIN1->FGFR Irreversibly Binds & Inhibits

Caption: Simplified FGFR signaling pathway in CAFs and the inhibitory action of this compound.

Experimental Workflow for this compound Co-Culture Studies

CoCulture_Workflow start Day 0: Seed CAFs seed_cancer Day 1: Seed Cancer Cells onto CAF monolayer start->seed_cancer attach Allow cells to attach (4-6 hours) seed_cancer->attach treat Treat with this compound (various concentrations + vehicle) attach->treat incubate Incubate (24-72 hours) treat->incubate endpoint Endpoint Analysis incubate->endpoint analysis1 Cell Viability (e.g., CellTiter-Glo) endpoint->analysis1 analysis2 Protein Analysis (Western Blot, Immunofluorescence) endpoint->analysis2 analysis3 Gene Expression (qRT-PCR) endpoint->analysis3 analysis4 Functional Assays (Migration, Invasion) endpoint->analysis4

Caption: General experimental workflow for studying this compound in a CAF/cancer cell co-culture.

Troubleshooting Decision Tree for this compound Experiments

Troubleshooting_Tree problem Problem: Unexpected or Inconsistent Results cause1 Is the effect absent or weak? problem->cause1 cause2 Is toxicity unexpectedly high? problem->cause2 cause3 Are results variable? problem->cause3 solution1a Check Drug Activity: - Test on sensitive cell line - Prepare fresh stock cause1->solution1a Potential Cause: Drug Inactivity solution1b Optimize Concentration: - Perform dose-response curve cause1->solution1b Potential Cause: Suboptimal Dose solution1c Confirm Pathway Dependence: - Check FGFR expression - Check baseline p-ERK cause1->solution1c Potential Cause: Cell Resistance solution2a Check Solvent Toxicity: - Run vehicle-only control - Ensure DMSO < 0.1% cause2->solution2a Potential Cause: Solvent Effect solution2b Assess Off-Target Effects: - Lower this compound concentration cause2->solution2b Potential Cause: Off-Target Toxicity solution3a Standardize Cell Culture: - Use low passage cells - Monitor cell health cause3->solution3a Potential Cause: Biological Variability solution3b Standardize Assay Procedure: - Ensure consistent seeding density - Calibrate pipettes cause3->solution3b Potential Cause: Technical Variability

Caption: A decision tree for troubleshooting common issues with this compound co-culture experiments.

References

Potential for FIIN-1 to cause non-specific, off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for the irreversible FGFR inhibitor, FIIN-1, to cause non-specific, off-target effects, particularly at high concentrations. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site of the FGFR kinases. This irreversible binding effectively blocks the kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and differentiation[2][3].

Q2: What are the known on-target potencies of this compound for the FGFR family?

A2: this compound exhibits high potency against the FGFR family members, with biochemical IC50 and dissociation constant (Kd) values in the nanomolar range. The table below summarizes the reported potency data.

TargetBiochemical IC50 (nM)[4]Dissociation Constant (Kd) (nM)[4]Cellular EC50 (Ba/F3 cells) (nM)[2][5]
FGFR19.22.814 (Tel-FGFR1)
FGFR26.26.9~10 (FGFR2-dependent)
FGFR311.95.4~10 (FGFR3-dependent)
FGFR4189120-

Q3: At what concentrations are off-target effects of this compound likely to be observed?

A3: While this compound is highly selective for FGFRs at lower nanomolar concentrations, the potential for off-target effects increases with concentration. Kinome-wide profiling has been performed at a high concentration of 10 µM to identify potential off-target kinases[2]. It is crucial to use the lowest effective concentration of this compound in cellular assays to minimize the risk of non-specific effects. A thorough dose-response analysis is recommended for each new cell line or experimental system.

Q4: What are the primary known off-target kinases for this compound at high concentrations?

A4: A KinomeScan profiling study against 402 kinases at a concentration of 10 µM identified a limited number of potential off-target kinases for this compound. The most significant off-targets are Blk (a Src family kinase) and Flt1 (VEGFR1). The table below summarizes the binding affinities and biochemical inhibition data for these off-targets.

Off-Target KinaseDissociation Constant (Kd) (nM)[4]Biochemical IC50 (nM)[4]
Blk65381
Flt1 (VEGFR1)32661
Flt4 (VEGFR3)120-
VEGFR2210-
ERK5160-
KIT420-
MET1000-
PDGFRB480-

It is important to note that the biochemical IC50 values for Blk and Flt1 are significantly higher than those for the FGFR family, indicating a moderate level of inhibition even at high concentrations[2].

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on distinguishing on-target from off-target effects.

Problem 1: Unexpected cellular phenotype observed at high concentrations of this compound.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step:

      • Review the KinomeScan data: Cross-reference your observed phenotype with the known functions of the identified off-target kinases (Blk, Flt1, etc.). For example, inhibition of VEGFRs could lead to anti-angiogenic effects.

      • Use a more selective inhibitor: If a specific off-target is suspected, use a more selective inhibitor for that kinase as a control to see if it phenocopies the effect of high-concentration this compound.

      • Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of the suspected off-target kinase to see if it reverses the observed phenotype.

  • Possible Cause 2: General cellular toxicity.

    • Troubleshooting Step:

      • Perform a dose-response cell viability assay: A sharp drop in viability at high concentrations that does not plateau may indicate general toxicity rather than specific inhibition.

      • Use a structurally related inactive control: Synthesize or obtain a close analog of this compound that lacks the reactive acrylamide group (e.g., the reversible counterpart FRIN-1) to determine if the observed toxicity is due to the core scaffold.

      • Shorten the treatment duration: High concentrations of any compound can be toxic over extended periods. Determine if a shorter incubation time is sufficient to observe the on-target effect.

Problem 2: Lack of effect or weaker than expected inhibition in a new cell line.

  • Possible Cause 1: Low or no expression of FGFRs.

    • Troubleshooting Step:

      • Confirm FGFR expression: Use Western blot or qPCR to verify the expression levels of FGFR1, FGFR2, FGFR3, and FGFR4 in your cell line.

      • Confirm FGFR activation: In many cases, FGFRs require stimulation by FGF ligands for activation. Ensure that the signaling pathway is active in your experimental model.

  • Possible Cause 2: Presence of drug resistance mechanisms.

    • Troubleshooting Step:

      • Sequence the FGFR kinase domain: Check for mutations in the ATP-binding pocket, particularly the "gatekeeper" residue, which can confer resistance to kinase inhibitors. Note that second-generation inhibitors like FIIN-2 and FIIN-3 were developed to overcome such resistance[5].

      • Investigate compensatory signaling pathways: The cell may upregulate other survival pathways to compensate for FGFR inhibition. Use pathway analysis tools or phospho-proteomics to identify potential bypass mechanisms.

Problem 3: Difficulty confirming target engagement in cells.

  • Possible Cause: Technical issues with the assay.

    • Troubleshooting Step:

      • Optimize Western blot for p-FGFR and p-ERK: Ensure that your antibody is specific and that you are using appropriate lysis buffers and phosphatase inhibitors. A detailed protocol is provided below.

      • Use a biotinylated version of this compound: A compound like this compound-biotin can be used to directly label FGFRs in cell lysates, which can then be detected by streptavidin blotting, confirming covalent modification[2].

Experimental Protocols

1. Ba/F3 Cell Proliferation Assay for FGFR Inhibition

This protocol is adapted from the methods used to characterize this compound's cellular potency[2][5]. Ba/F3 cells are a murine pro-B cell line that are dependent on IL-3 for survival. When transformed with a constitutively active kinase like Tel-FGFR1, their survival becomes dependent on the activity of that kinase, making them an excellent model to test the efficacy of specific inhibitors.

  • Cell Culture:

    • Maintain Ba/F3 cells expressing Tel-FGFR1 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Unlike the parental Ba/F3 line, do not add IL-3.

  • Assay Procedure:

    • Seed Ba/F3-Tel-FGFR1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Prepare a serial dilution of this compound in culture medium.

    • Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.

    • Measure luminescence using a plate reader.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

2. Western Blot Analysis of FGFR Signaling

This protocol allows for the assessment of this compound's ability to inhibit FGFR autophosphorylation and the phosphorylation of downstream effectors like ERK1/2.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., MCF10A cells stably expressing an inducible FGFR1 construct, or cancer cell lines with amplified FGFR) and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.

    • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Kinase Selectivity Profiling (KINOMEscan™)

To comprehensively assess the selectivity of this compound or its analogs, a broad kinase panel screening is recommended. The KINOMEscan™ platform is a competition binding assay that was used in the initial characterization of this compound[2].

  • Assay Principle:

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound.

  • General Procedure:

    • Submit the compound of interest to a service provider offering KINOMEscan™ or a similar kinase profiling service.

    • Typically, the compound is screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • The results are reported as a percentage of control, where a lower percentage indicates stronger binding.

    • Follow-up dose-response experiments can be performed for any "hits" to determine their dissociation constants (Kd).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse Regulates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT AKT->CellResponse Regulates FIIN1 This compound FIIN1->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion Start Unexpected Phenotype with this compound DoseResponse Perform Dose-Response Viability Assay Start->DoseResponse TargetEngagement Confirm Target Engagement (p-ERK Western Blot) Start->TargetEngagement DoseResponse->TargetEngagement Sigmoidal curve Toxicity General Toxicity DoseResponse->Toxicity Sharp drop-off KinomeScan Review KinomeScan Data TargetEngagement->KinomeScan Target engagement confirmed ControlCompound Use Inactive/Alternative Control Compound KinomeScan->ControlCompound OnTarget On-Target Effect ControlCompound->OnTarget Phenotype not reproduced OffTarget Off-Target Effect ControlCompound->OffTarget Phenotype reproduced by alternative inhibitor

Caption: Troubleshooting Workflow for Unexpected this compound Phenotypes.

References

Technical Support Center: Cell Line-Specific Sensitivity to FIIN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the irreversible FGFR inhibitor, FIIN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data on cell line sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] It functions by forming a covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding site of the FGFR kinases.[1] This irreversible binding permanently inactivates the receptor, blocking its downstream signaling.[2] this compound also shows some activity against other kinases such as Flt1, Flt4, and VEGFR.[3][4]

Q2: Which cell lines are sensitive to this compound treatment?

A2: Cell lines with genetic alterations that lead to the activation of FGFR signaling are generally more sensitive to this compound. This includes cell lines with FGFR gene amplifications, fusions, or activating mutations.[5] For example, Ba/F3 cells engineered to be dependent on FGFR1 or FGFR3 for proliferation show high sensitivity to this compound.[3][6] Several cancer cell lines across different tissues of origin have also been identified as sensitive (see Data Presentation section for specific EC50/IC50 values).[7]

Q3: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?

A3: Resistance to FGFR inhibitors like this compound can arise through several mechanisms:

  • Activation of bypass signaling pathways: Cancer cells can compensate for FGFR inhibition by upregulating other signaling pathways, such as the EGFR or MET pathways.[7]

  • Gatekeeper mutations: Mutations in the FGFR kinase domain can prevent the inhibitor from binding effectively. While this compound was designed to overcome some resistance mutations, certain mutations may still confer resistance.

  • Epithelial-to-mesenchymal transition (EMT): This process can reduce the cell's dependence on FGFR signaling.

  • Protective effects of the tumor microenvironment: Cancer-associated fibroblasts (CAFs) have been shown to confer a protective effect on cancer cells, reducing their sensitivity to FGFR inhibitors.[8]

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for your specific cell line.[9] A typical starting point for a dose-response curve could range from low nanomolar to micromolar concentrations.

Q5: What are the key downstream signaling pathways affected by this compound?

A5: this compound, by inhibiting FGFRs, blocks the activation of major downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways affected are the Ras/MAPK (mitogen-activated protein kinase) pathway and the PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B) pathway.[10] Inhibition of FGFR leads to reduced phosphorylation of key downstream effectors like FRS2, ERK1/2, and AKT.[9]

Data Presentation

Table 1: Biochemical Activity of this compound Against FGFRs and Other Kinases
TargetKd (nM)IC50 (nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
Flt132661
Blk65381

Data compiled from multiple sources.[3][6][7]

Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEC50 / IC50 (nM)Sensitivity
Ba/F3 (Tel-FGFR1)Engineered14Sensitive
Ba/F3 (Tel-FGFR3)Engineered10Sensitive
NCI-H1581Lung Cancer2.5Sensitive
NCI-H2170Lung Cancer>10,000Resistant
RT4Bladder Cancer70Sensitive
KATO IIIStomach Cancer14Sensitive
SNU-16Stomach Cancer30Sensitive
SBC-3Lung Cancer80Sensitive
G-401Kidney Cancer140Sensitive
A2780Ovary Cancer220Sensitive
RD-ESBone Cancer2,300Moderately Resistant
PA-1Ovary Cancer4,600Resistant
H520Lung Cancer4,500Resistant
CWR-R1Prostate Cancer~3,000Moderately Resistant
LNCaPProstate Cancer>10,000Resistant

EC50/IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[6][7][8][11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[2][12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

Western Blotting for FGFR Pathway Analysis

This protocol is for analyzing the phosphorylation status of FGFR and its downstream effectors.

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein levels and phosphorylation status.

Mandatory Visualization

FIIN1_Signaling_Pathway FIIN1 This compound FGFR FGFR FIIN1->FGFR Inhibition FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Cell_Seeding 1. Seed Cells (96-well plate) Drug_Treatment 2. Treat with this compound (Dose-response) Cell_Seeding->Drug_Treatment MTT_Addition 3. Add MTT Reagent Drug_Treatment->MTT_Addition Cell_Lysis 1. Lyse Treated Cells Drug_Treatment->Cell_Lysis Parallel Experiment Solubilization 4. Solubilize Formazan MTT_Addition->Solubilization Absorbance 5. Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc 6. Calculate IC50 Absorbance->IC50_Calc Protein_Quant 2. Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Immunoblot 5. Immunoblotting Transfer->Immunoblot Detection 6. Detect Signal Immunoblot->Detection

References

Validation & Comparative

FIIN-1 versus PD173074: comparing reversible and irreversible FGFR inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as critical targets. The aberrant activation of FGFR signaling is a key driver in various malignancies, making the development of potent and selective FGFR inhibitors a cornerstone of modern drug discovery. This guide provides a detailed comparison of two prominent FGFR inhibitors: FIIN-1, an irreversible inhibitor, and PD173074, a reversible inhibitor. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize them, offering researchers a comprehensive resource for selecting the appropriate tool for their specific research needs.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between this compound and PD173074 lies in their interaction with the FGFR kinase domain. PD173074 is an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of the FGFR kinase, competing with the endogenous ATP molecules necessary for the receptor's kinase activity. In contrast, this compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding site of FGFRs.[1][2] This covalent linkage permanently inactivates the receptor, leading to a prolonged and sustained inhibition of downstream signaling pathways. This compound was, in fact, derived from the chemical scaffold of PD173074.[3]

Comparative Efficacy and Selectivity: A Quantitative Look

The potency and selectivity of this compound and PD173074 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data for each inhibitor.

Table 1: this compound Inhibitory Activity

TargetBinding Affinity (Kd, nM)Biochemical Potency (IC50, nM)
FGFR12.8[3]9.2
FGFR26.96.2
FGFR35.4[3]11.9
FGFR4120[3]189
VEGFR2210[3]-
Flt-132[3]661
Flt-4120[3]-

Table 2: PD173074 Inhibitory Activity

TargetBiochemical Potency (IC50, nM)
FGFR121.5 - 25[4]
FGFR35[5]
VEGFR2~100 - 200[4]
PDGFR>17600[5]
c-Src>19800[5]
EGFR>50000[5]
InsR>50000[5]
MEK>50000[5]
PKC>50000[5]

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is crucial to visualize the signaling cascade they disrupt and the experimental approaches used to evaluate their efficacy.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P_FGFR Phosphorylated FGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg PI3K PI3K P_FGFR->PI3K STAT STAT P_FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation FIIN1 This compound (Irreversible) FIIN1->P_FGFR Inhibits (Covalent) PD173074 PD173074 (Reversible) PD173074->P_FGFR Inhibits (Competitive)

Caption: FGFR Signaling Pathway and points of inhibition by this compound and PD173074.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_washout Washout Experiment (to confirm irreversibility) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 values Kinase_Assay->Determine_IC50 Cell_Culture Culture FGFR-dependent cancer cell lines Treatment Treat cells with This compound or PD173074 Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Western Blot for Signaling Proteins (p-FGFR, p-ERK) Treatment->Western_Blot Analyze_Viability Analyze Cell Viability (EC50) MTT_Assay->Analyze_Viability Analyze_Signaling Analyze Protein Phosphorylation Western_Blot->Analyze_Signaling Washout_Treatment Treat cells, then wash out inhibitor Washout_Western Western Blot at different time points Washout_Treatment->Washout_Western Analyze_Duration Assess duration of signaling inhibition Washout_Western->Analyze_Duration

References

A Comparative Analysis of FIIN-1, FIIN-2, and FIIN-3 as Potent Inhibitors of Fibroblast Growth Factor Receptor (FGFR) Mutants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the development of potent and selective inhibitors against Fibroblast Growth Factor Receptors (FGFRs) is a critical area of research. This is particularly true for overcoming resistance mechanisms that arise from mutations in the FGFR kinase domain. This guide provides a detailed comparison of three irreversible covalent inhibitors—FIIN-1, FIIN-2, and FIIN-3—assessing their potency against wild-type and mutant forms of FGFRs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FIIN Inhibitors

This compound, FIIN-2, and FIIN-3 are part of a family of FGFR irreversible inhibitors. They exert their function by forming a covalent bond with a specific cysteine residue located in the ATP-binding pocket of FGFRs, leading to sustained inhibition of kinase activity.[1][2] A key challenge in FGFR-targeted therapies is the emergence of drug resistance, often driven by "gatekeeper" mutations within the kinase domain.[2][3][4][5] FIIN-2 and FIIN-3 were specifically designed as next-generation inhibitors to effectively target these resistant mutants, a significant limitation of first-generation FGFR inhibitors.[3][4]

Potency and Efficacy Comparison

The following tables summarize the in vitro potency of this compound, FIIN-2, and FIIN-3 against various wild-type FGFR isoforms and clinically relevant mutants. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%, and EC50 values, indicating the concentration required to achieve 50% of the maximum effect in cellular assays.

Table 1: Biochemical Potency (IC50) Against Wild-Type FGFRs
InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound 9.2[1][6]6.2[1][6]11.9[1][6]189[1][6]
FIIN-2 3.1[3][7]4.3[3][7]27[3][7]45[3][7]
FIIN-3 13[3][8]21[3][8]31[3][8]35[3][8]
Table 2: Cellular Potency (EC50) Against FGFR-Dependent Cell Lines
InhibitorBa/F3-FGFR1 (nM)Ba/F3-FGFR2 (nM)Ba/F3-FGFR3 (nM)Ba/F3-FGFR4 (nM)
This compound 14~1[3]10-
FIIN-2 single- to double-digit[3]~1[3]single- to double-digit[3]single- to double-digit[3]
FIIN-3 single- to double-digit[3]~1[3]single- to double-digit[3]single- to double-digit[3]
Table 3: Potency Against FGFR Gatekeeper Mutants
InhibitorBa/F3-FGFR2 V564M (EC50, nM)
This compound >1000[3]
FIIN-2 58[3][7]
FIIN-3 64[3][8]

Notably, FIIN-2 and FIIN-3 demonstrate a significant advantage over this compound in their ability to potently inhibit the proliferation of cells driven by the FGFR2 V564M gatekeeper mutant.[3] This highlights their potential to overcome a common mechanism of acquired resistance to other FGFR inhibitors.

Dual Specificity of FIIN-3

A unique characteristic of FIIN-3 is its ability to act as a dual inhibitor of both FGFR and the Epidermal Growth Factor Receptor (EGFR).[3][4] This is attributed to the conformational flexibility of its reactive acrylamide substituent, which allows it to target distinct cysteine residues in the ATP-binding pockets of both kinases.[3][4] FIIN-3 exhibits potent inhibition of wild-type EGFR with an IC50 of 43 nM and also shows activity against certain EGFR mutants.[3][8] FIIN-2 displays significantly less affinity for EGFR, with an IC50 of 204 nM.[3][7]

Mechanism of Action and Signaling Pathways

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation.[9] The FIIN compounds act as ATP-competitive inhibitors, blocking the initial autophosphorylation step and thereby inhibiting all subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Transmembrane Kinase Domain FGF->FGFR:f0 Binding & Dimerization PLCg PLCγ FGFR:f2->PLCg GRB2_SOS GRB2/SOS FGFR:f2->GRB2_SOS Phosphorylation PI3K PI3K FGFR:f2->PI3K FIIN This compound, 2, or 3 FIIN->FGFR:f2 Inhibition Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription

Figure 1: Simplified FGFR signaling pathway and the point of inhibition by FIIN compounds.

Experimental Protocols and Methodologies

The evaluation of FIIN inhibitors typically involves a series of biochemical and cell-based assays to determine their potency and selectivity.

Biochemical Kinase Assays

Biochemical assays are performed to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified FGFR kinases.

  • Z'-lyte Kinase Assay: This is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate. IC50 values are determined by incubating varying concentrations of the inhibitor with the kinase and substrate.[3]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are also used to quantify kinase activity and inhibitor potency in a high-throughput format.[10]

Cell-Based Assays

Cell-based assays are crucial for assessing the inhibitor's efficacy in a more biologically relevant context, including its ability to penetrate cell membranes and inhibit FGFR signaling within the cell.

  • Cell Proliferation Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are commonly used. These cells are engineered to express specific wild-type or mutant FGFRs, making their proliferation dependent on FGFR activity.

    • Cells are plated in 96-well plates.

    • Varying concentrations of the FIIN inhibitors are added.

    • After a defined incubation period (e.g., 72-96 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[10]

    • EC50 values are calculated from the dose-response curves.

  • Western Blotting: This technique is used to assess the phosphorylation status of FGFR and its downstream signaling proteins (e.g., ERK1/2) in treated cells. A reduction in phosphorylation indicates successful target engagement by the inhibitor.[1]

Experimental_Workflow cluster_cellular Cellular Evaluation Biochem_Assay Biochemical Kinase Assay (e.g., Z'-lyte, TR-FRET) IC50_Det Determination of IC50 values Biochem_Assay->IC50_Det Cell_Culture Culture of FGFR-dependent cell lines (e.g., Ba/F3) EC50_Det Determination of EC50 values Inhibitor_Treatment Treatment with varying concentrations of FIIN inhibitors Cell_Culture->Inhibitor_Treatment Prolif_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Prolif_Assay Western_Blot Western Blot for Phospho-FGFR/ERK Inhibitor_Treatment->Western_Blot Prolif_Assay->EC50_Det Signal_Inhibition Confirmation of signaling inhibition Western_Blot->Signal_Inhibition

Figure 2: General experimental workflow for evaluating the potency of FIIN inhibitors.

Conclusion

The development of the FIIN series of inhibitors represents a significant advancement in targeting FGFR-driven cancers. While this compound is a potent inhibitor of wild-type FGFRs, its efficacy against gatekeeper mutations is limited. FIIN-2 and FIIN-3, however, have been shown to effectively overcome this common resistance mechanism, making them promising candidates for further preclinical and clinical investigation. The dual specificity of FIIN-3 for both FGFR and EGFR may offer a therapeutic advantage in cancers where both signaling pathways are active or where resistance to FGFR inhibition involves the upregulation of EGFR signaling.[9] The data and methodologies presented in this guide provide a comprehensive overview for researchers working to develop the next generation of targeted cancer therapies.

References

Covalent Probe FIIN-1: A Mass Spectrometry-Validated Tool for Targeting Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the irreversible inhibitor FIIN-1 offers a potent and selective tool for studying Fibroblast Growth Factor Receptor (FGFR) signaling. This guide provides a comparative analysis of this compound and other covalent FGFR inhibitors, with a focus on the validation of their covalent binding mechanism using mass spectrometry.

This compound is a selective, irreversible inhibitor of FGFRs 1, 2, 3, and 4.[1] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, specifically Cys486 in FGFR1.[1] This irreversible binding leads to potent inhibition of FGFR signaling pathways, which are often dysregulated in various cancers. The validation of this covalent interaction is crucial for understanding its potency and selectivity, and mass spectrometry stands as a primary analytical technique for this purpose.

Comparative Analysis of Covalent FGFR Inhibitors

Several covalent inhibitors targeting FGFRs have been developed. This section compares this compound with its analogues, FIIN-2 and Futibatinib (TAS-120), focusing on their inhibitory potency and mass spectrometry-based evidence of covalent binding.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, FIIN-2, and Futibatinib against the four FGFR isoforms. Lower IC50 values indicate higher potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
This compound 9.26.211.9189[1]
FIIN-2 3.14.32745[2]
Futibatinib (TAS-120) 1.81.41.63.7[3]

Futibatinib generally exhibits the highest potency across all FGFR isoforms. FIIN-2 shows improved potency against FGFR4 compared to this compound.

Mass Spectrometry Validation of Covalent Binding

Mass spectrometry is a powerful tool to confirm the covalent modification of a protein by an inhibitor. The two primary methods employed are intact protein mass analysis and peptide mapping.

  • Intact Protein Mass Analysis: This technique measures the molecular weight of the entire protein-inhibitor complex. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

  • Peptide Mapping: This method involves digesting the protein-inhibitor complex into smaller peptides, which are then analyzed by mass spectrometry. By identifying the specific peptide that has been modified, the precise amino acid residue to which the inhibitor is bound can be determined.

A direct comparison using MALDI-TOF mass spectrometry has demonstrated the covalent binding of FIIN-2 and Futibatinib to FGFR1, as evidenced by an increase in the protein's molecular weight corresponding to the mass of the inhibitor.[4][5] For Futibatinib, further analysis through peptide mapping has confirmed that it covalently binds to cysteine 491 in the P-loop of FGFR2.[6] While the original study on this compound utilized a biotinylated version (this compound-biotin) to demonstrate covalent labeling via mass spectrometry, detailed protocols are often found in supplementary materials.[1]

Experimental Protocols

Below are detailed methodologies for the validation of covalent binding using mass spectrometry, based on established protocols for covalent FGFR inhibitors.

Intact Protein Mass Analysis
  • Incubation: Incubate the purified FGFR kinase domain (e.g., 1-5 µM) with a molar excess (e.g., 5-10 fold) of the covalent inhibitor (this compound, FIIN-2, or Futibatinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT) for a defined period (e.g., 1-2 hours) at room temperature. A control sample with DMSO (vehicle) instead of the inhibitor should be run in parallel.

  • Sample Preparation: Desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-covalently bound inhibitor and other small molecules.

  • Mass Spectrometry Analysis: Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The protein is typically eluted using a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average molecular weight of the protein. A mass increase in the inhibitor-treated sample compared to the control, corresponding to the molecular weight of the inhibitor, confirms covalent binding.

Peptide Mapping Analysis
  • Covalent Modification and Denaturation: Following incubation of the FGFR kinase domain with the covalent inhibitor as described above, denature the protein by adding a denaturant such as urea (to a final concentration of 8 M) or by heating.

  • Reduction and Alkylation: Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating at 56°C for 30 minutes. Subsequently, alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds and to differentiate unmodified cysteines from the one targeted by the inhibitor.

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, such as trypsin or Glu-C, to digest the protein into smaller peptides. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.

  • Data Analysis: Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data. Search for the expected mass modification on cysteine-containing peptides corresponding to the addition of the inhibitor. The identification of a modified peptide confirms the covalent binding and pinpoints the specific cysteine residue involved.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping P Purified FGFR Incubate Incubation P->Incubate I This compound I->Incubate Desalt Desalting (ZipTip) Incubate->Desalt Denature Denaturation Incubate->Denature LCMS LC-MS Analysis Desalt->LCMS Deconvolute Deconvolution LCMS->Deconvolute MassShift Mass Shift Detection Deconvolute->MassShift ReduceAlkylate Reduction & Alkylation Denature->ReduceAlkylate Digest Proteolytic Digestion ReduceAlkylate->Digest LCMSMS LC-MS/MS Analysis Digest->LCMSMS Search Database Search LCMSMS->Search SiteID Binding Site ID Search->SiteID

Experimental workflow for mass spectrometry validation.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC FIIN1 This compound FIIN1->FGFR Covalently Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCg_PKC->Differentiation

Simplified FGFR signaling pathway and this compound inhibition.

References

A Head-to-Head Comparison: FIIN-1 Versus the Clinical FGFR Inhibitor BGJ398 (Infigratinib)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of two significant FGFR inhibitors: FIIN-1, a potent irreversible inhibitor, and BGJ398 (Infigratinib), a clinically advanced reversible inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the key differences in their biochemical activity, cellular efficacy, and mechanisms of action.

At a Glance: Key Differences

FeatureThis compoundBGJ398 (Infigratinib)
Mechanism of Action Irreversible, covalent binderReversible, ATP-competitive
Primary Targets FGFR1, FGFR2, FGFR3, FGFR4FGFR1, FGFR2, FGFR3
Potency (Biochemical IC50) FGFR1: 9.2 nM, FGFR2: 6.2 nM, FGFR3: 11.9 nM, FGFR4: 189 nM[1]FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1 nM[2]
Clinical Status Preclinical/ResearchApproved for certain cancers[3][4]
Resistance Profile Designed to overcome resistance to first-generation inhibitors[5][6]Susceptible to gatekeeper mutations[5][7]

Biochemical Potency and Selectivity

A critical differentiator between this compound and BGJ398 lies in their biochemical potency and selectivity against the FGFR family and the broader kinome.

This compound is a potent, irreversible inhibitor that forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFRs.[8] This irreversible binding leads to sustained inhibition of the receptor. Its inhibitory concentrations (IC50) against the FGFR family are in the low nanomolar range.[1]

BGJ398 (Infigratinib) is a potent and selective, but reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[2][9] It exhibits strong inhibition of these receptors with IC50 values also in the low nanomolar range.[2] Notably, BGJ398 is significantly less potent against FGFR4.[2][3]

The following table summarizes the available quantitative data on the biochemical and cellular activity of both inhibitors.

Table 1: Biochemical and Cellular Activity Comparison
ParameterThis compoundBGJ398 (Infigratinib)
Biochemical IC50 (FGFR1) 9.2 nM[1]0.9 nM[2]
Biochemical IC50 (FGFR2) 6.2 nM[1]1.4 nM[2]
Biochemical IC50 (FGFR3) 11.9 nM[1]1 nM[2]
Biochemical IC50 (FGFR4) 189 nM[1]60 nM[2]
Binding Affinity (Kd) FGFR1 2.8 nM[1]Not explicitly stated
Binding Affinity (Kd) FGFR2 6.9 nM[1]Not explicitly stated
Binding Affinity (Kd) FGFR3 5.4 nM[1]Not explicitly stated
Binding Affinity (Kd) FGFR4 120 nM[1]Not explicitly stated
Cellular Antiproliferative Activity (EC50, Tel-FGFR1 Ba/F3 cells) 14 nM[8]Not directly comparable
Cellular Antiproliferative Activity (EC50, FGFR3-transformed Ba/F3 cells) 10 nMNot directly comparable

Mechanism of Action and Resistance

The differing mechanisms of action of this compound and BGJ398 have significant implications for their efficacy and the development of drug resistance.

This compound's irreversible covalent binding is designed to provide a more durable and potent inhibition of FGFR signaling.[8] This mechanism is particularly relevant in overcoming acquired resistance to reversible inhibitors. Preclinical studies have shown that this compound and its analogs, FIIN-2 and FIIN-3, can potently inhibit the proliferation of cells with gatekeeper mutations in FGFR1 or FGFR2, which are known to confer resistance to first-generation clinical inhibitors like BGJ398.[5][6]

BGJ398 , as a reversible inhibitor, is susceptible to the development of resistance through mutations in the FGFR kinase domain, particularly "gatekeeper" mutations.[5][7] These mutations can alter the ATP-binding pocket, reducing the affinity of the drug for its target. However, BGJ398 has demonstrated clinical efficacy in patients with specific FGFR alterations, leading to its approval for certain types of cholangiocarcinoma.[3][9][10]

Signaling Pathway Inhibition

Both this compound and BGJ398 exert their anti-cancer effects by inhibiting the downstream signaling pathways activated by FGFR. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of major signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects FIIN1 This compound (Irreversible) FIIN1->FGFR Covalent Binding BGJ398 BGJ398 (Reversible) BGJ398->FGFR Competitive Binding

Figure 1. Simplified FGFR signaling pathway and points of inhibition. Both this compound and BGJ398 target the FGFR kinase domain, preventing downstream signaling cascades that drive oncogenic processes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to evaluate and compare FGFR inhibitors like this compound and BGJ398.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory activity of the compounds on purified FGFR kinase domains.

  • Methodology: Recombinant FGFR kinase domains (e.g., FGFR1, FGFR2, FGFR3, FGFR4) are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³³P]ATP). The inhibitors are added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods like scintillation counting or fluorescence-based assays (e.g., Z'-LYTE™). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[2][8]

Cellular Proliferation Assay
  • Objective: To assess the effect of the inhibitors on the growth of cancer cell lines dependent on FGFR signaling.

  • Methodology: Cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) are seeded in multi-well plates. The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO). After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo. The EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined.[1][8]

Western Blot Analysis
  • Objective: To confirm the inhibition of FGFR signaling within cells by examining the phosphorylation status of downstream effector proteins.

  • Methodology: FGFR-dependent cells are treated with the inhibitor at various concentrations for a specific duration. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of FGFR (p-FGFR), FRS2 (p-FRS2), ERK (p-ERK), and AKT (p-AKT), as well as antibodies for the total protein levels as loading controls. The detection of a decrease in the phosphorylated proteins in treated cells indicates target engagement and pathway inhibition.[2][8]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells known to have FGFR alterations. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., orally), while the control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to confirm target inhibition in vivo.[2]

Conclusion

This compound and BGJ398 represent two distinct approaches to targeting the FGFR pathway. BGJ398 is a clinically validated, reversible inhibitor that has demonstrated efficacy in specific patient populations, leading to its regulatory approval. This compound, on the other hand, is a preclinical, irreversible inhibitor developed to provide more sustained target inhibition and to overcome the challenge of acquired resistance that can limit the long-term effectiveness of reversible inhibitors. The choice between these or similar inhibitors in a research or clinical setting will depend on the specific context, including the type of FGFR alteration, the potential for resistance, and the desired duration of target engagement. The experimental data and methodologies presented in this guide provide a foundation for understanding the key characteristics of these two important FGFR inhibitors.

References

Cross-Validation of FIIN-1 Results with Genetic Approaches: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, establishing the specificity of a chemical probe is paramount. This guide provides a comparative analysis of FIIN-1, an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with results obtained through siRNA-mediated genetic knockdown of FGFRs. By presenting experimental data, detailed protocols, and clear visual workflows, this document aims to offer a comprehensive resource for validating the on-target effects of this compound.

Unveiling On-Target Efficacy: this compound vs. siRNA

Chemical probes like this compound offer a powerful tool for interrogating cellular signaling pathways. However, to ensure that the observed effects are truly due to the inhibition of the intended target, cross-validation with genetic methods is the gold standard. Small interfering RNA (siRNA) provides a transient and specific knockdown of the target protein, allowing for a direct comparison of phenotypic and signaling outcomes.

This guide summarizes key findings from studies where the effects of this compound have been corroborated by siRNA-mediated silencing of FGFRs, providing a strong case for its use as a specific FGFR inhibitor.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the quantitative data from studies utilizing either this compound or siRNA to inhibit FGFR function. This allows for a direct comparison of their effects on cell viability, proliferation, and downstream signaling.

Table 1: Potency and Cellular Effects of this compound

Cell LineAssayThis compound ConcentrationObserved EffectReference
NCI-H1581 (NSCLC)Cell Viability (WST Assay)IC50 = 2.5 nMInhibition of cell survival[1]
Tel-FGFR1 transformed Ba/F3Cell ProliferationEC50 = 14 nMInhibition of proliferation[2]
iFGFR1 MCF10A (WT)Cell ProliferationEC50 = 2.7 nMInhibition of proliferation[2]
iFGFR1 MCF10AWestern Blot20 nMComplete inhibition of iFGFR1 autophosphorylation and downstream Erk1/2 phosphorylation[2]

Table 2: Phenotypic and Signaling Effects of FGFR siRNA

Cell LineTarget FGFRAssayObserved EffectReference
NCI-H1581 (NSCLC)FGFR1 (shRNA)Cell ViabilityDependent on FGFR1 expression for cell viability[1]
CaSkiFGFR1 and/or FGFR2Apoptosis, ProliferationEnhanced apoptosis and inhibited proliferation[3]
A549 (Lung Adenocarcinoma)FGFR3Invasion (Transwell Assay)Decreased invasiveness[4]
MC3T3-E1FGFR2Western BlotDecreased p-Erk1/2 levels[5]
SW-13 (Adrenal Adenocarcinoma)FGFR1 or FGFR3Soft Agar Colony FormationInhibition of FGF-induced anchorage-independent growth[6]
SW-13 (Adrenal Adenocarcinoma)FGFR1 or FGFR3Western BlotNo effect on FGF-induced phospho-ERK 1/2 levels[7]

Experimental Protocols: A Guide to Reproducibility

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for this compound treatment and siRNA transfection as described in the cited literature.

This compound Treatment and Western Blot Analysis

This protocol is based on the methodology used to assess the effect of this compound on FGFR1 signaling.[2]

  • Cell Culture and Starvation: MCF10A cells stably expressing an inducible FGFR1 (iFGFR1) are serum-starved for 24 hours.

  • Inhibitor Treatment: Cells are pre-treated with 20 nM this compound for a specified duration.

  • FGFR Activation: FGFR1 is activated by the addition of the dimerizing agent AP20187 for 30 minutes.

  • Cell Lysis: Cells are lysed, and protein concentration is determined.

  • Immunoprecipitation: iFGFR1 is immunoprecipitated from the cell lysates.

  • Western Blotting: Both the immunoprecipitated iFGFR1 and total cell lysates are subjected to SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes are probed with primary antibodies against phospho-FGFR, total FGFR, phospho-Erk1/2, and total Erk1/2, followed by incubation with appropriate secondary antibodies.

  • Detection: Protein bands are visualized using a suitable detection method.

siRNA Transfection and Phenotypic Assays

This protocol is a generalized procedure based on methodologies for siRNA-mediated knockdown of FGFRs.[3][4]

  • Cell Seeding: Cells (e.g., CaSki or A549) are seeded in appropriate culture plates to achieve a target confluency of 30-50% at the time of transfection.

  • siRNA-Lipid Complex Formation: Specific siRNAs targeting the desired FGFR (or a non-targeting control siRNA) are diluted in serum-free medium. A transfection reagent (e.g., Lipofectamine® 2000) is separately diluted in serum-free medium. The two solutions are then mixed and incubated to allow the formation of siRNA-lipid complexes.

  • Transfection: The siRNA-lipid complexes are added to the cells in fresh serum-free or antibiotic-free medium.

  • Incubation: Cells are incubated with the transfection complexes for a duration specified by the reagent manufacturer (typically 4-6 hours), after which the medium is replaced with complete medium.

  • Post-Transfection Incubation: Cells are incubated for 48-72 hours to allow for target gene knockdown.

  • Functional Assays: Following incubation, cells are harvested for analysis. This can include:

    • Western Blotting: To confirm the knockdown of the target FGFR protein.

    • qRT-PCR: To quantify the reduction in target mRNA levels.

    • Proliferation Assays: To assess the impact on cell growth.

    • Apoptosis Assays: To measure the induction of programmed cell death.

    • Invasion Assays: To evaluate changes in cell motility.

Visualizing the Molecular and Experimental Landscape

Diagrams are provided below to illustrate the FGFR signaling pathway, the experimental workflow for cross-validation, and the logical relationship between this compound and siRNA in target validation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Phosphorylation FRS2 FRS2 FGFR->FRS2 Phosphorylation Cell_Effects Cellular Responses (Proliferation, Survival, Differentiation) PLCg->Cell_Effects PI3K PI3K FRS2->PI3K GRB2 GRB2 FRS2->GRB2 AKT AKT PI3K->AKT AKT->Cell_Effects SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Effects Cross_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach FIIN1_treatment Treat cells with this compound FIIN1_phenotype Analyze Phenotype (e.g., Viability, Apoptosis) FIIN1_treatment->FIIN1_phenotype FIIN1_signaling Analyze Signaling (e.g., p-ERK) FIIN1_treatment->FIIN1_signaling Comparison Compare Results FIIN1_phenotype->Comparison FIIN1_signaling->Comparison siRNA_transfection Transfect cells with FGFR siRNA siRNA_phenotype Analyze Phenotype (e.g., Viability, Apoptosis) siRNA_transfection->siRNA_phenotype siRNA_signaling Analyze Signaling (e.g., p-ERK) siRNA_transfection->siRNA_signaling siRNA_phenotype->Comparison siRNA_signaling->Comparison Conclusion Conclusion on Target Specificity Comparison->Conclusion Logical_Relationship Hypothesis Hypothesis: Observed phenotype is due to FGFR inhibition FIIN1 This compound (Chemical Probe) Inhibits FGFR Kinase Activity Hypothesis->FIIN1 siRNA FGFR siRNA (Genetic Tool) Reduces FGFR Protein Level Hypothesis->siRNA Phenotype Similar Phenotypic Outcome? FIIN1->Phenotype siRNA->Phenotype Validation Target Validated Phenotype->Validation Yes OffTarget Potential Off-Target Effects Phenotype->OffTarget No

References

Comparative analysis of FIIN-1's effect on different FGFR isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its performance is evaluated against other notable FGFR inhibitors, supported by experimental data to inform research and drug development decisions.

Introduction to this compound

This compound is a selective, irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[1][2] It forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFRs.[1] This mechanism of action leads to a durable inhibition of FGFR signaling pathways, which are often dysregulated in various cancers.[1] this compound's unique irreversible binding mode and its selectivity profile make it a valuable tool for studying FGFR-dependent cellular processes and a potential starting point for the development of novel cancer therapeutics.[1]

Comparative Efficacy of this compound and Other FGFR Inhibitors

The inhibitory activity of this compound and other selected FGFR inhibitors against the four FGFR isoforms has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below. Lower IC50 values indicate greater potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound 9.2[1][2]6.2[1][2]11.9[1][2]189[1][2]
PD17307421.5-5-
FIIN-23.1[3][4]4.3[3][4]27[3][4]45[3][4]
FIIN-313[2][4]21[2][4]31[2][4]35[2][4]

In addition to biochemical potency, the dissociation constant (Kd), which measures the binding affinity of an inhibitor to its target, provides further insight into the inhibitor's effectiveness.

InhibitorFGFR1 Kd (nM)FGFR2 Kd (nM)FGFR3 Kd (nM)FGFR4 Kd (nM)
This compound 2.8[1][2]6.9[1][2]5.4[1][2]120[1][2]

This compound demonstrates high potency against FGFR1, 2, and 3, with a slightly lower potency for FGFR4.[1][2] When compared to the reversible inhibitor PD173074, this compound shows comparable or superior potency against FGFR1 and FGFR3.[1] The second-generation irreversible inhibitors, FIIN-2 and FIIN-3, exhibit different selectivity profiles, with FIIN-2 showing particularly high potency against FGFR1 and FGFR2.[3][4]

Kinase Selectivity Profile

To assess the selectivity of this compound, its binding affinity was tested against a broad panel of kinases. At a concentration of 10 µM, this compound showed significant binding to only a few other kinases besides the FGFR family, indicating a high degree of selectivity.

KinaseDissociation Constant (Kd) (nM)
Blk65[1]
Flt1 (VEGFR1)32[1][2]

The biochemical IC50 values for these off-target kinases were significantly higher than those for FGFR1-3, suggesting that at therapeutic concentrations, this compound is a selective FGFR inhibitor.[1]

Cellular Activity of this compound

The efficacy of this compound has also been demonstrated in cellular assays. In Ba/F3 cells engineered to be dependent on FGFR signaling, this compound potently inhibited cell proliferation with low nanomolar EC50 values.

Cell LineEC50 (nM)
Tel-FGFR1 transformed Ba/F314[1]
Tel-FGFR3 transformed Ba/F310[1]

Furthermore, this compound has been shown to inhibit the proliferation of various human cancer cell lines that are dependent on FGFR signaling, often at lower concentrations than the reversible inhibitor PD173074.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.[5][6][7]

Principle: The assay uses a synthetic peptide substrate with a FRET pair (coumarin and fluorescein). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a site-specific protease in the development reagent. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the two fluorophores. Inhibition of the kinase results in less phosphorylation and more cleavage, thus producing a high emission ratio.[6]

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, the appropriate FRET-peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Development: Add the development reagent, which contains a site-specific protease, to each well.

  • Protease Reaction: Incubate at room temperature for 1 hour to allow for the cleavage of unphosphorylated substrate.

  • Detection: Measure the fluorescence emission of both coumarin (445 nm) and fluorescein (520 nm) using a fluorescence plate reader with an excitation wavelength of 400 nm.

  • Data Analysis: Calculate the emission ratio (coumarin/fluorescein). The IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Cell proliferation assays are used to determine the effect of a compound on the growth of cells.

Principle: A common method is the use of a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.

Protocol:

  • Cell Plating: Seed cells (e.g., Ba/F3 cells or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

  • Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: The EC50 values are calculated by normalizing the luminescence signal of treated cells to that of untreated control cells and plotting the percentage of viability against the inhibitor concentration.

Western Blot Analysis for FGFR Signaling

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation state.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target protein and its phosphorylated form.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FGFR, anti-phospho-FGFR, anti-Erk, anti-phospho-Erk).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane, which will produce a chemiluminescent signal.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Visualizations

FGFR activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[8][9] this compound effectively blocks the autophosphorylation of FGFR and the subsequent activation of these downstream effectors.[1]

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCG PLCγ P_FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation FIIN1 This compound FIIN1->P_FGFR Inhibition

Caption: Simplified FGFR signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Z'-LYTE Kinase Assay IC50_determination IC50 Determination KinaseAssay->IC50_determination EC50_determination EC50 Determination IC50_determination->EC50_determination Correlates to CellCulture Cell Culture (e.g., Ba/F3, Cancer Lines) ProliferationAssay Cell Proliferation Assay CellCulture->ProliferationAssay WesternBlot Western Blot Analysis CellCulture->WesternBlot ProliferationAssay->EC50_determination Signaling_Inhibition Signaling Inhibition (p-FGFR, p-ERK) WesternBlot->Signaling_Inhibition EC50_determination->Signaling_Inhibition Mechanism for

Caption: Workflow for evaluating the efficacy of FGFR inhibitors like this compound.

References

Validating FIIN-1's Grip: A Comparative Guide to Its Inhibition of FGFR's Downstream Effectors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as critical targets. Their aberrant activation can drive tumor growth and survival by triggering a cascade of downstream signaling events. Potent and selective inhibitors are therefore highly sought after. This guide provides a comparative analysis of FIIN-1, an irreversible FGFR inhibitor, and its efficacy in blocking these crucial downstream pathways, benchmarked against other notable FGFR inhibitors.

The FGFR Signaling Cascade: A Network of Pro-Survival Signals

Upon binding with a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a complex network of intracellular signaling pathways. The primary conduits for these signals include:

  • RAS-MAPK Pathway: This pathway, including key effectors like ERK1/2, is a central regulator of cell proliferation.[1][2][3][4]

  • PI3K-AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[1][2][3][5]

  • PLCγ-PKC Pathway: This pathway is involved in cell metabolism and motility.[1][2][3]

  • STAT Pathway: This pathway plays a role in cell proliferation and differentiation.[1][2][3]

Inhibition of these downstream effectors is a key measure of an FGFR inhibitor's therapeutic potential.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Activation STAT STAT FGFR->STAT Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Differentiation STAT->Differentiation PKC->Proliferation

FGFR Downstream Signaling Pathways.

This compound: A Potent Irreversible Inhibitor

This compound is a selective and irreversible inhibitor of FGFRs 1, 2, 3, and 4.[6][7] Its mechanism of action involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of the FGFR kinase domain.[7] This irreversible binding leads to sustained inhibition of the receptor's activity.

Comparative Efficacy in Inhibiting Downstream Effectors

The true measure of an FGFR inhibitor's effectiveness lies in its ability to suppress the downstream signaling that drives cancer cell proliferation and survival. Here, we compare the performance of this compound against other well-characterized FGFR inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical and cellular potencies of this compound and a selection of alternative FGFR inhibitors.

InhibitorTargetBiochemical IC50 (nM)Cellular EC50 (nM)Key Downstream Effectors Inhibited
This compound FGFR1, 2, 3, 49.2, 6.2, 11.9, 189[6][7]14 (in Tel-FGFR1 Ba/F3 cells)[7]p-FGFR, p-ERK1/2[6][7]
PD173074 FGFR1, VEGFR2~25 (FGFR1)[8]Varies by cell linep-FGFR, p-ERK1/2[7]
AZD4547 FGFR1, 2, 30.2, 2.5, 1.8[8]Varies by cell linep-FGFR, p-AKT[9]
Infigratinib (BGJ398) FGFR1, 2, 30.9, 1.4, 1.0[8]Varies by cell linep-FGFR, p-ERK[10]
FIIN-2 pan-FGFR3.09, 4.3, 27, 45.3[8][11]1-93 (in FGFR-dependent Ba/F3 cells)[11]Not specified in provided context
FIIN-3 pan-FGFR13.1, 21, 31.4, 35.3[8]1-41 (in FGFR-dependent Ba/F3 cells)[12]Not specified in provided context

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental evidence demonstrates that this compound effectively inhibits the autophosphorylation of FGFR1 and the subsequent phosphorylation of the downstream effector ERK1/2 at nanomolar concentrations.[6][7] In a study using MCF10A cells expressing inducible FGFR1, 20 nM of this compound almost completely inhibited both iFGFR1 autophosphorylation and downstream ERK1/2 phosphorylation.[7]

Experimental Protocols for Validating Downstream Inhibition

To rigorously assess the inhibition of FGFR downstream effectors, the following experimental workflow is typically employed.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed FGFR-dependent cells B Serum starve cells A->B C Pre-treat with this compound or alternative inhibitor B->C D Stimulate with FGF ligand C->D E Lyse cells and collect protein D->E F Western Blotting E->F G Quantify band intensity F->G H Calculate % inhibition G->H

Workflow for Validating Downstream Inhibition.

Detailed Methodology: Western Blotting for Phosphorylated Effectors

1. Cell Culture and Treatment:

  • Culture an FGFR-dependent cancer cell line (e.g., SNU-16, which overexpresses FGFR2) in appropriate media until 70-80% confluency.[13]

  • Serum-starve the cells for 16-24 hours to reduce basal signaling activity.

  • Pre-incubate the cells with varying concentrations of this compound or a comparator inhibitor for 2 hours.

  • Stimulate the cells with a relevant FGF ligand (e.g., 10 ng/mL bFGF) for 15-30 minutes.

2. Protein Extraction and Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated forms of downstream effectors (e.g., anti-p-FGFR, anti-p-ERK1/2, anti-p-AKT) and their total protein counterparts, as well as a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein band to the total protein band and the loading control.

  • Calculate the percentage of inhibition relative to the FGF-stimulated, vehicle-treated control.

Logical Framework for Comparison

The selection of an appropriate FGFR inhibitor for research or therapeutic development depends on a multi-faceted evaluation.

Comparison_Logic cluster_inhibitors Inhibitor Candidates cluster_evaluation Evaluation Criteria FIIN1 This compound Potency Potency (IC50/EC50) FIIN1->Potency Selectivity Kinome Selectivity FIIN1->Selectivity Downstream Downstream Inhibition FIIN1->Downstream Mechanism Mechanism (Reversible/Irreversible) FIIN1->Mechanism Alt Alternative Inhibitors (e.g., AZD4547, BGJ398) Alt->Potency Alt->Selectivity Alt->Downstream Alt->Mechanism Decision Optimal Inhibitor Selection Potency->Decision Selectivity->Decision Downstream->Decision Mechanism->Decision

Decision Framework for Inhibitor Selection.

Conclusion

The validation of downstream effector inhibition is paramount in characterizing the efficacy of FGFR inhibitors. This compound demonstrates potent, irreversible inhibition of FGFR signaling, leading to a marked reduction in the phosphorylation of key downstream mediators such as ERK1/2. While direct quantitative comparisons of downstream inhibition across a range of inhibitors require standardized experimental conditions, the available data positions this compound as a highly effective tool for probing FGFR-dependent cellular processes. Its irreversible mechanism of action may offer advantages in terms of sustained target engagement compared to reversible inhibitors. For researchers and drug developers, the choice of an inhibitor will depend on the specific research question, the cellular context, and the desired pharmacological profile. The methodologies outlined in this guide provide a robust framework for conducting such comparative validations.

References

A Preclinical Comparative Guide to FIIN-1 and Other Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of FIIN-1, an irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor, with other notable pan-FGFR inhibitors currently in preclinical and clinical development. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to Pan-FGFR Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is implicated in the pathogenesis of various cancers.[1] Pan-FGFR inhibitors are small molecules designed to block the activity of multiple FGFR isoforms, offering a therapeutic strategy for tumors dependent on this signaling pathway.[2] this compound is a potent and irreversible inhibitor that covalently targets a conserved cysteine in the ATP-binding pocket of FGFRs.[3] This guide compares the preclinical profile of this compound against other prominent pan-FGFR inhibitors: erdafitinib, pemigatinib, infigratinib, and rogaratinib.

Comparative Efficacy and Potency

The following tables summarize the in vitro potency and cellular activity of this compound and other selected pan-FGFR inhibitors against the FGFR family.

Table 1: Biochemical Potency (IC50/Kd in nM) of Pan-FGFR Inhibitors
InhibitorFGFR1FGFR2FGFR3FGFR4MethodReference
This compound 9.2 (IC50) / 2.8 (Kd)6.2 (IC50) / 6.9 (Kd)11.9 (IC50) / 5.4 (Kd)189 (IC50) / 120 (Kd)Z'-lyte / Kinase Assay[3]
Erdafitinib 1.22.54.61.9Biochemical Assay[2]
Pemigatinib 0.40.51.030Enzymatic Assay[4]
Infigratinib 1.11.02.061Biochemical Assay[5]
Rogaratinib 1.8 (IC50) / 1.6 (Kd)<1 (IC50) / 5.0 (Kd)9.2 (IC50) / 7.8 (Kd)1.2 (IC50) / 7.6 (Kd)Radiometric Kinase Assay[6]
FIIN-2 *1.62.97.831.1Kinase Assay[7]

*FIIN-2 is a close structural analog of this compound.

Table 2: Cellular Activity (EC50/IC50 in nM) in FGFR-Dependent Cell Lines
InhibitorCell LineFGFR AberrationEC50/IC50 (nM)Reference
This compound RT4 (Bladder)-70[3]
KATO III (Gastric)FGFR2 Amplification14[3]
SNU-16 (Gastric)FGFR2 Amplification30[3]
Erdafitinib MultipleFGFR2/3 alterations-[2][8]
Pemigatinib MultipleFGFR fusions/rearrangements-[4][9][10][11]
Infigratinib MultipleFGFR2/3 alterations-[5][12][13][14]
Rogaratinib MultipleFGFR1/3 mRNA overexpression-[6][15][16][17][18]

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The following table outlines the inhibitory activity of this compound against a panel of other kinases.

Table 3: this compound Off-Target Kinase Inhibition
KinaseKd (nM)IC50 (nM)
Flt1 (VEGFR1) 32661
BLK 65381
Flt4 (VEGFR3) 120-
ERK5 160-
VEGFR2 210-
KIT 420-
PDGFRB 480-
MET 1000-

Data from MedchemExpress[3]

In Vivo Preclinical Models

In vivo studies are critical for evaluating the anti-tumor efficacy of FGFR inhibitors. While direct head-to-head in vivo comparisons of this compound with other pan-FGFR inhibitors are limited in publicly available literature, individual studies have demonstrated the in vivo activity of these compounds in various xenograft models.

  • Infigratinib: Showed dose-dependent improvements in bone growth in a mouse model of achondroplasia (Fgfr3Y367C/+).[12]

  • Rogaratinib: Demonstrated strong in vivo efficacy in several cell line- and patient-derived xenograft models with FGFR overexpression.[6]

  • Pemigatinib: Suppressed the growth of xenografted tumor models with FGFR1, 2, or 3 alterations.[4]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is targeted by pan-FGFR inhibitors. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway.

Experimental Workflow: In Vitro and In Vivo Evaluation of FGFR Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel pan-FGFR inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome Biochemical Biochemical Assays (e.g., Z'-lyte) IC50 Determine IC50/EC50 Biochemical->IC50 Cellular Cellular Assays (e.g., MTT, Proliferation) Cellular->IC50 Selectivity Kinase Selectivity Profiling Toxicity Evaluate Toxicity & Tolerability Selectivity->Toxicity Xenograft Tumor Xenograft Models Efficacy Assess Anti-Tumor Efficacy Xenograft->Efficacy Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD PDX Patient-Derived Xenograft (PDX) Models PDX->Efficacy PDX->Toxicity PDX->PKPD IC50->Xenograft IC50->PDX GoNoGo Go/No-Go Decision for Clinical Development Efficacy->GoNoGo Toxicity->GoNoGo PKPD->GoNoGo

Caption: Preclinical evaluation workflow for FGFR inhibitors.

Experimental Protocols

a. Z'-LTYE™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the in vitro potency of an inhibitor against a specific kinase using the Z'-LYTE™ assay technology.

Materials:

  • Z'-LYTE™ Kinase Assay Kit (specific for the target kinase)

  • Test inhibitor (e.g., this compound)

  • ATP solution

  • Kinase buffer

  • 384-well assay plate

  • Plate reader capable of fluorescence resonance energy transfer (FRET) measurement

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).

  • Stop the kinase reaction by adding the development reagent.

  • Incubate the plate at room temperature for 60 minutes to allow for the cleavage of the unphosphorylated peptide.

  • Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein) using a FRET-capable plate reader.

  • Calculate the emission ratio and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][20]

b. MTT Cell Proliferation Assay

This protocol outlines a common method for assessing the effect of an inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell line with known FGFR status

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the inhibitor concentration to determine the EC50 or IC50 value.[21]

c. In Vivo Tumor Xenograft Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to form tumors in vivo

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.[22][23][24]

Conclusion

This compound demonstrates potent and irreversible inhibition of FGFRs with a distinct selectivity profile. Preclinical data for this compound and other pan-FGFR inhibitors like erdafitinib, pemigatinib, infigratinib, and rogaratinib highlight their potential as therapeutic agents in FGFR-driven cancers. The choice of a specific inhibitor for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile in relevant preclinical models. This guide provides a foundational comparison to aid in these critical assessments. Further head-to-head preclinical studies under standardized conditions are warranted to enable more direct and definitive comparisons between these promising therapeutic candidates.

References

Overcoming Resistance: The Efficacy of FIIN-1 and Next-Generation Covalent Inhibitors in FGFR-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of FIIN-1, a pioneering irreversible FGFR inhibitor, and its successors in overcoming resistance conferred by gatekeeper mutations in fibroblast growth factor receptor (FGFR) driven cancers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.

First-generation, reversible FGFR inhibitors have shown clinical promise, but their efficacy is often limited by the emergence of drug resistance, frequently driven by mutations in the FGFR kinase domain. A key challenge is the appearance of "gatekeeper" mutations, which sterically hinder the binding of these reversible inhibitors. To address this, irreversible inhibitors that form a covalent bond with the target kinase have been developed. This guide focuses on this compound, the first reported irreversible FGFR inhibitor, and its next-generation counterparts, FIIN-2 and FIIN-3, detailing their effectiveness in cell lines resistant to earlier inhibitors.

Comparative Efficacy of Irreversible FGFR Inhibitors

This compound was designed to form a covalent bond with a conserved cysteine residue within the P-loop of FGFRs 1-4, an approach that initially demonstrated high potency in FGFR-dependent cancer cell lines.[1][2] However, preclinical studies revealed that specific gatekeeper mutations could confer resistance to this compound.[2][3] This led to the development of second-generation irreversible inhibitors, FIIN-2 and FIIN-3, which were engineered to overcome this resistance.[3][4]

The following tables summarize the biochemical and cellular potencies of these inhibitors against wild-type (WT) FGFRs and clinically relevant gatekeeper mutants.

Table 1: Biochemical Potency (IC50, nM) Against FGFR Kinases
CompoundFGFR1 (WT)FGFR2 (WT)FGFR3 (WT)FGFR4 (WT)Reference
This compound 9.26.211.9189[1]
FIIN-2 3.14.32745[3]
FIIN-3 13213135[3]

Biochemical IC50 values were determined using Z'-LYTE™ Enzymatic Kinase Assays.

Table 2: Cellular Potency (EC50, nM) in Ba/F3 Cells
CompoundBa/F3 FGFR1 (WT)Ba/F3 FGFR2 (WT)Ba/F3 FGFR3 (WT)Ba/F3 FGFR2 V564M (Gatekeeper Mutant)Reference
This compound 14~10~10>1000[1][2][3]
BGJ398 ~10~10~10>1000[2][3]
FIIN-2 ~101~1058[3]
FIIN-3 ~101~1064[3]

Cellular EC50 values represent the concentration required to inhibit cell proliferation by 50% in Ba/F3 cells engineered to be dependent on the specified FGFR construct.

As the data illustrates, while this compound is potent against wild-type FGFRs, its activity is significantly diminished in cells expressing the FGFR2 V564M gatekeeper mutation.[3] In contrast, both FIIN-2 and FIIN-3 retain substantial potency against this resistant mutant, with EC50 values in the nanomolar range, demonstrating their ability to overcome this common resistance mechanism.[3]

Mechanism of Action and Signaling Pathway Inhibition

FGFR activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[5][6] Irreversible inhibitors like FIIN-2 and FIIN-3 effectively block this signaling, even in the presence of resistance mutations. In Ba/F3 cells expressing the FGFR2 V564M mutant, FIIN-2 and FIIN-3 were shown to completely inhibit the autophosphorylation of the receptor and the phosphorylation of downstream effectors FRS2, AKT, and ERK1/2 at concentrations of 300 nM.[3] In contrast, the first-generation inhibitor BGJ398 and this compound only achieved partial inhibition at concentrations of 1.0 μM.[3]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN This compound / FIIN-2 / FIIN-3 FIIN->FGFR Covalently Inhibits Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays KinaseAssay 1. In Vitro Kinase Assay (Z'-LYTE) IC50 Determine IC50 (Biochemical Potency) KinaseAssay->IC50 CellCulture 2. Culture WT & Mutant FGFR-dependent cells Treatment 3. Treat with Inhibitors (72 hours) CellCulture->Treatment Viability 4. Cell Viability Assay Treatment->Viability WesternBlot 5. Western Blot for p-FGFR, p-ERK, p-AKT Treatment->WesternBlot EC50 Determine EC50 (Cellular Potency) Viability->EC50 Signaling Assess Downstream Signaling Inhibition WesternBlot->Signaling

References

Assessing the Specificity of FIIN-1 using Kinome-wide Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While highly potent against its intended target, off-target interactions can lead to unexpected biological effects and potential toxicities. This guide provides an objective comparison of the kinome-wide specificity of FIIN-1, a potent and irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, with other well-established FGFR inhibitors: ponatinib, dovitinib, and erdafitinib. By presenting available experimental data, this guide aims to offer a clear perspective on the selectivity of this compound.

Experimental Methodologies

The primary method for assessing inhibitor specificity across the kinome is through large-scale screening assays. One of the most widely used platforms is the KINOMEscan™, a competitive binding assay.

KINOMEscan™ Competitive Binding Assay Protocol

The KINOMEscan™ platform quantitatively measures the binding of a test compound to a panel of kinases. The fundamental principle is a competition between the test compound and a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound.

The generalized workflow is as follows:

  • Preparation of Kinase Panel: A large panel of human kinases, typically over 400, are expressed as DNA-tagged fusion proteins.

  • Compound Incubation: The DNA-tagged kinases are incubated with the test compound (this compound or comparators) at a known concentration.

  • Competitive Binding: An immobilized, active-site directed ligand is added to the mixture. This ligand competes with the test compound for binding to the kinases.

  • Immobilization and Washing: The mixture is passed over a solid support that captures the immobilized ligand and any kinases bound to it. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase recovered is compared to a DMSO control. A lower signal indicates displacement of the kinase by the test compound. Results are often reported as percent of control, where a lower percentage signifies stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KINOMEscan_Workflow Figure 1. KINOMEscan Experimental Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Kinase DNA-tagged Kinase Incubation Incubate Kinase with Test Compound Kinase->Incubation Compound Test Compound (this compound) Compound->Incubation Ligand Immobilized Ligand Competition Add Immobilized Ligand (Competitive Binding) Ligand->Competition Incubation->Competition Capture Capture on Solid Support Competition->Capture Wash Wash Unbound Kinase Capture->Wash Elution Quantify Bound Kinase via qPCR Wash->Elution Quantification Compare to DMSO Control Elution->Quantification Result Determine % Inhibition or Kd Quantification->Result

Figure 1. KINOMEscan Experimental Workflow

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that comprehensive, publicly available kinome-wide screening data for this compound is limited compared to the FDA-approved drugs ponatinib and erdafitinib.

Table 1: Kinase Specificity of this compound

This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for its primary FGFR targets and a selection of known off-targets.

TargetKd (nM)Biochemical IC50 (nM)
FGFR1 2.89.2
FGFR2 6.96.2
FGFR3 5.411.9
FGFR4 120189
Flt1 (VEGFR1)32661
Flt4 (VEGFR3)120-
BLK65381
ERK5 (MAPK7)160-
KIT420-
MET1000-
PDGFRB480-
VEGFR2210-

Data compiled from MedchemExpress.[1]

Table 2: Comparative Kinase Specificity of FGFR Inhibitors

This table compares the specificity of this compound with ponatinib, dovitinib, and erdafitinib. For ponatinib and erdafitinib, data from broader kinome profiling is available and key off-targets are listed. For dovitinib, a selection of potent targets is provided from biochemical assays.

InhibitorPrimary Target(s)Assay Type / Panel SizeKey On-Target PotencyNotable Off-Targets (IC50 or Kd in nM)
This compound FGFR1/2/3Biochemical AssaysFGFR1: 2.8 nM (Kd) FGFR2: 6.9 nM (Kd) FGFR3: 5.4 nM (Kd)Flt1 (VEGFR1): 32 nM BLK: 65 nM Flt4 (VEGFR3): 120 nM ERK5: 160 nM VEGFR2: 210 nM
Ponatinib BCR-ABL, FGFR, PDGFR, VEGFR, SRC familyKinome Profiling (392 kinases)FGFR1: 2.1 nM FGFR2: 1.5 nM FGFR3: 2.1 nM FGFR4: 5.4 nMBCR-ABL (T315I): 2 nM VEGFR2: 1.5 nM PDGFRα: 1.1 nM SRC: 5.4 nM KIT: 8-20 nM FLT3: 0.3-2 nM
Dovitinib FGFR, VEGFR, PDGFR, c-Kit, FLT3Biochemical AssaysFGFR1: 8 nM FGFR3: 9 nMVEGFR1: 10 nM VEGFR2: 13 nM VEGFR3: 8 nM FLT3: 1 nM c-Kit: 2 nM PDGFRβ: 210 nM
Erdafitinib FGFR1/2/3/4Kinome Profiling (392 kinases)FGFR1: 1.2 nM FGFR2: 2.5 nM FGFR3: 4.6 nM FGFR4: 5.0 nMRET: 30 nM VEGFR2: 6.6 nM KIT: 80 nM PDGFRβ: 130 nM CSF1R, FLT4

Data for Ponatinib and Erdafitinib are representative values from Carna Biosciences kinase profiling and other sources.[2][3][4][5][6] Data for Dovitinib is from biochemical IC50 assays.[5][6] this compound data is from biochemical and binding assays.[1]

Signaling Pathway and Inhibitor Targets

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon binding of FGF, the receptors dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.

FGFR_Pathway Figure 2. FGFR Signaling Pathway and Inhibitor Targets FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell FIIN1 This compound FIIN1->FGFR Comparators Ponatinib, Dovitinib, Erdafitinib Comparators->FGFR Off_Targets Off-Targets (e.g., VEGFR, PDGFR, KIT, SRC) Comparators->Off_Targets

Figure 2. FGFR Signaling Pathway and Inhibitor Targets

Discussion and Comparison

This compound: Based on the available data, this compound is a highly potent inhibitor of FGFR1, 2, and 3, with Kd values in the low nanomolar range.[1] Its potency against FGFR4 is significantly lower. While described as selective, this compound does exhibit activity against other kinases, notably VEGFR1 (Flt1) and BLK, with Kd values of 32 nM and 65 nM, respectively.[1] The lack of a comprehensive kinome-wide scan makes it difficult to fully assess its off-target profile against hundreds of other kinases. However, the existing data suggests a relatively clean profile within the kinases tested, with a clear preference for the FGFR family.

Ponatinib: Ponatinib is a well-known multi-kinase inhibitor. While it is a potent inhibitor of all four FGFRs, its activity extends to a wide range of other kinases, including BCR-ABL, VEGFRs, PDGFRs, and members of the SRC family.[2] This broad activity profile makes it a powerful therapeutic agent in certain contexts, such as in cancers with the T315I BCR-ABL mutation, but also contributes to a higher potential for off-target related side effects. In a direct comparison of specificity for the FGFR family, ponatinib is less selective than this compound.

Dovitinib: Similar to ponatinib, dovitinib is a multi-targeted tyrosine kinase inhibitor with potent activity against FGFRs, VEGFRs, PDGFRs, c-Kit, and FLT3.[5][6] Its profile suggests a broad spectrum of activity rather than high selectivity for the FGFR family. This lack of selectivity can be advantageous for targeting multiple signaling pathways simultaneously but comes with an increased risk of off-target effects.

Erdafitinib: Erdafitinib is a pan-FGFR inhibitor that demonstrates high potency against all four FGFR family members.[4] While it is considered more selective than ponatinib and dovitinib, kinome profiling reveals off-target activity against other kinases such as RET and VEGFR2, albeit at higher concentrations than its primary targets.[3] Its overall profile indicates a higher degree of selectivity for the FGFR family compared to the broader spectrum inhibitors.

Comparative Assessment: When comparing the available data, this compound appears to be a more selective FGFR inhibitor than the multi-kinase inhibitors ponatinib and dovitinib. Its off-target profile, though not fully elucidated by a comprehensive kinome scan, seems to be more constrained. Erdafitinib also presents a strong selectivity profile for the FGFR family. The key distinction for this compound is its irreversible binding mechanism, which can lead to a more sustained target inhibition in cellular and in vivo models.

Conclusion

This compound is a potent and, based on available data, a relatively selective inhibitor of the FGFR family, with particular potency for FGFR1, 2, and 3. Its specificity appears to exceed that of broad-spectrum multi-kinase inhibitors like ponatinib and dovitinib. While it shares a high degree of selectivity with erdafitinib, its irreversible mode of action offers a different pharmacological profile.

For researchers requiring a highly selective and potent tool to probe FGFR signaling, this compound is a strong candidate. However, the absence of a comprehensive, publicly available kinome-wide profile means that potential off-target effects beyond the currently tested kinases should be considered and investigated in cellular contexts. Future studies providing a head-to-head comparison of these inhibitors across a large kinase panel would be invaluable for a more definitive assessment of their relative specificities.

References

Confirming Covalent Modification of FGFR in Cells: A Comparative Guide to Using FIIN-1-biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent inhibitors have emerged as a powerful modality in targeted therapy, offering prolonged and robust target engagement. For researchers developing covalent inhibitors against Fibroblast Growth Factor Receptors (FGFRs), confirming target modification within a cellular context is a critical step. FIIN-1-biotin is a chemical probe designed for this purpose, enabling the direct detection of covalent binding to FGFRs. This guide provides a comprehensive comparison of this compound-biotin with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their studies.

Introduction to Covalent FGFR Inhibition and Target Engagement

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[1] Covalent inhibitors, such as this compound, form a stable, irreversible bond with a specific amino acid residue within the ATP-binding pocket of the kinase.[2] this compound, and its derivatives FIIN-2 and FIIN-3, target a conserved cysteine residue in the P-loop of FGFRs.[2][3] This covalent modification leads to sustained inhibition of the receptor's kinase activity.

To verify that a covalent inhibitor is engaging its intended target in a cellular environment, specific and reliable methods are required. This compound-biotin, a derivative of the this compound inhibitor, incorporates a biotin tag, allowing for the detection of the inhibitor-FGFR complex through streptavidin-based assays, most commonly western blotting.[2]

Comparison of Methods to Confirm Covalent Modification

While this compound-biotin is a valuable tool, it is essential to understand its characteristics in the context of other available methods. The following table summarizes quantitative data for this compound and its related covalent inhibitors, providing insights into their potency and selectivity, which are critical properties for a chemical probe. It is important to note that direct comparative data on the labeling efficiency of their biotinylated counterparts is limited in the public domain.

Method/Probe Principle Target Biochemical IC50 (FGFR1) Cellular EC50 (Tel-FGFR1 Ba/F3 cells) Key Advantages Key Limitations
This compound-biotin Western Blot detection of biotinylated FGFRCysteine in P-loop of FGFR1-49.2 nM (this compound)[2][4]35 nM[2]Readily available, straightforward western blot protocol, provides direct evidence of target engagement in cells.Potential for off-target labeling, signal intensity may not directly correlate with the extent of modification, lacks precise site-of-modification data.
FIIN-2/FIIN-3 based probes Western Blot detection of biotinylated FGFRCysteine in P-loop of FGFR1-4FIIN-2: 3.1 nM, FIIN-3: 13 nM[3]Not explicitly reported for biotinylated versions.Potentially higher potency and selectivity over this compound, can overcome some resistance mutations.[3]Biotinylated versions may not be commercially available, requiring custom synthesis.[5]
PRN1371 based probes Western Blot detection of biotinylated FGFRCysteine in P-loop of FGFR1-40.7 nM[6]Not explicitly reported for biotinylated versions.High potency and selectivity.[6]Biotinylated version may require custom synthesis.
Mass Spectrometry (MS) Identification of peptide fragments with a mass shift corresponding to the inhibitor adduct.Specific amino acid residue (e.g., Cysteine)Not ApplicableNot ApplicableGold standard for confirming covalent modification, provides precise site-of-modification data, can identify off-targets.[7]Requires specialized equipment and expertise, can be complex to analyze data, may not be suitable for high-throughput screening.

Experimental Protocols

Using this compound-biotin to Confirm Covalent Modification of FGFR1 by Western Blot

This protocol is adapted from studies demonstrating the covalent labeling of FGFR1 in HEK293 cells.[2]

Materials:

  • HEK293 cells transiently expressing full-length FGFR1

  • This compound-biotin (and a non-covalent control probe, e.g., FRIN-1-biotin)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FGFR1 antibody

  • Protein A/G agarose beads

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels and western blotting apparatus

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat HEK293 cells expressing FGFR1 with this compound-biotin (e.g., 50 µM) for 2 hours in serum-free media. Include a negative control group treated with a non-covalent biotinylated probe (FRIN-1-biotin) and an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-FGFR1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-FGFR1 complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with streptavidin-HRP to detect biotinylated FGFR1.

    • Develop the blot using a chemiluminescence substrate and image the results.

    • To confirm the presence of FGFR1, the blot can be stripped and re-probed with an anti-FGFR1 antibody.

Expected Results: A band corresponding to the molecular weight of FGFR1 should be detected by streptavidin-HRP in the lane corresponding to cells treated with this compound-biotin. No significant band should be observed in the untreated or FRIN-1-biotin treated lanes.

Mass Spectrometry for Definitive Confirmation

Mass spectrometry offers the most definitive evidence of covalent modification by identifying the precise peptide and amino acid residue adducted by the inhibitor.

General Workflow:

  • In-gel or In-solution Digestion: The protein of interest (e.g., FGFR1) is isolated, and then digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. The presence of a peptide with a mass shift corresponding to the molecular weight of the covalent inhibitor confirms the modification. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact amino acid residue that is modified.

Visualizing Key Processes and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the FGFR signaling pathway, the experimental workflow for using this compound-biotin, and the logical comparison of the different methods.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: FGFR Signaling Pathway.

FIIN_1_biotin_Workflow Start Start: FGFR-expressing cells Treat Treat with This compound-biotin Start->Treat Lyse Cell Lysis Treat->Lyse IP Immunoprecipitation (anti-FGFR) Lyse->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Western Western Blot SDS_PAGE->Western Probe Probe with Streptavidin-HRP Western->Probe Detect Detect Biotinylated FGFR Probe->Detect End End: Confirmation of Covalent Modification Detect->End

Caption: this compound-biotin Experimental Workflow.

Method_Comparison cluster_advantages Advantages cluster_limitations Limitations Goal Confirm Covalent Modification of FGFR FIIN1_biotin This compound-biotin (Western Blot) Goal->FIIN1_biotin Other_probes Other Biotinylated Probes (e.g., FIIN-2/3 based) Goal->Other_probes Mass_Spec Mass Spectrometry Goal->Mass_Spec FIIN1_adv Direct cellular evidence, established protocol FIIN1_biotin->FIIN1_adv FIIN1_lim Potential off-targets, no site information FIIN1_biotin->FIIN1_lim Other_adv Potentially higher potency/selectivity Other_probes->Other_adv Other_lim May require custom synthesis Other_probes->Other_lim MS_adv Definitive confirmation, site identification, off-target analysis Mass_Spec->MS_adv MS_lim Requires specialized equipment/expertise Mass_Spec->MS_lim

Caption: Comparison of Methods.

Conclusion

Confirming target engagement is a cornerstone of covalent inhibitor development. This compound-biotin provides a reliable and accessible method for demonstrating the covalent modification of FGFRs in a cellular setting. While it offers a straightforward approach, researchers should be aware of its limitations, particularly the potential for off-target labeling and the lack of precise site-of-modification information. For definitive confirmation and in-depth characterization of the covalent interaction, mass spectrometry remains the gold standard. The choice of method will ultimately depend on the specific experimental goals, available resources, and the stage of the drug discovery process. By understanding the strengths and weaknesses of each approach, researchers can design robust experiments to validate the mechanism of action of their novel covalent FGFR inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of FIIN-1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of FIIN-1, a potent and irreversible FGFR inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a conservative approach, treating this compound as a hazardous chemical waste, is mandatory.

Key Chemical and Safety Data

The following table summarizes essential information for this compound, compiled from available safety and chemical data. Adherence to these parameters is the first step in safe handling and subsequent disposal.

ParameterInformationSource(s)
Chemical Name N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-(4-(diethylamino)butylamino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide[1]
CAS Number 1256152-35-8[2]
Molecular Formula C₃₂H₃₉Cl₂N₇O₄[2]
Molecular Weight 693.06 g/mol [2]
Primary Hazards As a biologically active small molecule inhibitor, this compound should be handled with care, assuming potential toxicity. Direct contact should be avoided.[3]
Personal Protective Equipment (PPE) Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. For handling powders or creating solutions, a chemical fume hood should be used.[4]
Storage Store at -20°C.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is based on general principles of hazardous waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EH&S) guidelines.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All this compound, including pure compound, solutions, and any contaminated materials, must be treated as hazardous chemical waste.[3]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EH&S department.[3] This is crucial to prevent unforeseen chemical reactions.

2. Containerization and Labeling:

  • Use Compatible Containers: Collect this compound waste in a chemically compatible and leak-proof container. The original container is often a suitable choice.[5]

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-(4-(diethylamino)butylamino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide)". The label should also include the date accumulation started and the primary hazard (e.g., "Toxic").

3. Disposal of Contaminated Materials:

  • Solid Waste: All solid materials that have come into contact with this compound, such as gloves, pipette tips, weigh boats, and absorbent pads, must be collected in a designated hazardous solid waste container.[3]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated hazardous liquid waste container. Under no circumstances should this compound or its solutions be poured down the drain.[3]

  • Empty Containers: Empty containers that held pure this compound should be treated as hazardous waste. If the container held a solution, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]

4. Storage and Pickup:

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arrange for Disposal: Once the container is full or has reached the storage time limit set by your institution, contact your EH&S department to arrange for a hazardous waste pickup.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.

FIIN1_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions A Pure this compound Compound D Hazardous Solid Waste Container A->D I Do NOT Dispose in Regular Trash A->I B This compound Solutions E Hazardous Liquid Waste Container B->E J Do NOT Pour Down Drain B->J C Contaminated Labware (Gloves, Tips, etc.) C->D C->I F Label Container: 'Hazardous Waste' 'this compound' Date & Hazard D->F E->F G Store in Satellite Accumulation Area F->G H Contact EH&S for Pickup G->H

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling FIIN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for FIIN-1

For researchers, scientists, and drug development professionals working with the potent and irreversible FGFR inhibitor this compound, adherence to stringent safety protocols is crucial to ensure personal safety and prevent contamination. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on best practices for handling potent small molecule compounds with unknown toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is necessary to minimize the risk of exposure when handling this compound. All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

CategoryItemSpecificationPurpose
Engineering Controls Chemical Fume HoodCertified and functioning properly.To minimize inhalation of powders or aerosols.
Designated Work AreaClearly marked for "Potent Compound Handling".To contain potential contamination.
Eye Protection Safety GogglesANSI Z87.1-rated, providing a complete seal around the eyes.To protect eyes from splashes, dust, or aerosols.
Hand Protection Nitrile GlovesDouble-gloving is required.To prevent skin contact. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.To protect skin and clothing from contamination.
Disposable GownRecommended to be worn over the lab coat.Provides an additional layer of protection.
Respiratory Protection N95 Respirator or higherRequired when handling the powder outside of a fume hood or if there is a risk of aerosolization.To prevent inhalation of fine particles.
Foot Protection Closed-toe shoesMade of a non-porous material.To protect feet from spills.
Operational Plan: Safe Handling Protocol

A clear, step-by-step operational plan is essential for safely managing this compound from receipt to disposal.

1. Preparation:

  • Before handling this compound, ensure the designated work area within the chemical fume hood is clean and free of clutter.

  • Assemble all necessary equipment, including personal protective equipment, weighing supplies, solvents, and waste containers.

  • Verify that the chemical fume hood is functioning correctly.

2. Weighing and Reconstitution:

  • All weighing of powdered this compound must be performed inside a chemical fume hood.

  • Use a dedicated set of spatulas and weighing paper.

  • When preparing solutions, slowly add the solvent to the vial containing the compound to prevent splashing. This compound is soluble in DMSO and ethanol.[1]

3. Experimental Use:

  • Keep all containers of this compound tightly sealed when not in use.

  • When transferring solutions, use appropriate pipettes with disposable tips.

  • Avoid creating aerosols.

4. Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and the institutional safety officer.

  • Contain: If it is safe to do so, contain the spill using absorbent pads, being careful not to generate dust.

  • Clean-up: Wearing appropriate PPE, clean the spill area according to your institution's hazardous material clean-up procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, used gloves, disposable gowns, pipette tips, and any absorbent materials used for cleaning spills. These items should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed and properly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

Experimental Protocol: General Preparation of this compound for In Vitro Experiments

While specific experimental protocols for safety assessment of this compound are not available, the following general procedure outlines the safe preparation of the compound for use in cell-based assays or other in vitro experiments.

  • Don Appropriate PPE: Before starting, put on all required personal protective equipment as outlined in the table above.

  • Work in a Fume Hood: Perform all subsequent steps in a certified chemical fume hood.

  • Prepare Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).

    • Carefully add the solvent to the vial containing the this compound powder.

    • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Prepare Working Solutions:

    • Dilute the stock solution with the appropriate cell culture medium or buffer to the final desired concentration for your experiment.

  • Storage: Store the stock solution and any unused working solutions in tightly sealed containers at the recommended temperature, typically -20°C, to maintain stability.[1]

  • Decontamination: After use, decontaminate all non-disposable equipment (e.g., spatulas) that came into contact with this compound according to your institution's procedures for hazardous chemicals.

  • Waste Disposal: Dispose of all contaminated disposable items (e.g., pipette tips, tubes) in the designated hazardous waste container.

Safe Handling Workflow for this compound

FIIN1_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Verify Fume Hood A->B C Gather Materials B->C D Weigh Powder C->D Proceed to Handling E Reconstitute Solution D->E F Perform Experiment E->F G Decontaminate Surfaces F->G Complete Experiment J Evacuate Area F->J Spill Occurs H Segregate Waste G->H I Dispose as Hazardous Waste H->I K Alert Supervisor J->K L Contain Spill K->L M Clean & Decontaminate L->M M->I Dispose of Spill Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.